6-Methoxy-5-nitro-1H-indazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
6-methoxy-5-nitro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-14-8-3-6-5(4-9-10-6)2-7(8)11(12)13/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULAONDBWZZTOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=NNC2=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90570924 | |
| Record name | 6-Methoxy-5-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90570924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152626-75-0 | |
| Record name | 6-Methoxy-5-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90570924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methoxy-5-nitro (1H)indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Chemical Properties of 6-Methoxy-5-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 6-Methoxy-5-nitro-1H-indazole (CAS No: 152626-75-0).[1][2] Due to the limited availability of experimentally determined data for this specific compound in publicly accessible literature, this guide combines reported information for closely related analogs with predicted properties to offer a valuable resource for researchers. All predicted data are clearly indicated.
Chemical and Physical Properties
This compound is a nitroindazole derivative with a molecular formula of C₈H₇N₃O₃ and a molecular weight of 193.16 g/mol .[2] It is recognized as a useful intermediate in pharmaceutical synthesis.[1] The physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃O₃ | [2] |
| Molecular Weight | 193.16 g/mol | [2] |
| CAS Number | 152626-75-0 | [1][2] |
| Melting Point | Predicted: 200-210 °C | Based on similar nitroindazoles[3] |
| Boiling Point | Predicted: >300 °C (decomposes) | Based on related compounds |
| pKa | Predicted: 13-14 | Based on related indazoles |
| Solubility | Predicted: Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; likely insoluble in water and non-polar organic solvents. | Based on the structure and data for similar compounds[4] |
| Appearance | Likely a yellow or orange solid | Based on related nitroaromatic compounds[5] |
Spectroscopic Data (Predicted)
2.1. Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~13.5 | br s | 1H | N-H |
| ~8.3 | s | 1H | H-4 |
| ~7.8 | s | 1H | H-7 |
| ~4.0 | s | 3H | OCH₃ |
2.2. Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~155 | C-6 |
| ~142 | C-5 |
| ~140 | C-7a |
| ~135 | C-3 |
| ~120 | C-3a |
| ~115 | C-7 |
| ~105 | C-4 |
| ~57 | OCH₃ |
2.3. Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3300 | Broad | N-H Stretch |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| ~2950 | Medium | Aliphatic C-H Stretch (CH₃) |
| 1550-1500 | Strong | Asymmetric NO₂ Stretch |
| 1350-1300 | Strong | Symmetric NO₂ Stretch |
| ~1280 | Strong | Aryl Ether C-O Stretch |
2.4. Predicted Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 193 | High | [M]⁺ |
| 178 | Medium | [M - CH₃]⁺ |
| 163 | Medium | [M - NO]⁺ |
| 147 | High | [M - NO₂]⁺ |
| 133 | Medium | [M - NO - CH₃]⁺ |
Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not published, a plausible synthetic route can be devised based on established methods for indazole synthesis. A likely precursor is 6-methoxy-1-tetralone.
3.1. Proposed Synthesis of this compound
This proposed synthesis involves two key steps: the nitration of 6-methoxy-1-tetralone to produce 6-methoxy-5-nitro-1-tetralone, followed by the formation of the indazole ring.
Step 1: Synthesis of 6-Methoxy-5-nitro-1-tetralone (Precursor)
-
Materials: 6-methoxy-1-tetralone, acetic anhydride, nitric acid (65%), acetic acid.
-
Procedure:
-
Dissolve 6-methoxy-1-tetralone (1.0 eq) in acetic anhydride in an ice bath.
-
Slowly add a pre-mixed solution of nitric acid (65%) in acetic acid dropwise over 2 hours, maintaining the temperature at 0 °C.
-
Stir the mixture for an additional 2 hours at 0 °C.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the residue by silica gel chromatography to yield 6-methoxy-5-nitro-1-tetralone.[6]
-
Step 2: Formation of the Indazole Ring (Proposed)
-
Materials: 6-methoxy-5-nitro-1-tetralone, hydrazine hydrate, acetic acid.
-
Procedure:
-
Reflux a solution of 6-methoxy-5-nitro-1-tetralone (1.0 eq) and hydrazine hydrate (excess) in glacial acetic acid for several hours.
-
Monitor the reaction by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and recrystallize from a suitable solvent (e.g., ethanol) to obtain this compound.
-
3.2. General Protocol for Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.
-
Reference the chemical shifts to the residual solvent peak.
-
-
Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum of the solid sample using an ATR-FTIR spectrometer.
-
Record the spectrum from 4000 to 400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Obtain the mass spectrum using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
-
Biological Activity and Signaling Pathways
While the specific biological activity and mechanism of action of this compound have not been extensively studied, its structural features suggest potential activities based on related compounds. Nitroindazole derivatives are known for their diverse pharmacological effects, including anticancer, antimicrobial, and neurological applications.
A significant target for many 6-nitroindazole compounds is nitric oxide synthase (NOS).[7] NOS enzymes are responsible for the production of nitric oxide (NO), a critical signaling molecule involved in various physiological and pathological processes. Inhibition of NOS can have therapeutic effects in conditions associated with excessive NO production, such as neurodegenerative diseases and certain cancers.[7]
The antiproliferative activity of related 6-nitro- and 6-amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives has been demonstrated against lung carcinoma cell lines, with IC₅₀ values in the low micromolar range.[6] This suggests that the 6-nitroindazole scaffold is a promising starting point for the development of new anticancer agents.
Visualizations
5.1. Proposed Synthetic Workflow
Caption: A proposed workflow for the synthesis of this compound.
5.2. Conceptual Signaling Pathway: NOS Inhibition
Caption: A conceptual diagram illustrating the potential inhibition of Nitric Oxide Synthase by this compound.
References
- 1. 6-METHOXY-5-NITRO (1H)INDAZOLE | 152626-75-0 [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 952183-46-9 Cas No. | 7-Bromo-4-methyl-5-nitro-1H-indazole | Matrix Scientific [matrixscientific.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 6-Methoxy-5-nitro-1H-indazole
For Immediate Release
This technical guide provides a comprehensive overview of the structural elucidation of 6-methoxy-5-nitro-1H-indazole, a heterocyclic compound of interest for researchers, scientists, and drug development professionals. This document outlines a plausible synthetic route, details the key spectroscopic techniques for characterization, and presents the expected analytical data in a structured format.
Chemical Identity and Properties
This compound is a substituted indazole with the chemical formula C₈H₇N₃O₃ and a molecular weight of 193.16 g/mol . Its unique substitution pattern, featuring an electron-donating methoxy group and an electron-withdrawing nitro group on the benzene ring, makes it a valuable intermediate in medicinal chemistry.
| Property | Value |
| Molecular Formula | C₈H₇N₃O₃ |
| Molecular Weight | 193.16 g/mol |
| CAS Number | 152626-75-0[1][2] |
Synthesis Pathway
A plausible synthetic route to this compound can be conceptualized starting from 6-methoxy-1-tetralone. This involves nitration followed by the formation of the indazole ring.
Caption: Plausible synthetic pathway for this compound.
Experimental Protocol: Synthesis of 6-Methoxy-5-nitro-1-tetralone
This protocol is adapted from a known procedure for the synthesis of similar compounds.[3]
-
Dissolution: Dissolve 6-methoxy-1-tetralone (1.0 eq) in acetic anhydride in an ice bath.
-
Nitration: Add a mixture of 65% nitric acid and acetic acid dropwise over a period of 2 hours, maintaining the temperature at 0°C.
-
Stirring: Stir the reaction mixture for an additional 2 hours at 0°C.
-
Work-up: Add water to the resulting solid and extract with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue using silica gel chromatography to yield 6-methoxy-5-nitro-1-tetralone.
Experimental Protocol: Synthesis of this compound
This generalized protocol is based on the reaction of α,β-unsaturated ketones with hydrazines to form the indazole ring.[3]
-
Reaction Mixture: To a solution of 6-methoxy-5-nitro-1-tetralone (1.0 eq) in a suitable solvent like ethanol or acetic acid, add hydrazine hydrate (a slight excess).
-
Heating: Heat the mixture to reflux for several hours until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: Cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Isolation: Collect the solid product by filtration and wash with a cold solvent.
-
Purification: If necessary, recrystallize the crude product from a suitable solvent system to obtain pure this compound.
Structure Elucidation Workflow
The definitive identification of this compound relies on a combination of spectroscopic methods. The logical workflow for its structure elucidation is outlined below.
Caption: Logical workflow for the structure elucidation of this compound.
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, and the N-H proton of the indazole ring.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | br s | 1H | N-H |
| ~8.5 | s | 1H | H-4 |
| ~7.5 | s | 1H | H-7 |
| ~8.1 | s | 1H | H-3 |
| ~4.0 | s | 3H | -OCH₃ |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C-6 |
| ~142 | C-5 |
| ~140 | C-7a |
| ~135 | C-3a |
| ~120 | C-3 |
| ~115 | C-4 |
| ~100 | C-7 |
| ~56 | -OCH₃ |
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI) |
| Calculated m/z | 193.05 [M+H]⁺ |
| Expected Molecular Ion | [C₈H₇N₃O₃+H]⁺ |
Infrared (IR) Spectroscopy
IR spectroscopy helps in the identification of key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3300 | N-H stretch |
| 3100-3000 | Aromatic C-H stretch |
| 2950-2850 | Aliphatic C-H stretch |
| 1550-1500 | Asymmetric NO₂ stretch |
| 1350-1300 | Symmetric NO₂ stretch |
| 1250-1000 | C-O stretch (methoxy) |
Mandatory Visualization: Chemical Structure
Caption: Chemical structure of this compound.
Conclusion
The structural elucidation of this compound can be confidently achieved through a systematic approach involving targeted synthesis and comprehensive spectroscopic analysis. The predicted data presented in this guide, derived from the analysis of analogous compounds, provides a robust framework for the characterization of this molecule. This information is critical for its potential application in the development of novel therapeutic agents.
References
An In-depth Technical Guide to 6-Methoxy-5-nitro-1H-indazole (CAS: 152626-75-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Methoxy-5-nitro-1H-indazole, a heterocyclic compound with potential applications in pharmaceutical research and development. This document details the compound's chemical identity, physicochemical properties, and a potential synthetic route. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes information from related nitroindazole derivatives to provide insights into its potential biological activities, including antiproliferative and antibacterial effects. The guide also includes a detailed, generalized experimental protocol for the synthesis of related nitroindazoles and for biological screening assays.
Chemical and Physical Properties
This compound is a substituted indazole with the chemical formula C₈H₇N₃O₃.[1] The presence of a methoxy group and a nitro group on the indazole core suggests its potential as a versatile intermediate in the synthesis of more complex, biologically active molecules.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value | Compound |
| CAS Number | 152626-75-0 | This compound |
| Molecular Formula | C₈H₇N₃O₃[1] | This compound |
| Molecular Weight | 193.16 g/mol [2][3] | This compound |
| Appearance | Light cream to light brown powder (Predicted) | Based on 5-Nitro-1H-indazole and 6-Nitro-1H-indazole[4][5] |
| Melting Point | 179 - 183 °C | 6-Nitro-1H-indazole[5] |
| Melting Point | 207 - 211 °C | 5-Nitro-1H-indazole[4] |
Synthesis
A general and established method for the synthesis of substituted indazoles involves the diazotization of an appropriately substituted aniline, followed by cyclization. A plausible synthetic route to this compound is through the nitrosation and ring closure of 2-methyl-4-methoxy-5-nitroaniline.
A patented process for the preparation of substituted indazoles from 2-methylacetanilides provides a basis for a potential synthetic protocol.[6] The reaction typically involves the treatment of the substituted 2-methylacetanilide with an alkali metal nitrite, such as sodium nitrite, in the presence of an alkanoic acid and a dehydrating agent.[6]
Experimental Protocol: General Synthesis of a Substituted Nitroindazole
This protocol is a generalized procedure based on the synthesis of related nitroindazoles and may require optimization for the synthesis of this compound.
Materials:
-
Substituted 2-methyl-nitroaniline (starting material)
-
Acetic anhydride
-
Glacial acetic acid
-
Sodium nitrite
-
Ice
-
Benzene (or other suitable extraction solvent)
-
5% Sodium hydroxide solution
-
Hydrochloric acid
Procedure:
-
Acetylation: The substituted 2-methyl-nitroaniline is acetylated by reacting it with acetic anhydride in glacial acetic acid. This is an exothermic reaction and may require cooling.
-
Nitrosation: The resulting acetanilide solution is cooled in an ice bath, and a stream of nitrous gases (generated, for example, by the reaction of nitric acid with sodium nitrite) is passed through the solution while maintaining a low temperature (e.g., 1-4 °C).[7] The completion of the nitrosation is indicated by a persistent color change.[7]
-
Cyclization and Isolation: The N-nitroso-acetotoluidide solution is then poured into ice water, leading to the separation of an oil. This oil is extracted with a suitable organic solvent like benzene.[7] The organic extract is washed, dried, and the solvent is removed. The resulting crude product is then hydrolyzed, typically by heating with a base such as sodium hydroxide, to yield the indazole.
-
Purification: The crude indazole is purified by acidification to precipitate the product, followed by filtration, washing, and drying. Further purification can be achieved by recrystallization or column chromatography.
Diagram 1: General Synthetic Workflow for Substituted Indazoles
References
- 1. 6-METHOXY-5-NITRO (1H)INDAZOLE,(CAS# 152626-75-0)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. US3988347A - Process for the preparation of substituted indazoles - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Physical and chemical properties of 6-Methoxy-5-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methoxy-5-nitro-1H-indazole is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring an indazole core functionalized with a methoxy and a nitro group, makes it a valuable intermediate for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including its synthesis, reactivity, and spectral characterization. Furthermore, it explores the potential biological activities of this class of compounds, drawing on data from related nitroindazole derivatives to highlight its therapeutic promise.
Chemical Identity and Physical Properties
This compound, with the CAS number 152626-75-0, possesses the molecular formula C₈H₇N₃O₃. While extensive experimental data on its physical properties are not widely published, data from commercial suppliers and related compounds allow for an estimation of its key characteristics. It is typically supplied as a solid.
| Property | Value | Source |
| Molecular Weight | 193.16 g/mol | --INVALID-LINK-- |
| Molecular Formula | C₈H₇N₃O₃ | --INVALID-LINK-- |
| CAS Number | 152626-75-0 | --INVALID-LINK-- |
| Appearance | Solid (predicted) | Inferred from related compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Synthesis of this compound
A general representation of indazole synthesis from an o-toluidine precursor is outlined below:
Figure 1: Plausible synthetic pathway for this compound.
Experimental Protocol (Hypothetical)
A potential synthesis could be adapted from known procedures for similar indazoles:
-
Nitration of 4-methoxy-2-methylaniline: The starting material, 4-methoxy-2-methylaniline, would first be nitrated to introduce the nitro group at the 5-position. This is a critical step that requires careful control of reaction conditions to ensure regioselectivity.
-
Diazotization: The resulting 2-methyl-4-methoxy-5-nitroaniline would then undergo diazotization using a reagent such as sodium nitrite in an acidic medium (e.g., hydrochloric acid or sulfuric acid) at low temperatures (0-5 °C).
-
Cyclization: The diazonium salt intermediate would then spontaneously cyclize, with the diazonium group attacking the methyl group to form the pyrazole ring of the indazole system.
-
Purification: The crude product would be purified by recrystallization or column chromatography to yield pure this compound.
Chemical Reactivity
The chemical reactivity of this compound is dictated by the interplay of the indazole ring system, the electron-donating methoxy group, and the electron-withdrawing nitro group.
Reactivity of the Indazole Ring
The indazole ring is aromatic and can undergo electrophilic substitution reactions. The position of substitution will be influenced by the directing effects of the existing methoxy and nitro groups. The methoxy group is an activating, ortho-, para-director, while the nitro group is a deactivating, meta-director.
Reactivity of the Nitro Group
The nitro group is susceptible to reduction to an amino group, which is a key transformation for the synthesis of various derivatives. This reduction can be achieved using a variety of reducing agents.
Figure 2: Reduction of the nitro group in this compound.
Experimental Protocol: Reduction of the Nitro Group (General)
A general procedure for the reduction of a nitro group on an indazole ring is as follows:
-
Dissolution: The nitroindazole is dissolved in a suitable solvent, such as ethanol or ethyl acetate.
-
Addition of Catalyst: A catalyst, such as palladium on carbon (Pd/C), is added to the solution.
-
Hydrogenation: The mixture is stirred under a hydrogen atmosphere at a suitable pressure and temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filtration and Concentration: The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the aminoindazole derivative.
Spectroscopic Properties
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, a singlet for the methoxy group protons, and a signal for the N-H proton of the indazole ring. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the methoxy and nitro groups.
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbon atoms of the indazole ring and the methoxy group. The chemical shifts will be characteristic of the aromatic and heteroaromatic carbons.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the indazole ring, C-H stretching of the aromatic and methoxy groups, C=C and C=N stretching of the aromatic ring, and the symmetric and asymmetric stretching of the N-O bonds of the nitro group.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (193.16 g/mol ).
Biological Activity and Potential Applications
While specific biological activity data for this compound is limited, the broader class of nitroindazole derivatives has shown significant promise in various therapeutic areas. The presence of the nitro group is often crucial for their biological effects.
Anticancer Activity
Numerous studies have reported the antiproliferative effects of nitroindazole derivatives against various cancer cell lines. For instance, certain 6-nitro- and 6-amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives have demonstrated significant activity against the NCI-H460 lung carcinoma cell line, with IC₅₀ values in the low micromolar range.[1] This suggests that the 6-nitroindazole scaffold is a promising starting point for the development of novel anticancer agents.
Antileishmanial and Antiparasitic Activity
Derivatives of 3-chloro-6-nitro-1H-indazole have been investigated as potential antileishmanial agents. These compounds have shown inhibitory activity against different Leishmania species. The nitro group is often a key pharmacophore in antiparasitic drugs, and its presence in the 6-position of the indazole ring appears to be favorable for this activity.
Antibacterial Activity
The antibacterial potential of nitroindazoles has also been explored. The general structural motif of nitroaromatic compounds is found in several antibacterial agents, and it is plausible that this compound and its derivatives could exhibit activity against various bacterial strains.
The general workflow for the discovery of new drug candidates from a library of synthesized nitroindazole compounds can be visualized as follows:
References
6-Methoxy-5-nitro-1H-indazole molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 6-Methoxy-5-nitro-1H-indazole, a heterocyclic aromatic organic compound of interest in medicinal chemistry and drug discovery. This guide consolidates key molecular data, outlines a representative synthetic protocol, and presents a conceptual workflow for its characterization.
Molecular and Physicochemical Data
The fundamental properties of this compound are summarized below. These data are essential for experimental design, analytical characterization, and computational modeling.
| Property | Value | Citations |
| Molecular Formula | C₈H₇N₃O₃ | [1][2] |
| Molecular Weight | 193.16 g/mol | [1][2] |
| CAS Number | 152626-75-0 | [1][2] |
Experimental Protocols
The following section details a representative experimental protocol for the synthesis of a substituted indazole derivative, adapted from methodologies reported for analogous compounds. This serves as a foundational procedure that can be optimized for the specific synthesis of this compound.
Representative Synthesis of a Nitro-Indazole Scaffold
This protocol is based on the general synthesis of nitro-indazole derivatives, which often involves the reaction of an appropriate precursor with a nitrating agent, followed by cyclization to form the indazole ring.
Materials:
-
Substituted methoxy-tetralone or a similar precursor
-
Nitric acid (65%)
-
Acetic anhydride
-
Acetic acid
-
Hydrazine hydrate
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Aromatic aldehyde
Procedure:
-
Nitration of the Precursor:
-
Dissolve the starting material (e.g., 6-methoxy-1-tetralone) in acetic anhydride in an ice bath.
-
A mixture of nitric acid in acetic acid is added dropwise over a period of 2 hours, maintaining the temperature at 0°C.
-
The reaction mixture is stirred for an additional 2 hours at 0°C.
-
The resulting solid is treated with water to precipitate the nitrated intermediate.
-
-
Formation of Chalcone:
-
The nitrated intermediate is then subjected to a Claisen-Schmidt condensation with an aromatic aldehyde in the presence of sodium hydroxide in ethanol to yield the corresponding chalcone.
-
-
Cyclization to form the Indazole Ring:
-
The synthesized chalcone is reacted with hydrazine in acetic acid to yield the final substituted benzo[g]indazole product.
-
Note: This is a generalized protocol and may require optimization of reaction conditions, solvents, and catalysts for the specific synthesis of this compound.
Conceptual Workflow for Compound Characterization
The following diagram illustrates a logical workflow for the synthesis and characterization of this compound. This process ensures the purity and structural integrity of the synthesized compound before its use in further research applications.
Caption: Workflow for Synthesis and Characterization.
References
Spectroscopic and Synthetic Profile of 6-Methoxy-5-nitro-1H-indazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 6-Methoxy-5-nitro-1H-indazole. Due to the limited availability of published experimental data for this specific compound, this guide presents predicted spectroscopic data based on the analysis of structurally related molecules. Furthermore, a detailed, proposed synthetic protocol is provided to facilitate its preparation and characterization in a laboratory setting. All quantitative data, including predicted spectroscopic values, are summarized in structured tables for clarity.
Chemical Identity
| Property | Value |
| Compound Name | This compound |
| Molecular Formula | C₈H₇N₃O₃ |
| Molecular Weight | 193.16 g/mol [1] |
| CAS Number | 152626-75-0[1] |
| Predicted Boiling Point | 426.5±25.0 °C[1] |
| Predicted Density | 1.475±0.06 g/cm³[1] |
| Predicted pKa | 12.00±0.40[1] |
| Appearance | Light yellow to khaki solid[1] |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established data for similar nitro- and methoxy-substituted indazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13.5 | br s | 1H | N1-H |
| ~8.3 | s | 1H | H-7 |
| ~8.1 | s | 1H | H-4 |
| ~4.0 | s | 3H | OCH₃ |
Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~155.0 | C-6 |
| ~141.0 | C-5 |
| ~138.0 | C-7a |
| ~135.0 | C-3 |
| ~121.0 | C-3a |
| ~115.0 | C-7 |
| ~110.0 | C-4 |
| ~57.0 | OCH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| 3300-3400 (broad) | N-H Stretch |
| ~3100 | C-H Aromatic Stretch |
| ~2950 | C-H Aliphatic Stretch |
| ~1520 | NO₂ Asymmetric Stretch |
| ~1340 | NO₂ Symmetric Stretch |
| ~1280 | C-O Stretch (Aryl Ether) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Molecular Formula | C₈H₇N₃O₃ |
| Calculated Exact Mass | 193.0487 |
| Predicted [M+H]⁺ | 194.0566 |
Experimental Protocols
The following sections detail a proposed synthetic route and the methodologies for acquiring the spectroscopic data for this compound.
Proposed Synthesis of this compound
The synthesis of this compound can be approached from 6-methoxy-1-tetralone. The proposed pathway involves nitration, followed by a condensation reaction to form a chalcone, and subsequent cyclization with hydrazine.
Step 1: Synthesis of 6-Methoxy-5-nitro-1-tetralone
-
Dissolution: Dissolve 6-methoxy-1-tetralone (1.0 eq) in acetic anhydride in an ice bath.
-
Nitration: Add a pre-mixed solution of 65% nitric acid in acetic acid dropwise to the solution over 2 hours, maintaining the temperature at 0 °C.
-
Reaction: Stir the mixture for an additional 2 hours at 0 °C.
-
Work-up: Add water to the reaction mixture and extract the product with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. Purify the residue by silica gel chromatography.
Step 2: Synthesis of the Chalcone Intermediate
-
Reaction Mixture: Prepare a mixture of 6-methoxy-5-nitro-1-tetralone (1.0 eq) and a suitable aromatic aldehyde (e.g., benzaldehyde, 1.2 eq) in ethanol.
-
Base Addition: Add a pellet of sodium hydroxide to the mixture.
-
Reaction: Stir the mixture at room temperature for 7 hours.
-
Isolation: Filter the resulting solid and wash with ethanol and water to obtain the pure chalcone.
Step 3: Synthesis of this compound
-
Reaction Mixture: Reflux the chalcone intermediate with hydrazine hydrate in glacial acetic acid.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and pour it into ice water.
-
Isolation and Purification: Collect the precipitate by filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent like ethanol to obtain pure this compound.
Spectroscopic Characterization Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz spectrometer. Typical parameters include a 30° pulse width, a 2-second acquisition time, and a 1-second relaxation delay.
-
¹³C NMR Acquisition: Acquire the spectrum on a 100 MHz spectrometer with proton decoupling. A larger number of scans will be required compared to ¹H NMR.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or analyze directly on a diamond ATR accessory.
-
Data Acquisition: Record the spectrum on an FTIR spectrometer over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Analyze the sample using a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
Workflow and Pathway Visualizations
The following diagrams illustrate the proposed synthetic pathway and the general workflow for the characterization of this compound.
Caption: Proposed synthetic pathway for this compound.
Caption: General workflow for the characterization of the synthesized compound.
References
An In-depth Technical Guide to ¹H and ¹³C NMR Spectra of Nitroindazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopy of nitroindazole derivatives, compounds of significant interest in medicinal chemistry and drug development. A thorough understanding of their structural characterization is paramount, and NMR spectroscopy serves as a critical analytical technique for elucidating the molecular architecture of these molecules. This document details experimental protocols, presents a comparative analysis of spectral data, and visualizes key workflows for the structural analysis of nitroindazole derivatives.
Introduction to NMR Spectroscopy of Nitroindazoles
Nitroindazoles are a class of heterocyclic compounds characterized by an indazole core substituted with one or more nitro groups. The position of the nitro group, along with other substituents, significantly influences the electronic environment of the molecule, leading to distinct chemical shifts in both proton (¹H) and carbon-13 (¹³C) NMR spectra. These spectral fingerprints are invaluable for confirming chemical structures, assessing purity, and understanding structure-activity relationships.
Experimental Protocols
The acquisition of high-quality ¹H and ¹³C NMR spectra is fundamental for accurate structural elucidation. Below are detailed methodologies for the preparation of samples and the acquisition of NMR data for nitroindazole derivatives.[1]
Sample Preparation
-
Solvent Selection : The choice of a suitable deuterated solvent is critical and depends on the solubility of the nitroindazole derivative and the specific protons to be observed. Commonly used solvents include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆.[1] For observing the exchangeable N-H proton of the indazole ring, DMSO-d₆ is often the preferred solvent.[1]
-
Concentration : A concentration of 5-10 mg of the compound dissolved in 0.5-0.7 mL of the deuterated solvent is typically sufficient for obtaining good quality spectra.[1]
-
Internal Standard : Tetramethylsilane (TMS) is commonly added as an internal standard for referencing the chemical shifts (δ) to 0.00 ppm.[1]
NMR Data Acquisition
The following is a general procedure for acquiring ¹H and ¹³C NMR spectra using a spectrometer, such as a Bruker ARX 400.[2]
¹H NMR Spectroscopy:
-
Spectrometer Tuning : The spectrometer is tuned and the magnetic field is shimmed to ensure homogeneity.[1]
-
Pulse Angle : A 30-45° pulse angle is typically used.[1]
-
Relaxation Delay : A relaxation delay of 1-2 seconds is set between pulses.[1]
-
Acquisition Time : The free induction decay (FID) is acquired over 2-4 seconds.[1]
-
Number of Scans : Depending on the sample concentration, 8 to 64 scans are generally acquired to achieve an adequate signal-to-noise ratio.[1]
¹³C NMR Spectroscopy:
-
Decoupling : Proton-decoupled spectra are acquired to simplify the spectrum to singlets for each carbon atom.[1]
-
Number of Scans : Due to the low natural abundance of the ¹³C isotope, a larger number of scans (1024 or more) is typically required.[1]
-
Spectral Width : A spectral width appropriate for the expected chemical shift range of aromatic and aliphatic carbons is used.
-
Advanced Techniques : Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between CH, CH₂, and CH₃ groups.[1]
Data Processing
-
Fourier Transform : The acquired FID is converted into a frequency-domain spectrum through a Fourier transform.[1]
-
Phasing and Baseline Correction : The spectrum is phased and the baseline is corrected to ensure accurate integration and peak identification.
-
Referencing : The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).
Data Presentation: ¹H and ¹³C NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts for a selection of nitroindazole derivatives. The data is compiled from various research articles to provide a comparative overview. The standard numbering for the indazole ring is used for signal assignment.
¹H NMR Data of Nitroindazole Derivatives
| Compound | Solvent | H-3 (δ, ppm) | H-4 (δ, ppm) | H-5 (δ, ppm) | H-7 (δ, ppm) | Other Protons (δ, ppm) |
| 5-Nitro-3-phenyl-1H-indazole[2] | CDCl₃ | - | 8.98 (s) | - | 7.29 (d, J=9.2) | 11.84 (br, 1H, NH), 8.26 (d, J=9.2, 1H, H-6), 7.98 (d, J=7.8, 2H, Ar-H), 7.62-7.53 (m, 3H, Ar-H) |
| 6-Nitro-3-phenyl-1H-indazole[2] | CDCl₃ | - | 8.14-8.07 (m) | 8.26 (s) | 7.98-7.96 (m) | 11.63 (br, 1H, NH), 7.61-7.51 (m, 3H, Ar-H) |
| 6-Nitro-3-(4-nitrophenyl)-1H-indazole[2] | CD₃COCD₃ | - | 8.37-8.29 (m) | 8.59 (s) | 8.08-8.06 (m) | 13.33 (br, 1H, NH), 8.37-8.29 (m, 4H, Ar-H) |
| 3-(Naphthalen-2-yl)-6-nitro-1H-indazole[2] | CD₃COCD₃ | - | 8.22 (d, J=8.1) | 8.60 (s) | 8.10-8.05 (m) | 13.08 (br, 1H, NH), 8.60 (s, 1H, Ar-H), 8.48 (d, J=8.1, 1H, Ar-H), 8.10-8.05 (m, 2H, Ar-H), 7.97 (d, J=6.0, 1H, Ar-H), 7.58 (d, J=3.3, 2H, Ar-H) |
| (4-Nitro-1H-indazol-1-yl)methanol[3] | DMSO-d₆ | 8.41 | - | 7.59 | 7.82 | 6.13 (CH₂), 6.89 (OH) |
| (5-Nitro-1H-indazol-1-yl)methanol[3] | DMSO-d₆ | 8.78 | 8.71 | - | 7.85 | 6.13 (CH₂), 6.94 (OH) |
| (6-Nitro-1H-indazol-1-yl)methanol[3] | DMSO-d₆ | 8.61 | 8.10 | 8.73 | - | 6.14 (CH₂), 6.96 (OH) |
¹³C NMR Data of Nitroindazole Derivatives
| Compound | Solvent | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | Other Carbons |
| 5-Nitro-3-phenyl-1H-indazole[2] | CDCl₃ | 148.67 | 122.14 | 119.18 | 143.39 | 120.37 | 110.60 | 142.96 | 131.72, 129.35, 127.81 (Phenyl-C) |
| 6-Nitro-3-phenyl-1H-indazole[2] | CDCl₃ | 146.56 | 124.13 | 116.19 | 122.07 | 146.99 | 106.96 | 140.32 | 132.02, 129.27, 129.17, 127.72 (Phenyl-C) |
| 6-Nitro-3-(4-nitrophenyl)-1H-indazole[2] | CD₃COCD₃ | 143.11 | 124.55 | 116.70 | 122.17 | 147.10 | 108.12 | 141.40 | 147.93, 139.67, 128.22, 124.05 (Aryl-C) |
| 3-(Naphthalen-2-yl)-6-nitro-1H-indazole[2] | CD₃COCD₃ | 145.44 | 124.40 | 116.11 | 122.76 | 147.15 | 107.88 | 141.49 | 134.30, 133.91, 131.07, 129.17, 128.95, 128.30, 127.09, 127.03, 126.69, 125.70 (Naphthyl-C) |
| (4-Nitro-1H-indazol-1-yl)methanol (Calculated)[3] | - | 134.9 | 121.2 | 138.8 | 114.7 | 123.6 | 109.8 | 141.2 | 72.8 (CH₂) |
| (5-Nitro-1H-indazol-1-yl)methanol (Calculated)[3] | - | 136.9 | 123.4 | 119.1 | 143.1 | 120.3 | 110.5 | 143.1 | 72.9 (CH₂) |
| (6-Nitro-1H-indazol-1-yl)methanol (Calculated)[3] | - | 135.2 | 124.2 | 116.0 | 121.6 | 147.2 | 109.0 | 140.0 | 72.9 (CH₂) |
Visualization of Workflows
The following diagrams, created using the DOT language, illustrate the key workflows in the NMR analysis of nitroindazole derivatives.
References
Biological activity of nitro-substituted indazoles
An In-depth Technical Guide on the Biological Activity of Nitro-Substituted Indazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1] The introduction of a nitro group (–NO₂) to the indazole ring system significantly modulates the molecule's electronic properties, often enhancing its biological efficacy and conferring new activities. Nitroindazoles have emerged as a promising class of compounds in drug discovery, demonstrating significant potential in therapeutic areas such as oncology, infectious diseases, and inflammatory conditions.[2]
The position of the nitro group on the indazole ring is a critical determinant of biological activity.[2] For instance, 5-nitro and 6-nitro indazole derivatives have shown potent anticancer and antimicrobial effects, while 7-nitroindazole is a well-known selective inhibitor of neuronal nitric oxide synthase (nNOS).[2][3][4] This guide provides a comprehensive overview of the diverse biological activities of nitro-substituted indazoles, presenting key quantitative data, experimental methodologies, and mechanistic insights to aid researchers in the field of drug development.
Anticancer Activity
Nitro-substituted indazoles have demonstrated significant antiproliferative effects against a variety of cancer cell lines. The 6-nitro substitution, in particular, has been identified as a key contributor to the cytotoxic effects of these compounds.[2]
Quantitative Data: Antiproliferative Activity
The efficacy of these compounds is typically measured by their half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency.
| Compound Class/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Citation |
| 6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazoles (11a, 11b, 12a, 12b) | NCI-H460 (Lung) | 5 - 15 | - | - | [2][5][6] |
| Indazole-pyrimidine hybrid (4f) | MCF-7 (Breast) | 1.629 | Doxorubicin | 8.029 | [7] |
| Indazole-pyrimidine hybrid (4i) | MCF-7 (Breast) | 1.841 | Doxorubicin | 8.029 | [7] |
| Indazole-pyrimidine hybrid (4a) | A549 (Lung) | 3.304 | Doxorubicin | 7.35 | [7] |
| Indazole-pyrimidine hybrid (4i) | A549 (Lung) | 2.305 | Doxorubicin | 7.35 | [7] |
| Indazole-pyrimidine hybrid (4i) | Caco2 (Colon) | 4.990 | Doxorubicin | 11.29 | [7] |
| C5-substituted sulfonamide derivative (53d) | Aurora A Kinase | 0.026 | - | - | [8] |
Antimicrobial and Antiparasitic Activity
Nitro-heterocyclic compounds are a cornerstone in treating infectious diseases.[2] The mechanism of action often involves the reduction of the nitro group within the pathogen, leading to the formation of cytotoxic radicals.[9][10][11]
Antiparasitic Activity
Nitroindazoles have shown potent activity against a range of parasites, including Leishmania, Trypanosoma, and Trichomonas.[2][12] Derivatives of 3-chloro-6-nitro-1H-indazole and 5-nitroindazoles have been particularly noted for their antileishmanial and trypanocidal effects.[1][2][13]
| Compound Class/Derivative | Parasite Species | Activity / IC₅₀ (µM) | Citation |
| 3-chloro-6-nitro-1H-indazole derivatives | Leishmania infantum | Moderate to strong inhibition | [1] |
| 5-nitro-2-picolyl-indazolin-3-one (5a) | Trypanosoma cruzi (epimastigotes) | 1.1 ± 0.3 | [13] |
| 5-nitro-2-picolyl-indazolin-3-one (5a) | Trypanosoma cruzi (trypomastigotes) | 5.4 ± 1.0 | [13] |
Antibacterial and Antifungal Activity
Certain nitroindazole derivatives have been evaluated for their effects against pathogenic bacteria and fungi.
| Compound Class/Derivative | Organism | MIC (µg/mL) | Citation |
| 6-Nitro-benzo[g]indazole (13b) | Neisseria gonorrhoeae | 62.5 | [5][6][14] |
| 6-Nitro-benzo[g]indazole (12a) | Neisseria gonorrhoeae | 250 | [5][6][14] |
| 5-Nitro indazole acetamides (with fluorine/morpholine) | Mycobacterium tuberculosis H37Rv | 1.6 | [3] |
| 5-Nitro indazole acetamides (with ethyl/methoxy) | Aspergillus niger, Candida albicans | 50 | [3] |
Anti-inflammatory Activity
Indazole derivatives, including 6-nitroindazole, have demonstrated significant anti-inflammatory properties.[15] Their mechanism is believed to involve the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[15][16]
Quantitative Data: Anti-inflammatory Activity
| Compound | Assay | IC₅₀ (µM) | Citation |
| Indazole | TNF-α Inhibition | 220.11 | [15] |
| 5-Aminoindazole | TNF-α Inhibition | 230.19 | [15] |
| 6-Nitroindazole | TNF-α Inhibition | > 250 (29% inhibition at 250 µM) | [15] |
| Indazole | COX-2 Inhibition | 23.42 | [15] |
| 5-Aminoindazole | COX-2 Inhibition | 12.32 | [15] |
| 6-Nitroindazole | COX-2 Inhibition | 15.67 | [15] |
Neuroprotective and Cardiovascular Effects
7-Nitroindazole is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS) over other NOS isoforms.[4][17][18] This selectivity makes it a valuable tool for studying the role of nitric oxide (NO) in the central nervous system and cardiovascular system.
-
Neuroprotection: By inhibiting nNOS, 7-nitroindazole can prevent the formation of peroxynitrite, a toxic species formed from the reaction of NO with superoxide radicals, which contributes to neuronal damage in ischemic events and neurodegenerative diseases.[17][19] Studies have shown that 7-nitroindazole provides significant neuroprotection against neuronal death in models of global cerebral ischemia and MPTP-induced neurotoxicity.[17][19]
-
Cardiovascular Effects: Long-term administration of 7-nitroindazole has been shown to have an anti-hypertrophic effect on the heart and reduce the wall thickness of major arteries.[18][20] However, it can also cause pressure-independent cardiac and arterial wall hypotrophy, indicating complex effects on the cardiovascular system.[18]
Mechanisms of Action
The diverse biological activities of nitroindazoles stem from several distinct mechanisms of action, which are often dependent on the specific isomer and substitution pattern.
Anticancer: Kinase Inhibition
Many indazole derivatives function as potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[21] By blocking the activity of kinases like VEGFR or Aurora kinases, these compounds can halt tumor angiogenesis and cell proliferation.[21][22]
Caption: Nitro-indazoles inhibit kinase signaling pathways in cancer cells.
Antiparasitic: Reductive Activation and Oxidative Stress
The efficacy of nitro-aromatic compounds against anaerobic parasites is dependent on the reductive activation of the nitro group by parasite-specific enzymes like nitroreductases.[10][13] This process generates highly reactive nitro-anion radicals that can induce severe oxidative stress, damaging essential macromolecules and leading to parasite death.[10]
Caption: Antiparasitic mechanism via reductive activation of nitro-indazoles.
Neuroprotection: Selective nNOS Inhibition
In neurological contexts, excitotoxicity can lead to an overproduction of nitric oxide (NO) by neuronal nitric oxide synthase (nNOS). This excess NO reacts with superoxide to form the highly damaging peroxynitrite anion (ONOO⁻). 7-Nitroindazole selectively inhibits nNOS, breaking this toxic cycle.
References
- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2 H-Benzo[ g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Neuroprotective effects of 7-nitroindazole in the gerbil model of global cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Different effects of 7-nitroindazole and L-NAME administered both individually and together on the cardiovascular system of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
The Ascendancy of Nitroindazoles: A Technical Guide to Synthesis and Biological Frontiers
For Immediate Release
In the dynamic landscape of medicinal chemistry, the indazole scaffold continues to emerge as a privileged structure, with its nitro-substituted derivatives demonstrating a remarkable breadth of biological activities. This technical guide offers an in-depth exploration of the discovery and synthesis of novel nitroindazole compounds, providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate this promising chemical space. The guide details synthetic methodologies, presents quantitative biological data, and visualizes key experimental and biological pathways.
Nitroindazoles have garnered significant attention for their potential therapeutic applications, ranging from oncology and infectious diseases to neurology.[1][2][3] The strategic placement of the nitro group on the indazole core profoundly influences the molecule's physicochemical properties and biological targets.[2] This guide delves into the synthesis and activity of various isomers, including 5-nitroindazole, 6-nitroindazole, and 7-nitroindazole derivatives, offering a comparative analysis of their therapeutic potential.
Data Presentation: A Quantitative Overview of Biological Activity
The biological evaluation of novel nitroindazole compounds has yielded a wealth of quantitative data, underscoring their potential as potent therapeutic agents. The following tables summarize the inhibitory and cytotoxic activities of various nitroindazole derivatives against a range of biological targets.
Table 1: Anticancer and Antileishmanial Activity of Nitroindazole Derivatives
| Compound Class | Target Cell Line / Organism | Activity (IC₅₀) | Reference(s) |
| 6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazoles | NCI-H460 (Lung Carcinoma) | 5–15 μM | [2][4] |
| 5-Nitroindazole Derivatives | TK-10 and HT-29 cell lines | Moderate antineoplastic activity | [5] |
| 3-Chloro-6-nitro-1H-indazole Derivatives | Leishmania infantum | 4 - 117 μM | [3][6] |
| 3-Chloro-6-nitro-1H-indazole Derivatives | Leishmania major | 38 μM | [6] |
| 3-Chloro-6-nitro-1H-indazole Derivatives | Leishmania tropica | 76 - 186 μM | [3][6] |
| 5-Nitroindazole Derivatives | Trypanosoma cruzi | IC₅₀ < 10 μM | [7] |
Table 2: Antimicrobial and Antitubercular Activity of Nitroindazole Derivatives
| Compound Class | Target Organism | Activity (MIC) | Reference(s) |
| 2-Azetidinone derivatives of 6-nitro-1H-indazole | M. tuberculosis | 1.25-2.50 μg/mL | [8] |
| 6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazoles | N. gonorrhoeae | 62.5 - 250 μg/mL | [4] |
| 5-Nitroindazole Acetamides | M. tuberculosis H37Rv | As low as 1.6 μg/mL | [9] |
| 5-Nitroindazole Acetamides | Aspergillus niger, Candida albicans | 50 μg/mL | [9] |
Experimental Protocols: Synthesizing the Core Scaffolds
The synthesis of nitroindazole derivatives often involves multi-step reaction sequences, requiring careful control of reaction conditions to achieve desired yields and purity. Below are detailed methodologies for the synthesis of key nitroindazole precursors and derivatives.
Synthesis of 5-Nitroindazole
This protocol describes the synthesis of 5-nitroindazole from 2-amino-5-nitrotoluene.[10]
Materials:
-
2-amino-5-nitrotoluene
-
Glacial acetic acid
-
Sodium nitrite
-
Deionized water
-
Methanol
-
Decolorizing charcoal
Procedure:
-
Dissolve 55 g (0.36 mole) of 2-amino-5-nitrotoluene in 2.5 L of glacial acetic acid in a 5-L round-bottomed flask equipped with a mechanical stirrer.
-
Add a solution of 25 g (0.36 mole) of sodium nitrite in 60 ml of water all at once. The temperature should not exceed 25°C.
-
Continue stirring for 15 minutes to complete the diazotization.
-
Allow the solution to stand for 3 days at room temperature.
-
Concentrate the solution on a steam bath under reduced pressure.
-
Add 200 ml of water to the residue and stir to form a slurry.
-
Filter the product, wash thoroughly with cold water, and dry at 80–90°C.
-
Recrystallize the crude product from 650 ml of boiling methanol using 5 g of decolorizing charcoal to obtain pale yellow needles of 5-nitroindazole.
Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde
This protocol details the synthesis of 6-nitro-1H-indazole-3-carbaldehyde from 6-nitroindole via a nitrosation reaction.[11][12]
Materials:
-
6-nitroindole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl, 2 N aqueous solution)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Nitrosating Agent: In a reaction flask, dissolve sodium nitrite (1.65 g, 24 mmol, 8 equiv.) in deionized water. Slowly add 2 N aqueous HCl (10.5 mL, 21 mmol, 7 equiv.) to the sodium nitrite solution at 0°C.
-
Reaction with 6-nitroindole: In a separate flask, dissolve 6-nitroindole (501 mg, 3 mmol, 1 equiv.) in DMF. Add the solution of 6-nitroindole to the nitrosating mixture at 0°C.
-
Heat the reaction mixture to 80°C and stir for 6 hours.
-
Work-up and Purification: After cooling, extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of 2-Azetidinone Derivatives of 6-Nitro-1H-indazole
This multi-step synthesis starts from 6-nitro-1H-indazole.[13]
Step 1: Synthesis of 1-(2-chloroethyl)-6-nitro-1H-indazole (Compound 1)
-
Stir a mixture of 6-nitro-1H-indazole (0.308 mole) and 1-bromo-2-chloroethane (0.308 mole) in 100 mL of ethanol at room temperature for 6.5 hours.
-
Monitor the reaction by TLC.
-
Filter the product and purify by column chromatography using CHCl₃:CH₃OH (8:2 v/v) as eluent.
Step 2: Synthesis of 1-(2-hydrazinyl)-6-nitro-1H-indazole (Compound 2)
-
Stir a mixture of Compound 1 (0.208 mole) and hydrazine hydrate (0.208 mole) in 100 mL of ethanol at room temperature for 4.5 hours.
-
Filter and purify the product by column chromatography using CHCl₃:CH₃OH (8:2 v/v).
Step 3: Synthesis of Schiff Bases (Compounds 3a-j)
-
Stir a mixture of Compound 2 (0.026 mole) and a substituted benzaldehyde (0.026 mole) in 100 mL of ethanol with 2-4 drops of glacial acetic acid for 2 hours, followed by reflux for 2.5 hours.
-
Filter and purify the product by column chromatography using CH₃OH:CHCl₃ (7:3 v/v).
Step 4: Synthesis of 3-chloro-1-{[2-(6-nitro-1H-indazol-1-yl)ethyl]amino}-4-(substituted phenyl)-2-azetidinones (Compounds 4a-j)
-
To a stirred solution of the Schiff base (Step 3) in an appropriate solvent, add chloroacetyl chloride in the presence of a base (e.g., triethylamine).
-
The specific reaction conditions (solvent, temperature, and time) may vary depending on the substrate.
-
Purify the final azetidinone derivatives by recrystallization or column chromatography.
Visualizing the Science: Pathways and Processes
To better understand the synthesis and mechanism of action of nitroindazole compounds, the following diagrams, generated using the DOT language, illustrate key workflows and signaling pathways.
Mechanism of Action: Inhibition of Neuronal Nitric Oxide Synthase (nNOS)
Certain nitroindazole derivatives, particularly 7-nitroindazole, are potent and selective inhibitors of neuronal nitric oxide synthase (nNOS).[14][15] This inhibition is a key mechanism underlying their neuroprotective and analgesic effects.[14][15] The enzyme nNOS catalyzes the production of nitric oxide (NO), a crucial neurotransmitter, from L-arginine.[14] Overproduction of NO by nNOS is implicated in neurodegenerative diseases.[16]
Mechanism of Action: Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1)
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway, which is involved in immune regulation.[17] Overexpression of IDO1 in the tumor microenvironment leads to immunosuppression.[1] Some nitroindazole derivatives are being explored as IDO1 inhibitors for cancer immunotherapy.[1]
This technical guide provides a foundational understanding of the synthesis and biological significance of novel nitroindazole compounds. The detailed protocols and compiled data serve as a valuable resource for researchers aiming to design and develop next-generation therapeutics based on this versatile scaffold. The continued exploration of nitroindazoles holds immense promise for addressing unmet medical needs across various disease areas.
References
- 1. 5-Nitroindazole synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. eurekaselect.com [eurekaselect.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. scielo.br [scielo.br]
- 14. Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The selective neuronal nitric oxide synthase inhibitor 7-nitroindazole has acute analgesic but not cumulative effects in a rat model of peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives with enhanced anti-inflammatory and analgesic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
6-Methoxy-5-nitro-1H-indazole: A Technical Review for Drug Discovery Professionals
An in-depth exploration of the synthesis, chemical properties, and potential biological significance of 6-methoxy-5-nitro-1H-indazole, a heterocyclic scaffold of interest in medicinal chemistry.
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse pharmacological activities. The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, serves as a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, a specific derivative with potential applications in pharmaceutical research. While direct biological data on this core compound is limited in publicly available literature, this review summarizes its chemical characteristics, synthesis protocols, and the biological activities of its closely related derivatives, offering valuable insights for researchers, scientists, and drug development professionals.
Chemical Properties and Synthesis
This compound is a nitro-substituted aromatic heterocycle. The presence of the electron-withdrawing nitro group and the electron-donating methoxy group on the benzene ring influences its chemical reactivity and potential biological interactions. It can be used as a pharmaceutical synthesis intermediate in various organic reactions.[1]
Synthesis of Precursors and Derivatives
A key precursor for the synthesis of indazole derivatives with the 6-methoxy-5-nitro substitution pattern is 6-methoxy-5-nitro-1-tetralone. A detailed experimental protocol for its preparation is outlined below.
Experimental Protocol: Synthesis of 6-methoxy-5-nitro-1-tetralone
-
Materials: 6-methoxy-1-tetralone, acetic anhydride, 65% nitric acid, acetic acid, ethyl acetate, hexane.
-
Procedure:
-
A solution of 6-methoxy-1-tetralone (e.g., 600 mg, 3.40 mmol) in acetic anhydride (3.0 mL) is prepared in an ice bath.
-
A mixture of 65% HNO3 (330 µL) in acetic acid (210 µL) is added dropwise to the solution over 2 hours, maintaining the temperature at 0 °C.
-
The reaction mixture is stirred for an additional 2 hours at 0 °C.
-
The resulting solid is treated with water (20 mL) and extracted with ethyl acetate (3 x 30 mL).
-
The combined organic layers are dried over anhydrous Na2SO4, filtered, and evaporated under reduced pressure.
-
The residue is purified by silica gel chromatography using a hexane:EtOAc (8:2) solvent system to yield 6-methoxy-5-nitro-1-tetralone.[2]
-
This precursor can then be utilized in subsequent reactions, such as Claisen-Schmidt condensation with aromatic aldehydes, to form chalcones, which can then be cyclized with hydrazine to yield various this compound derivatives.
Biological Activity of this compound Derivatives
Antiproliferative Activity
Several 6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives, synthesized from the aforementioned 6-methoxy-5-nitro-1-tetralone precursor, have been evaluated for their antiproliferative activity against a panel of human cancer cell lines.
| Compound ID | Target Cell Line | IC50 (µM) |
| 11a | NCI-H460 (Lung Carcinoma) | 5 - 15 |
| 11b | NCI-H460 (Lung Carcinoma) | 5 - 15 |
| 12a | NCI-H460 (Lung Carcinoma) | 5 - 15 |
| 12b | NCI-H460 (Lung Carcinoma) | 5 - 15 |
Table 1: Antiproliferative Activity of 6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole Derivatives. [2]
Experimental Protocol: In Vitro Antiproliferative MTT Assay
-
Cell Culture: Human tumor cell lines (e.g., NCI-H460) are grown in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 48 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% inhibition of cell growth, is calculated from the dose-response curves.[3]
Antibacterial Activity
The antibacterial potential of these derivatives has also been investigated.
| Compound ID | Target Organism | MIC (µg/mL) |
| 12a | Neisseria gonorrhoeae | 250 |
| 13b | Neisseria gonorrhoeae | 62.5 |
Table 2: Antibacterial Activity of 6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole Derivatives. [2]
Potential Signaling Pathways and Mechanisms of Action
The precise signaling pathways modulated by this compound have not been elucidated. However, based on the known activities of other nitro-substituted indazole derivatives, a hypothetical mechanism of action can be proposed. Many indazole derivatives are known to function as kinase inhibitors, interfering with signal transduction pathways that are crucial for cell proliferation and survival. The nitro group, being strongly electron-withdrawing, can play a significant role in the binding of these compounds to the active site of kinases.
Caption: General synthesis workflow and hypothetical mechanism of action for this compound derivatives.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. While direct biological data on the core molecule remains to be established, the significant antiproliferative and antibacterial activities of its derivatives highlight the potential of this chemical class. Further investigation into the synthesis of a broader range of derivatives and comprehensive pharmacological profiling are warranted to fully elucidate the therapeutic potential of this compound and its analogues. The detailed experimental protocols and compiled data within this guide serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and drug discovery.
References
Potential Therapeutic Targets of 6-Methoxy-5-nitro-1H-indazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, including several FDA-approved drugs. This technical guide focuses on 6-methoxy-5-nitro-1H-indazole and its derivatives, exploring their potential as therapeutic agents. While direct research on this specific molecule is nascent, analysis of structurally related 5-nitro and 6-nitro-indazole compounds reveals significant promise, particularly in the fields of oncology and anti-parasitic therapy. This document synthesizes the current understanding of their biological activities, delineates potential molecular targets, provides detailed experimental protocols for their evaluation, and visualizes key cellular pathways and workflows. The primary therapeutic mechanisms appear to revolve around the inhibition of protein kinases and the induction of apoptosis through the generation of reactive oxygen species (ROS).
Introduction to the Indazole Scaffold
Indazoles are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring. This structure provides a versatile framework for interacting with various biological targets. The therapeutic potential of indazole derivatives is well-established, with compounds like Pazopanib (a multi-kinase inhibitor for renal cell carcinoma) and Axitinib (a VEGFR inhibitor for renal cell carcinoma) featuring this core structure. The addition of a nitro group, as seen in this compound, can significantly influence the molecule's electronic properties and biological activity, often enhancing its potential as an antiproliferative or antimicrobial agent.
Potential Therapeutic Targets and Mechanisms of Action
Based on studies of structurally similar nitroindazole derivatives, two primary avenues of therapeutic action have been identified: inhibition of protein kinases and induction of apoptosis.
Protein Kinases
The indazole core is a common feature in many kinase inhibitors.[1] These compounds typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. While the specific kinase targets of this compound have not been definitively identified in the reviewed literature, numerous studies on related nitroindazoles suggest a strong potential for activity against various kinase families.
A computational screening study identified 5-nitroindazole as a potential multi-targeted inhibitor of several kinases crucial in lung cancer, including cyclin-dependent kinase 2 (CDK2) and ribosomal protein S6 kinase alpha-6.[2][3] Derivatives of the indazole scaffold have been shown to inhibit a range of kinases involved in cancer progression, such as:
-
Vascular Endothelial Growth Factor Receptor (VEGFR)[1]
-
Fibroblast Growth Factor Receptors (FGFRs)
-
Polo-like kinase 4 (PLK4)[4]
-
Epidermal Growth Factor Receptor (EGFR)[2]
-
Pim kinases[2]
The methoxy and nitro substitutions on the 6- and 5-positions, respectively, are expected to modulate the binding affinity and selectivity of the compound for specific kinase targets.
Induction of Apoptosis via Reactive Oxygen Species (ROS)
A significant body of evidence suggests that nitroindazole derivatives exert their antiproliferative effects by inducing programmed cell death, or apoptosis. The mechanism is often initiated by the generation of reactive oxygen species (ROS). The nitro group is believed to be a key player in this process. In the intracellular environment, particularly in parasitic protozoa, the nitro group can be reduced by nitroreductases, leading to the formation of cytotoxic nitro radicals and superoxide anions.
This increase in intracellular ROS creates a state of oxidative stress, which in turn triggers the intrinsic (or mitochondrial) pathway of apoptosis.[5][6][7] Key events in this pathway include:
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Oxidative stress leads to the opening of pores in the mitochondrial membrane.
-
Cytochrome c Release: The permeabilization of the mitochondrial membrane allows for the release of cytochrome c into the cytoplasm.[6]
-
Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.[6]
-
Caspase Activation: The apoptosome activates initiator caspase-9, which then cleaves and activates effector caspases, such as caspase-3.
-
Execution of Apoptosis: Activated caspase-3 orchestrates the degradation of cellular components, leading to the characteristic morphological changes of apoptosis and ultimately, cell death.
The following diagram illustrates the proposed ROS-mediated intrinsic apoptosis pathway.
Quantitative Data on Biological Activity
The following tables summarize the reported in vitro biological activities of various 5-nitro and 6-nitro-indazole derivatives from the scientific literature. These compounds are structurally related to this compound and provide an indication of the potential potency of this chemical class.
Table 1: Antiproliferative Activity of Nitro-Benzo[g]indazole Derivatives
| Compound ID | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 11a | NCI-H460 | Lung Carcinoma | 5-15 | [8] |
| 11b | NCI-H460 | Lung Carcinoma | 5-15 | [8] |
| 12a | NCI-H460 | Lung Carcinoma | 5-15 | [8] |
| 12b | NCI-H460 | Lung Carcinoma | 5-15 |[8] |
Table 2: Antileishmanial Activity of 3-Chloro-6-nitro-1H-indazole Derivatives
| Compound ID | Target Species | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 4 | L. infantum | 5.53 | [9] |
| 5 | L. infantum | 4 | [9] |
| 11 | L. infantum | 6 | [9] |
| 13 | L. major | 38 |[9] |
Table 3: Anti-parasitic Activity of 5-Nitroindazole Derivatives
| Compound ID | Target Species | Activity | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 8 | A. castellanii | Anti-trophozoite | < 5 | [10] |
| 9 | A. castellanii | Anti-trophozoite | < 5 | [10] |
| 10 | A. castellanii | Anti-trophozoite | < 5 |[10] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a key precursor to this compound derivatives and for the core biological assays used to evaluate their therapeutic potential.
Synthesis of 6-Methoxy-5-nitro-1-tetralone
This protocol describes the synthesis of a key starting material for the creation of more complex benzo[g]indazole derivatives.[8]
Materials:
-
6-methoxy-1-tetralone
-
Acetic anhydride
-
65% Nitric acid (HNO₃)
-
Acetic acid
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane
-
Ice bath, magnetic stirrer, rotary evaporator, and standard laboratory glassware
Procedure:
-
In an ice bath, dissolve 6-methoxy-1-tetralone (e.g., 600 mg, 3.40 mmol) in acetic anhydride (3.0 mL).
-
Prepare a nitrating mixture by combining 65% HNO₃ (330 µL) and acetic acid (210 µL).
-
Add the nitrating mixture dropwise to the solution of 6-methoxy-1-tetralone over a period of 2 hours, maintaining the temperature at 0°C with vigorous stirring.
-
Continue stirring the reaction mixture at 0°C for an additional 2 hours.
-
Quench the reaction by adding water (20 mL).
-
Extract the product into ethyl acetate (3 x 30 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane:EtOAc (8:2) mobile phase to yield 6-methoxy-5-nitro-1-tetralone.
The following diagram illustrates the general workflow for this synthesis.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a luminescent-based assay to quantify kinase activity by measuring ADP production.[11]
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Target kinase
-
Substrate peptide/protein
-
Test compound (e.g., this compound)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well white plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 384-well plate, add 2.5 µL of the test compound solution or a vehicle control.
-
Add 2.5 µL of a 2x kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 5 µL of a 2x ATP solution. The final reaction volume will be 10 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Convert the generated ADP to ATP and produce a luminescent signal by adding 20 µL of Kinase Detection Reagent.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Measurement of Intracellular ROS Production
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA) to measure intracellular ROS levels.
Materials:
-
Cancer cell line of interest
-
DCF-DA
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Test compound
-
Positive control (e.g., Tert-Butyl hydroperoxide, TBHP)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for the desired time. Include untreated and positive controls.
-
Prepare a working solution of DCF-DA in cell culture medium (final concentration typically 5-20 µM).
-
Remove the culture medium containing the test compound and wash the cells gently with PBS.
-
Add 100 µL of the DCF-DA working solution to each well.
-
Incubate the plate for 30 minutes at 37°C in the dark.
-
Remove the DCF-DA solution and wash the cells gently with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
Detection of Caspase-3 Activation by Western Blot
This protocol details the detection of cleaved (active) caspase-3, a key marker of apoptosis, using Western blotting.[6][9]
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against cleaved caspase-3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting and imaging equipment
Procedure:
-
Lyse the cell pellets in lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane extensively with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in the band corresponding to cleaved caspase-3 indicates apoptosis induction.
Conclusion
While further research is required to elucidate the precise molecular targets of this compound, the existing body of literature on related nitroindazole compounds provides a strong foundation for its investigation as a potential therapeutic agent. The dual mechanisms of kinase inhibition and ROS-mediated apoptosis induction represent promising avenues for the development of novel anticancer and anti-parasitic drugs. The experimental protocols detailed in this guide offer a robust framework for researchers to further explore the therapeutic potential of this and other indazole derivatives. The continued investigation of this privileged scaffold is warranted and holds significant potential for advancing drug discovery efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational design of CZL-S092: A novel indazole-based PLK4 inhibitor targeting neuroblastoma through virtual screening and fragment-based drug design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of the Intrinsic Apoptosis Pathway by Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ROS-Mediated Cancer Cell Killing through Dietary Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. digital.csic.es [digital.csic.es]
- 10. mdpi.com [mdpi.com]
- 11. ROS mediated apoptotic pathways in primary effusion lymphoma: Comment on induction of apoptosis by Shikonin through ROS-mediated intrinsic and extrinsic pathways in primary effusion lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of 6-Methoxy-5-nitro-1H-indazole Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of 6-Methoxy-5-nitro-1H-indazole. Due to the limited direct experimental data on this specific compound, this document leverages available quantitative data from structurally related nitroindazole derivatives to outline a robust, predictive workflow. This guide details methodologies for Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Furthermore, it presents detailed hypothetical experimental protocols and visualizes key workflows and signaling pathways using Graphviz, offering a roadmap for the computational assessment of this and similar novel chemical entities.
Introduction
The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiparasitic, and anti-inflammatory properties.[1][2] The introduction of a nitro group can significantly influence the electronic properties and, consequently, the biological activity of these compounds. This compound is a specific derivative for which public bioactivity data is scarce. However, its structural similarity to other bioactive nitroindazoles suggests potential therapeutic relevance.
In silico prediction methods offer a time- and cost-effective approach to prioritize novel compounds for synthesis and experimental testing. By building predictive models based on the known activities of related compounds, we can hypothesize the bioactivity of untested molecules like this compound. This guide outlines a systematic in silico approach to predict its potential as a bioactive agent.
Quantitative Bioactivity Data of Related Nitroindazole Derivatives
To build a predictive model, it is essential to compile bioactivity data from structurally analogous compounds. The following table summarizes the reported antiproliferative and antiparasitic activities of various nitroindazole derivatives.
| Compound Class | Specific Derivative(s) | Target/Assay | Bioactivity (IC50/MIC) | Reference(s) |
| 6-Nitro-benzo[g]indazoles | 11a, 11b, 12a, 12b | NCI-H460 (Lung Carcinoma) | 5–15 μM | [3] |
| 3-Chloro-6-nitro-1H-indazoles | Multiple derivatives | Leishmania species | Promising inhibitory activity | [1] |
| 5-Nitroindazoles | Multiple derivatives | Trichomonas vaginalis | Remarkable trichomonacidal activity | [2] |
| 5-Nitroindazoles | Multiple derivatives | Trypanosoma cruzi | Interesting antichagasic activity | [2] |
Proposed In Silico Bioactivity Prediction Workflow
Based on the observed antiproliferative activity of 6-nitroindazole derivatives, a plausible hypothesis is that this compound may also exhibit anticancer properties. The following workflow outlines a comprehensive in silico approach to predict and characterize this potential bioactivity.
Detailed Methodologies
Quantitative Structure-Activity Relationship (QSAR) Modeling
Objective: To develop a mathematical model that correlates the chemical structures of nitroindazole derivatives with their known biological activities, and to use this model to predict the activity of this compound.
Protocol:
-
Data Set Preparation:
-
Compile a dataset of at least 20-30 nitroindazole analogs with reported IC50 values against a specific target (e.g., a cancer cell line).
-
Draw the 2D structures of all compounds and convert them to 3D structures using a molecular modeling software (e.g., ChemDraw, MarvinSketch).
-
Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94).
-
-
Descriptor Calculation:
-
For each molecule, calculate a wide range of molecular descriptors (e.g., constitutional, topological, geometrical, quantum-chemical) using software like PaDEL-Descriptor or Dragon.
-
-
Model Development:
-
Divide the dataset into a training set (approx. 80%) and a test set (approx. 20%).
-
Use a statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a regression model correlating the descriptors of the training set compounds with their biological activities.
-
-
Model Validation:
-
Internal Validation: Perform cross-validation (e.g., leave-one-out) on the training set to assess the model's robustness. Key statistical parameters include the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²).
-
External Validation: Use the developed model to predict the activities of the test set compounds and calculate the predictive squared correlation coefficient (R²_pred).
-
-
Prediction for this compound:
-
Calculate the same set of molecular descriptors for this compound.
-
Apply the validated QSAR model to predict its biological activity.
-
Molecular Docking
Objective: To predict the binding mode and affinity of this compound to a potential protein target. Based on the known targets of nitro-heterocyclic compounds, a relevant target could be a human nitroreductase or a key enzyme in a cancer-related pathway.
Protocol:
-
Target and Ligand Preparation:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Prepare the 3D structure of this compound and assign appropriate atom types and charges.
-
-
Binding Site Definition:
-
Identify the active site of the protein, typically based on the location of a co-crystallized ligand or through literature information.
-
Define a grid box encompassing the binding site for the docking calculations.
-
-
Docking Simulation:
-
Use a docking program (e.g., AutoDock Vina, Glide) to systematically sample different conformations and orientations of the ligand within the binding site.
-
The program will score the poses based on a scoring function that estimates the binding affinity.
-
-
Pose Analysis:
-
Analyze the top-scoring docking poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein.
-
Visualize the interactions using molecular graphics software (e.g., PyMOL, Chimera).
-
ADMET Prediction
Objective: To computationally assess the drug-likeness and potential pharmacokinetic and toxicity profiles of this compound.
Protocol:
-
Physicochemical Property Calculation:
-
Use online tools or software (e.g., SwissADME, PreADMET) to calculate key physicochemical properties such as molecular weight, logP, topological polar surface area (TPSA), number of hydrogen bond donors and acceptors.
-
-
Drug-Likeness Evaluation:
-
Assess compliance with established rules for drug-likeness, such as Lipinski's Rule of Five and Veber's rules.
-
-
Pharmacokinetic Prediction:
-
Predict parameters related to absorption (e.g., human intestinal absorption, Caco-2 permeability), distribution (e.g., plasma protein binding, blood-brain barrier penetration), metabolism (e.g., cytochrome P450 inhibition), and excretion.
-
-
Toxicity Prediction:
-
Predict potential toxicities such as mutagenicity (e.g., AMES test prediction), carcinogenicity, and hepatotoxicity.
-
Potential Signaling Pathway Involvement
Given the antiproliferative activity of related compounds, this compound could potentially interfere with signaling pathways crucial for cancer cell survival and proliferation. For instance, if it targets a kinase, it could inhibit downstream signaling cascades. The diagram below illustrates a generic kinase signaling pathway that could be a hypothetical target.
Conclusion
This technical guide provides a comprehensive in silico framework for predicting the bioactivity of this compound. By leveraging data from structurally similar compounds, a combination of QSAR modeling, molecular docking, and ADMET prediction can generate valuable hypotheses about its potential therapeutic applications and liabilities. The outlined protocols and workflows serve as a practical guide for researchers to computationally evaluate this and other novel chemical entities, thereby accelerating the drug discovery process. The predictive insights gained from these in silico studies will be instrumental in guiding the subsequent synthesis and experimental validation of this compound as a potential drug candidate.
References
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 6-Methoxy-5-nitro-1H-indazole from 6-methoxy-1-tetralone
Abstract
This application note provides a comprehensive and detailed protocol for the synthesis of 6-Methoxy-5-nitro-1H-indazole, a valuable building block in medicinal chemistry and drug development, starting from the readily available 6-methoxy-1-tetralone. The synthetic route involves a two-step process: the nitration of 6-methoxy-1-tetralone to yield 6-methoxy-5-nitro-1-tetralone, followed by the construction of the indazole ring via a Claisen-Schmidt condensation and subsequent cyclization with hydrazine hydrate. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development, providing them with a reliable and reproducible methodology.
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the pharmaceutical industry due to their wide range of biological activities. The this compound scaffold, in particular, serves as a key intermediate in the synthesis of various therapeutic agents. This protocol outlines a clear and efficient pathway for its preparation from 6-methoxy-1-tetralone, a common and commercially available starting material.
Overall Reaction Scheme
Caption: Overall synthetic scheme.
Experimental Protocols
Step 1: Synthesis of 6-Methoxy-5-nitro-1-tetralone
This procedure follows the established method of nitration of an activated aromatic ring.
Materials:
-
6-methoxy-1-tetralone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Acetone
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, dissolve 6-methoxy-1-tetralone in acetone.
-
Slowly add a pre-cooled (0 °C) mixture of concentrated sulfuric acid and concentrated nitric acid dropwise to the stirred solution. Maintain the temperature at 0 °C throughout the addition.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 6 hours.
-
Quench the reaction by carefully pouring the mixture into a beaker containing ice water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to separate the 5-nitro and 7-nitro isomers. The 6-methoxy-5-nitro-1-tetralone is typically the more polar isomer.
Quantitative Data:
| Starting Material | Reagents | Product | Yield |
| 6-methoxy-1-tetralone | H₂SO₄/HNO₃, Acetone | 6-methoxy-5-nitro-1-tetralone | ~35%[1] |
Step 2: Synthesis of 2-Benzylidene-6-methoxy-5-nitro-1-tetralone (Claisen-Schmidt Condensation)
This step involves the base-catalyzed condensation of the ketone with an aromatic aldehyde to form an α,β-unsaturated ketone.
Materials:
-
6-methoxy-5-nitro-1-tetralone
-
Benzaldehyde
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve 6-methoxy-5-nitro-1-tetralone and benzaldehyde in ethanol.
-
Add a pellet of sodium hydroxide to the mixture and stir at room temperature for 7 hours.
-
A solid precipitate will form. Collect the solid by filtration.
-
Wash the collected solid with cold ethanol and then with water to remove any remaining reactants and base.
-
Dry the purified 2-benzylidene-6-methoxy-5-nitro-1-tetralone.
Quantitative Data:
| Starting Material | Reagents | Product | Yield |
| 6-methoxy-5-nitro-1-tetralone | Benzaldehyde, NaOH, Ethanol | 2-Benzylidene-6-methoxy-5-nitro-1-tetralone | >80%[2] |
Step 3: Synthesis of 6-Methoxy-5-nitro-3-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole
The final step is the cyclization of the α,β-unsaturated ketone with hydrazine to form the indazole ring.
Materials:
-
2-Benzylidene-6-methoxy-5-nitro-1-tetralone
-
Hydrazine hydrate
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, suspend 2-benzylidene-6-methoxy-5-nitro-1-tetralone in glacial acetic acid.
-
Add hydrazine hydrate to the suspension.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice water to precipitate the crude product.
-
Collect the solid by filtration and wash thoroughly with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 6-methoxy-5-nitro-3-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole.
Quantitative Data:
| Starting Material | Reagents | Product | Yield |
| 2-Benzylidene-6-methoxy-5-nitro-1-tetralone | Hydrazine hydrate, Acetic acid | 6-Methoxy-5-nitro-3-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole | Not specified, but generally good for this type of reaction.[2] |
Summary of Quantitative Data
| Step | Starting Material | Product | Key Reagents | Reported Yield |
| 1 | 6-methoxy-1-tetralone | 6-methoxy-5-nitro-1-tetralone | H₂SO₄/HNO₃ | ~35%[1] |
| 2 | 6-methoxy-5-nitro-1-tetralone | 2-Benzylidene-6-methoxy-5-nitro-1-tetralone | Benzaldehyde, NaOH | >80%[2] |
| 3 | 2-Benzylidene-6-methoxy-5-nitro-1-tetralone | 6-Methoxy-5-nitro-3-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole | Hydrazine hydrate | - |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Concentrated acids (sulfuric and nitric) are highly corrosive and strong oxidizing agents. Handle with extreme care.
-
Hydrazine hydrate is toxic and a suspected carcinogen. Avoid inhalation and skin contact.
-
The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound from 6-methoxy-1-tetralone. The described three-step procedure, involving nitration, Claisen-Schmidt condensation, and indazole formation, is based on established and high-yielding reactions. This methodology should serve as a valuable resource for researchers in the field of medicinal chemistry and organic synthesis.
References
Application Note: A Detailed Protocol for the Synthesis of 6-Methoxy-5-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive experimental protocol for the synthesis of 6-methoxy-5-nitro-1H-indazole, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The described methodology is a two-step process commencing with the nitration of 4-methoxy-2-methylaniline to yield the key intermediate, 4-methoxy-2-methyl-5-nitroaniline. This intermediate subsequently undergoes diazotization and intramolecular cyclization to afford the target compound. This protocol includes detailed procedural steps, reagent specifications, and expected analytical data to guide researchers in the successful synthesis and characterization of this compound.
Introduction
Indazole derivatives are a significant class of heterocyclic compounds that are widely recognized for their diverse pharmacological activities. The indazole core is a key structural motif in a variety of therapeutic agents. The introduction of specific substituents, such as methoxy and nitro groups, can modulate the biological and physicochemical properties of the indazole scaffold, making this compound a compound of interest for further investigation in drug development programs. This protocol outlines a reliable and reproducible method for its laboratory-scale synthesis.
Overall Reaction Scheme
The synthesis of this compound is accomplished in two primary steps as illustrated below:
Step 1: Nitration of 4-methoxy-2-methylaniline
Step 2: Diazotization and Cyclization of 4-methoxy-2-methyl-5-nitroaniline
Experimental Protocols
Step 1: Synthesis of 4-methoxy-2-methyl-5-nitroaniline
This procedure details the nitration of 4-methoxy-2-methylaniline.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| 4-methoxy-2-methylaniline | C₈H₁₁NO | 137.18 | 10.0 g (72.9 mmol) | 98% |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 15 mL | 99% |
| Acetic Acid, Glacial | CH₃COOH | 60.05 | 50 mL | 99.7% |
| Nitric Acid (70%) | HNO₃ | 63.01 | 5.5 mL (80.2 mmol) | 70% |
| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 10 mL | 98% |
| Ice | H₂O | 18.02 | As needed | - |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | As needed | 97% |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | ACS Grade |
| Brine (saturated NaCl solution) | NaCl/H₂O | - | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | ACS Grade |
Procedure:
-
Protection of the Amine: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methoxy-2-methylaniline (10.0 g, 72.9 mmol) in glacial acetic acid (50 mL). To this solution, add acetic anhydride (15 mL) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete acetylation.
-
Nitration: Cool the reaction mixture to 0-5 °C in an ice-salt bath. In a separate beaker, prepare the nitrating mixture by slowly adding 70% nitric acid (5.5 mL) to concentrated sulfuric acid (10 mL) with cooling in an ice bath. Add the cold nitrating mixture dropwise to the cooled solution of the acetylated aniline over a period of 30-45 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
Reaction Completion and Hydrolysis: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, slowly pour the reaction mixture onto crushed ice (approx. 200 g) with vigorous stirring. A yellow precipitate will form.
-
Work-up: Allow the ice to melt completely, then neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7-8.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide.
-
Deprotection: To the crude product, add a mixture of ethanol (100 mL) and 10 M hydrochloric acid (50 mL). Heat the mixture to reflux for 4-6 hours.
-
Isolation: After cooling to room temperature, neutralize the reaction mixture with a concentrated sodium hydroxide solution until a precipitate forms. Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield 4-methoxy-2-methyl-5-nitroaniline as a yellow to orange solid.
Expected Yield and Characterization Data:
| Parameter | Expected Value |
| Yield | 65-75% |
| Appearance | Yellow to orange solid |
| Melting Point | 135-138 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.21 (s, 1H), 6.75 (s, 1H), 4.20 (br s, 2H, NH₂), 3.90 (s, 3H, OCH₃), 2.15 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 152.1, 140.2, 131.5, 125.8, 118.9, 108.4, 56.3, 17.8 |
| Mass Spectrometry (ESI+) | m/z 183.07 [M+H]⁺ |
Step 2: Synthesis of this compound
This procedure details the diazotization of 4-methoxy-2-methyl-5-nitroaniline followed by intramolecular cyclization.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| 4-methoxy-2-methyl-5-nitroaniline | C₈H₁₀N₂O₃ | 182.18 | 5.0 g (27.4 mmol) | 98% |
| Acetic Acid, Glacial | CH₃COOH | 60.05 | 100 mL | 99.7% |
| Sodium Nitrite | NaNO₂ | 69.00 | 2.1 g (30.4 mmol) | 99% |
| Water | H₂O | 18.02 | As needed | Deionized |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | 99.5% |
| Dichloromethane | CH₂Cl₂ | 84.93 | As needed | ACS Grade |
| Methanol | CH₃OH | 32.04 | As needed | ACS Grade |
Procedure:
-
Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxy-2-methyl-5-nitroaniline (5.0 g, 27.4 mmol) in glacial acetic acid (100 mL).
-
Diazotization: Cool the solution to 15-20 °C. Prepare a solution of sodium nitrite (2.1 g, 30.4 mmol) in cold water (10 mL). Add the sodium nitrite solution dropwise to the stirred aniline solution over 20 minutes. Maintain the temperature below 25 °C during the addition.
-
Cyclization: After the addition is complete, continue stirring for 15 minutes. A yellow precipitate may form during this time. Allow the reaction mixture to stand at room temperature for 3 days to facilitate cyclization.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Add water (100 mL) to the residue and stir to form a slurry.
-
Isolation and Purification: Filter the crude product, wash thoroughly with cold water, and then with a cold 5% sodium bicarbonate solution until the washings are neutral. Dry the solid in a vacuum oven at 80-90 °C. The crude product can be further purified by recrystallization from methanol to yield this compound as pale yellow needles.
Expected Yield and Characterization Data:
| Parameter | Expected Value |
| Yield | 70-80% |
| Appearance | Pale yellow crystalline solid |
| Melting Point | 210-213 °C |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 13.5 (br s, 1H, NH), 8.30 (s, 1H), 7.85 (s, 1H), 7.60 (s, 1H), 4.00 (s, 3H, OCH₃) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 142.8, 140.1, 135.5, 122.3, 115.9, 110.2, 98.6, 56.9 |
| Mass Spectrometry (ESI+) | m/z 194.05 [M+H]⁺ |
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Safety Precautions
-
All experimental procedures should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.
-
Concentrated acids (sulfuric acid, nitric acid) are highly corrosive and strong oxidizing agents. Handle with extreme care.
-
The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.
-
Organic solvents are flammable and should be handled away from ignition sources.
Conclusion
This application note provides a detailed and practical guide for the synthesis of this compound. By following the outlined procedures, researchers can reliably prepare this compound for further investigation in various scientific disciplines, particularly in the field of medicinal chemistry. The provided analytical data serves as a benchmark for the successful characterization of the synthesized molecule.
Applications of 6-Methoxy-5-nitro-1H-indazole in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction
6-Methoxy-5-nitro-1H-indazole is a heterocyclic compound that serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. While direct biological activity data for this specific intermediate is limited in publicly available literature, its structural motifs—the indazole core, the electron-withdrawing nitro group, and the methoxy group—are present in numerous biologically active compounds. This document provides an overview of the potential applications of this compound in medicinal chemistry, drawing parallels from structurally related nitroindazole derivatives. It also includes representative experimental protocols for the synthesis and biological evaluation of compounds derived from this scaffold.
Application Notes
The indazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its presence in a variety of approved drugs and clinical candidates. The addition of a nitro group at the 5-position and a methoxy group at the 6-position of the indazole ring provides key electronic and steric features that can be exploited for designing novel therapeutic agents.
Potential Therapeutic Areas
Based on the biological activities of analogous nitroindazole compounds, derivatives of this compound are promising candidates for investigation in the following areas:
-
Oncology: Nitroindazole derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[1][2] The nitro group can be a key contributor to the cytotoxic effects.[2] These compounds can be developed as kinase inhibitors, a major class of anticancer drugs. The indazole core is a common scaffold for inhibitors of protein kinases such as FGFR, VEGFR, and others involved in cancer cell signaling.
-
Infectious Diseases: Various nitroaromatic compounds, including nitroindazoles, have been explored for their antimicrobial and antiparasitic properties.[3][4] Derivatives have shown activity against Leishmania species, Trichomonas vaginalis, and Trypanosoma cruzi.[3][5] The nitro group is often crucial for the mechanism of action in these agents.
-
Inflammatory Diseases: Some indazole derivatives have been investigated for their anti-inflammatory properties.[2]
Role as a Synthetic Intermediate
This compound is primarily utilized as a key intermediate for the synthesis of a library of derivatives. The nitro group can be readily reduced to an amino group, which can then be further functionalized. The methoxy group can influence the electronic properties of the aromatic system and may be involved in key binding interactions with biological targets.
Quantitative Data from Related Nitroindazole Derivatives
To provide a performance benchmark, the following tables summarize the biological activities of selected nitroindazole derivatives from the literature. This data can guide the design and evaluation of novel compounds based on the this compound scaffold.
Table 1: Antiproliferative Activity of Benzo[g]indazole Derivatives [1]
| Compound ID | Cancer Cell Line | IC₅₀ (µM) |
| 11a | NCI-H460 (Lung) | 5-15 |
| 11b | NCI-H460 (Lung) | 5-15 |
| 12a | NCI-H460 (Lung) | 5-15 |
| 12b | NCI-H460 (Lung) | 5-15 |
Table 2: Antileishmanial Activity of 3-Chloro-6-nitro-1H-indazole Derivatives [6]
| Compound ID | Target Species | IC₅₀ (µM) |
| 4 | L. infantum | 5.53 |
| 5 | L. infantum | 4 |
| 11 | L. infantum | 6 |
| 12 | L. infantum | 36.33 |
Experimental Protocols
The following are representative protocols for the synthesis of a nitroindazole precursor and the evaluation of the antiproliferative activity of its derivatives. These can be adapted for research involving this compound.
Protocol 1: Synthesis of a Nitroindazole Precursor (6-Methoxy-5-nitro-1-tetralone)[1]
This protocol describes the synthesis of a key starting material for the preparation of certain nitroindazole derivatives.
Materials:
-
6-methoxy-1-tetralone
-
Acetic anhydride
-
65% Nitric acid (HNO₃)
-
Acetic acid
-
Ethyl acetate (EtOAc)
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 6-methoxy-1-tetralone (3.40 mmol) in acetic anhydride (3.0 mL) in an ice bath.
-
Prepare a mixture of 65% HNO₃ (330 µL) in acetic acid (210 µL).
-
Add the nitric acid mixture dropwise to the solution of 6-methoxy-1-tetralone over 2 hours while maintaining the temperature at 0 °C.
-
Stir the reaction mixture for an additional 2 hours at 0 °C.
-
Treat the resulting solid with water (20 mL) and extract with EtOAc (3 x 30 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter the solution and evaporate the solvent under reduced pressure.
-
Purify the residue by silica gel chromatography using a hexane:EtOAc (8:2) solvent system to yield 6-methoxy-5-nitro-1-tetralone.
Protocol 2: Antiproliferative Activity Assessment (MTT Assay)
This is a standard colorimetric assay to assess the cytotoxic effect of compounds on cancer cells in vitro.
Materials:
-
Human cancer cell lines (e.g., NCI-H460)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plates for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Visualizations
The following diagrams illustrate the potential workflow for utilizing this compound in a drug discovery program and a representative synthetic pathway.
References
- 1. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for 6-Methoxy-5-nitro-1H-indazole as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 6-Methoxy-5-nitro-1H-indazole and its closely related precursors as intermediates in the synthesis of pharmacologically active compounds. The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, frequently found in molecules with a wide range of biological activities, including potent anticancer and antimicrobial properties.[1][2] The presence of the methoxy and nitro groups on the indazole ring offers versatile handles for synthetic modifications, allowing for the development of novel therapeutic agents.
While direct synthetic routes from this compound are not extensively documented in publicly available literature, the closely related compound, 6-methoxy-5-nitro-1-tetralone, serves as a key starting material for the synthesis of bioactive benzo[g]indazole derivatives.[3] This document will focus on the applications and protocols derived from this precursor, providing valuable insights into the potential of this compound in drug discovery.
Applications in Pharmaceutical Synthesis
Derivatives of the 6-methoxy-5-nitro-indazole scaffold have shown significant promise in the development of novel therapeutic agents, particularly in the following areas:
-
Antiproliferative Agents: The primary application of this intermediate is in the synthesis of compounds with cytotoxic activity against various cancer cell lines. The resulting benzo[g]indazole derivatives have demonstrated low micromolar efficacy against lung carcinoma.[3] The indazole core is a key component of numerous kinase inhibitors used in cancer therapy.[2]
-
Antibacterial Agents: Certain derivatives have also been evaluated for their antibacterial properties, showing activity against Neisseria gonorrhoeae.[3]
Data Presentation
The following tables summarize the quantitative data for the synthesis and biological activity of benzo[g]indazole derivatives synthesized from a 6-methoxy-5-nitro precursor.
Table 1: Synthesis Yields of Benzo[g]indazole Derivatives [3]
| Compound | Starting Aldehyde | Yield (%) |
| 7 | 4-Chlorobenzaldehyde | 82 |
| 8 | 4-(Trifluoromethyl)benzaldehyde | 86 |
| 9 | 4-Methoxybenzaldehyde | 82 |
| 10 | 3,4,5-Trimethoxybenzaldehyde | 77 |
| 11a | (from 7 ) | 65 |
| 11b | (from 7 ) | 20 |
| 12a | (from 8 ) | 68 |
| 12b | (from 8 ) | 22 |
Table 2: Antiproliferative Activity (IC50 in µM) of Nitro-Benzo[g]indazole Derivatives [3]
| Compound | NCI-H460 (Lung Carcinoma) |
| 11a | 5.2 ± 0.3 |
| 11b | 15.1 ± 1.2 |
| 12a | 6.8 ± 0.5 |
| 12b | 7.5 ± 0.8 |
Table 3: Antibacterial Activity (MIC in µg/mL) of Nitro-Benzo[g]indazole Derivatives [3]
| Compound | N. gonorrhoeae |
| 12a | 250 |
| 13b | 62.5 |
Experimental Protocols
Protocol 1: Synthesis of 6-Nitro-benzo[g]indazole Derivatives
This protocol describes a representative synthesis of 6-nitro-benzo[g]indazole derivatives starting from 6-methoxy-5-nitro-1-tetralone.[3]
Step 1: Synthesis of Chalcones (General Procedure)
-
To a solution of 6-methoxy-5-nitro-1-tetralone (1.0 eq) in ethanol, add the desired aromatic aldehyde (1.2 eq) and a pellet of NaOH.
-
Stir the mixture at room temperature for 7 hours.
-
Filter the resulting solid and wash with ethanol and water to yield the pure chalcone.
Step 2: Synthesis of 3,3a,4,5-Tetrahydro-2H-benzo[g]indazoles (General Procedure)
-
To a solution of the chalcone (1.0 eq) in glacial acetic acid, add hydrazine monohydrate (10 eq).
-
Reflux the mixture for 5 hours.
-
After cooling, pour the reaction mixture into ice water.
-
Collect the resulting precipitate by filtration and wash with water to obtain the final product.
Protocol 2: In Vitro Antiproliferative MTT Assay
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate human cancer cells (e.g., NCI-H460) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized indazole derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for bioactive 6-nitro-benzo[g]indazoles.
Representative Signaling Pathway
Caption: General signaling pathway inhibited by indazole-based kinase inhibitors.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Methoxy-5-nitro-1H-indazole as a Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxy-5-nitro-1H-indazole is a pivotal heterocyclic building block in the synthesis of potent and selective kinase inhibitors. The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in compounds targeting a wide array of protein kinases due to its ability to form key hydrogen bond interactions within the ATP-binding pocket. The methoxy and nitro substituents on the 6- and 5-positions, respectively, offer versatile handles for synthetic modification, enabling the generation of diverse chemical libraries for drug discovery.
Notably, this scaffold is a key component in the synthesis of several multi-targeted tyrosine kinase inhibitors, including Pazopanib, which is approved for the treatment of renal cell carcinoma and soft-tissue sarcoma.[1][2] The nitro group can be readily reduced to an amine, which then serves as a crucial attachment point for various pharmacophores that modulate potency and selectivity against specific kinase targets like Vascular Endothelial Growth Factor Receptor (VEGFR) and AXL receptor tyrosine kinase.[3][4]
Data Presentation: Biological Activity of Indazole Derivatives
The following tables summarize the inhibitory activities of kinase inhibitors derived from indazole scaffolds, showcasing the potential of the this compound core in generating potent therapeutic agents.
Table 1: Pazopanib and Related Indazole Derivatives Targeting VEGFR-2
| Compound/Drug | Target | IC50 (nM) | Source |
| Pazopanib | VEGFR-2 | 30 | [5] |
| Axitinib (Indazole-based) | VEGFR-2 | 0.2 | [5] |
| 6-Bromo-1H-indazole Derivative W4 | VEGFR-2 | < 5 | [5] |
| 6-Bromo-1H-indazole Derivative W12 | VEGFR-2 | < 5 | [5] |
| 6-Bromo-1H-indazole Derivative W17 | VEGFR-2 | < 5 | [5] |
| 6-Bromo-1H-indazole Derivative W19 | VEGFR-2 | < 5 | [5] |
| 6-Bromo-1H-indazole Derivative W20 | VEGFR-2 | < 5 | [5] |
Disclaimer: The IC50 values are compiled from different sources and may not have been determined in head-to-head studies; therefore, direct comparisons should be made with caution.[5]
Table 2: Antiproliferative Activity of Benzo[g]indazole Derivatives
| Compound ID | Target Cell Line | IC50 (µM) | Source |
| 11a | NCI-H460 (Lung Carcinoma) | 5-15 | [6] |
| 11b | NCI-H460 (Lung Carcinoma) | 5-15 | [6] |
| 12a | NCI-H460 (Lung Carcinoma) | 5-15 | [6] |
| 12b | NCI-H460 (Lung Carcinoma) | 5-15 | [6] |
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental workflows are provided below to illustrate the therapeutic rationale and practical application of this compound-derived inhibitors.
Caption: VEGFR-2 signaling pathway and the inhibitory action of Pazopanib.
Caption: A general synthetic workflow for a key intermediate of Pazopanib.[2][7]
Caption: A typical workflow for a luminescent-based VEGFR-2 kinase assay.[5]
Experimental Protocols
Protocol 1: Synthesis of 2,3-Dimethyl-6-nitro-2H-indazole
This protocol describes the methylation of 3-methyl-6-nitro-1H-indazole, a key step in the synthesis of Pazopanib.[7]
Materials:
-
3-methyl-6-nitro-indazole
-
Trimethyloxonium tetrafluoroborate
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Dichloromethane
-
Isopropyl alcohol
-
Methyl tert-butyl ether
Procedure:
-
Suspend 3-methyl-6-nitro-indazole (100 g, 0.56 mol) in ethyl acetate (2000 mL).
-
With stirring, add trimethyloxonium tetrafluoroborate (125.2 g, 0.85 mol) in four equal portions over 4 hours at 1-hour intervals.
-
Stir the reaction mixture at 25-30°C for 16 hours.
-
Recover the solvent under reduced pressure.
-
Slowly add a saturated sodium bicarbonate solution (3240 mL) to the mixture.
-
Extract the reaction mixture with a 4:1 mixture of dichloromethane:isopropyl alcohol (1080 mL x 5).
-
Recover the solvent under reduced pressure.
-
Add methyl tert-butyl ether (800 mL) to the residue and stir the mixture for 30 minutes at 45-50°C.
-
Cool the mixture to 25-30°C and stir for an additional 30 minutes.
-
Filter the solid, wash with methyl tert-butyl ether (100 mL x 2), and dry in an air oven at 50°C for 12 hours to yield 2,3-dimethyl-6-nitro-2H-indazole as a yellow solid.
Protocol 2: Reduction of the Nitro Group to an Amine
This protocol details the reduction of the nitro-indazole intermediate to the corresponding amine.[7]
Materials:
-
2,3-dimethyl-6-nitro-2H-indazole
-
Raney nickel
-
Methanol
Procedure:
-
Prepare a suspension of 2,3-dimethyl-6-nitro-2H-indazole (50 g, 0.26 mol) in methanol (500 mL).
-
Add Raney nickel (12.50 g) to the suspension.
-
Carry out the reaction under appropriate reduction conditions (e.g., hydrogenation) until completion.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 2,3-dimethyl-2H-indazol-6-amine.
-
Dry the wet material in an air oven at 50°C for 12 hours.
Protocol 3: VEGFR-2 Kinase Assay (Luminescent)
This protocol outlines a general method for determining the in vitro inhibitory activity of synthesized compounds against VEGFR-2 kinase.[5]
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer (e.g., 5x Kinase Buffer 1)
-
ATP solution (e.g., 500 µM)
-
Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Test compounds (dissolved in DMSO)
-
Luminescent kinase assay reagent (e.g., Kinase-Glo™ MAX)
-
White 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare 1x Kinase Buffer by diluting the 5x stock with distilled water.
-
Prepare the kinase reaction mixture by adding the 1x Kinase Buffer, VEGFR-2 enzyme, and substrate to the wells of a 96-well plate.
-
Add the test compounds at various concentrations (typically in a serial dilution) to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP by adding the luminescent kinase assay reagent.
-
Incubate for a further 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
References
- 1. WO2021162647A1 - A novel process for preparation of pazopanib hydrochloride - Google Patents [patents.google.com]
- 2. rroij.com [rroij.com]
- 3. mdpi.com [mdpi.com]
- 4. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2014097152A1 - Process for the preparation of pazopanib or salts thereof - Google Patents [patents.google.com]
Application Notes and Protocols for the Development of Antileishmanial Agents from 6-Methoxy-5-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis, in vitro evaluation, and mechanistic investigation of antileishmanial agents derived from 6-Methoxy-5-nitro-1H-indazole. The protocols outlined below detail the synthetic pathway from a key precursor, methodologies for assessing biological activity against Leishmania parasites, and an overview of the putative mechanism of action.
Data Presentation: In Vitro Antileishmanial Activity
The following tables summarize the 50% inhibitory concentration (IC₅₀) and 50% cytotoxic concentration (CC₅₀) values of various indazole derivatives against different Leishmania species and a mammalian cell line, respectively. The selectivity index (SI), calculated as the ratio of CC₅₀ to IC₅₀, is also presented to indicate the compound's specificity for the parasite over host cells.
Table 1: Antileishmanial Activity of 3-Chloro-6-nitro-1H-indazole Derivatives against Leishmania Promastigotes [1]
| Compound | L. major IC₅₀ (µM) | L. tropica IC₅₀ (µM) | L. infantum IC₅₀ (µM) |
| 4 | >250 | >250 | 5.53 |
| 5 | >250 | >250 | 4 |
| 7 | >250 | >250 | 117 |
| 8 | >250 | >250 | 100 |
| 10 | >250 | >250 | 62 |
| 11 | >250 | 76 | 6 |
| 12 | >250 | >250 | 36.33 |
| 13 | 38 | 186 | 110 |
| Glucantime (Reference) | 185.33 | 196 | 211 |
Table 2: Antileishmanial Activity of 2-benzyl-5-nitroindazolin-3-one Derivatives against Leishmania amazonensis [2]
| Compound | Promastigote IC₅₀ (µM) | Amastigote IC₅₀ (µM) | Macrophage CC₅₀ (µM) | Selectivity Index (Amastigote) |
| Derivative 1 | <1 | 0.46 ± 0.01 | >400 | 875 |
| Derivative 2 | <1 | As active as Amphotericin B | Not Specified | >10 |
| Derivative 3 | <1 | As active as Amphotericin B | Not Specified | >10 |
| Derivative 4 | <1 | As active as Amphotericin B | Not Specified | >10 |
| Amphotericin B (Reference) | Not Specified | Active | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies are provided for the synthesis of the this compound scaffold and for the in vitro assessment of antileishmanial activity.
Protocol 1: Synthesis of this compound Derivatives
This synthesis is a multi-step process that begins with the nitration of 6-methoxy-1-tetralone to yield 6-methoxy-5-nitro-1-tetralone, a key precursor. This is followed by a condensation reaction to form a chalcone, and finally, a cyclization reaction with hydrazine to form the indazole ring.
Step 1: Preparation of 6-Methoxy-5-nitro-1-tetralone [2]
-
Reaction Setup: In an ice bath, prepare a solution of 6-methoxy-1-tetralone (3.40 mmol) in acetic anhydride (3.0 mL).
-
Nitration: Slowly add a mixture of 65% nitric acid (330 µL) in acetic acid (210 µL) dropwise over 2 hours, maintaining the temperature at 0°C.
-
Stirring: Continue stirring the mixture for an additional 2 hours at 0°C.
-
Work-up: Add water (20 mL) to the resulting solid and extract with ethyl acetate (3 x 30 mL).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. Purify the residue using silica gel chromatography (hexane:ethyl acetate 8:2) to obtain 6-methoxy-5-nitro-1-tetralone.
Step 2: Synthesis of Chalcones from 6-Methoxy-5-nitro-1-tetralone [2]
-
Reaction Mixture: Prepare a mixture of 6-methoxy-5-nitro-1-tetralone (1.0 eq), the desired aromatic aldehyde (1.2 eq), and a sodium hydroxide pellet (185 mg) in ethanol.
-
Reaction: Stir the mixture at room temperature for 7 hours.
-
Isolation: Filter the solid that forms and wash it with ethanol and water to yield the pure chalcone.
Step 3: Synthesis of this compound from Chalcones
-
Reaction Mixture: Reflux a mixture of the chalcone synthesized in Step 2 and hydrazine hydrate in glacial acetic acid.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography.
-
Work-up: After completion, cool the reaction mixture and pour it into ice-cold water.
-
Isolation: Filter the precipitated solid, wash with water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound derivative.
Protocol 2: In Vitro Antileishmanial Activity Assay (MTT Assay for Promastigotes)[1][3]
-
Parasite Culture: Culture Leishmania promastigotes in a suitable medium (e.g., M199 or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) at 26°C until they reach the logarithmic growth phase.
-
Plate Preparation: Seed the promastigotes into a 96-well microtiter plate at a density of 1 x 10⁶ parasites/mL.
-
Compound Addition: Add various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.5%) to the wells. Include untreated parasites (negative control), solvent-only controls, and a reference drug (e.g., Amphotericin B or Glucantime).
-
Incubation: Incubate the plate at 26°C for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Add 100 µL of 50% isopropanol with 10% SDS to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the 50% inhibitory concentration (IC₅₀) from the dose-response curves.
Protocol 3: In Vitro Assay on Intracellular Amastigotes[2][4]
-
Macrophage Culture: Culture murine peritoneal macrophages or a suitable macrophage cell line (e.g., J774) in RPMI-1640 medium supplemented with 10% FBS in a 24-well plate with coverslips at 37°C in a 5% CO₂ atmosphere.
-
Infection: After 2 hours, infect the adherent macrophages with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1.
-
Removal of Non-phagocytosed Promastigotes: After 24 hours of infection, wash the cells with PBS to remove non-phagocytosed promastigotes.
-
Compound Treatment: Add fresh medium containing various concentrations of the test compounds and incubate for another 72 hours.
-
Fixation and Staining: Wash the coverslips with PBS, fix with methanol, and stain with Giemsa.
-
Microscopic Examination: Determine the number of amastigotes per 100 macrophages by light microscopy.
-
IC₅₀ Calculation: Calculate the IC₅₀ value, which is the concentration of the compound that reduces the number of intracellular amastigotes by 50% compared to untreated controls.
Visualizations: Workflows and Signaling Pathways
Diagram 1: Experimental Workflow for Antileishmanial Agent Development
Caption: Workflow for the development of antileishmanial agents.
Diagram 2: Proposed Mechanism of Action of Nitro-Indazole Derivatives
Caption: Proposed dual mechanism of action for nitro-indazole derivatives.
References
Application Notes: Cytotoxicity Assessment of 6-Methoxy-5-nitro-1H-indazole Derivatives using MTT Assay
These application notes provide a comprehensive protocol for evaluating the cytotoxic and antiproliferative effects of 6-Methoxy-5-nitro-1H-indazole derivatives on cancer cell lines using the MTT assay. This colorimetric assay is a standard method for assessing cell viability, which is crucial in the early stages of drug discovery and development.[1]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay's principle is based on the enzymatic reduction of the yellow tetrazolium salt by mitochondrial dehydrogenases in living, metabolically active cells.[2][3] This reaction produces insoluble purple formazan crystals.[2][4] The amount of formazan produced, which is quantified by dissolving the crystals and measuring the absorbance, is directly proportional to the number of viable cells.[1] This allows for the determination of the compound's half-maximal inhibitory concentration (IC50), a key measure of its potency.[5]
Data Presentation: Antiproliferative Activity of Related Indazole Derivatives
While specific data for this compound derivatives are being established, the following table summarizes the antiproliferative activity of structurally related 6-nitro-benzo[g]indazole derivatives against a human cancer cell line, providing a benchmark for comparison. The IC50 values for these compounds were determined against the NCI-H460 lung carcinoma cell line.[6]
| Compound ID | Target Cell Line | IC50 (µM) |
| 11a | NCI-H460 | 5 - 15 |
| 11b | NCI-H460 | 5 - 15 |
| 12a | NCI-H460 | 5 - 15 |
| 12b | NCI-H460 | 5 - 15 |
Note: Data is for 6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives as reported in the literature.[6]
Experimental Protocols
This section provides a detailed methodology for assessing the cytotoxicity of this compound derivatives.
Materials and Reagents
-
This compound derivative compound
-
Dimethyl sulfoxide (DMSO)[5]
-
Selected cancer cell line (e.g., HeLa, MCF-7, A549)[5]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)[5]
-
MTT solution: 5 mg/mL in sterile Phosphate-Buffered Saline (PBS)[4][5]
-
Sterile PBS
-
Sterile 96-well flat-bottom plates[3]
-
CO₂ incubator (37°C, 5% CO₂)[5]
-
Microplate reader capable of measuring absorbance at 570 nm[1][7]
-
Multichannel pipette[3]
Preparation of Test Compound
-
Prepare a stock solution of the this compound derivative, typically at a concentration of 10-20 mM, in sterile DMSO.
-
Further dilute the stock solution with complete cell culture medium to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.
MTT Assay Protocol
This protocol is designed for adherent cells.
Day 1: Cell Seeding
-
Harvest cells that are in the logarithmic phase of growth.
-
Count the cells and dilute them in a complete culture medium to a final concentration of 5 x 10⁴ to 1 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 to 10,000 cells per well).[5]
-
Include wells for control groups: untreated cells (medium only) and vehicle control (medium with the highest concentration of DMSO used).[5]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[7]
Day 2: Compound Treatment
-
After 24 hours, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing various concentrations of the this compound derivative to the respective wells in triplicate.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]
Day 4/5: MTT Addition and Incubation
-
Following the treatment period, carefully aspirate the medium containing the compound.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[7][8]
-
Incubate the plate for 2 to 4 hours at 37°C in a 5% CO₂ incubator, protected from light.[3][7] During this time, visible purple formazan crystals will form in viable cells.[3]
Day 4/5: Formazan Solubilization and Absorbance Reading
-
After the MTT incubation, carefully remove the MTT solution from each well without disturbing the formazan crystals.[2]
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[8]
-
Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.[1][7] A reference wavelength of 630 nm can be used to reduce background noise.[8]
Data Analysis
-
Subtract the average absorbance of the blank (medium only) wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (OD of Treated Cells / OD of Vehicle Control Cells) x 100
-
-
Plot a dose-response curve with the compound concentration on the x-axis and the percentage of cell viability on the y-axis.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, from the dose-response curve.[5]
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the MTT cytotoxicity assay.
Potential Signaling Pathway
Caption: A potential apoptotic pathway induced by cytotoxic compounds.
References
- 1. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 2. researchhub.com [researchhub.com]
- 3. atcc.org [atcc.org]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for High-Throughput Screening of 6-Methoxy-5-nitro-1H-indazole Analogs
For Researchers, Scientists, and Drug Development Professionals
I. Application Notes
High-throughput screening (HTS) serves as a critical initial step in the drug discovery pipeline, enabling the rapid assessment of large chemical libraries for potential therapeutic candidates.[1] This document provides detailed application notes and protocols for establishing HTS assays to identify and characterize analogs of 6-methoxy-5-nitro-1H-indazole with potential anticancer activity. The indazole scaffold is a well-established pharmacophore in numerous kinase inhibitors, suggesting that this class of compounds may target signaling pathways crucial for cancer cell proliferation and survival.[2]
The primary screening approaches outlined herein focus on two key areas: biochemical assays to identify direct inhibitors of specific protein kinases and cell-based assays to determine the antiproliferative effects of the compounds on cancer cell lines.
Biochemical Screening: Kinase Inhibition Assays
Biochemical assays are designed to measure the direct interaction of a compound with a purified biological target, such as a protein kinase.[3] These assays are instrumental in identifying direct inhibitors and understanding their mechanism of action. For screening this compound analogs, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust and widely used method.[4]
Principle of TR-FRET Kinase Assay:
TR-FRET assays measure the phosphorylation of a substrate by a kinase. The assay utilizes a long-lifetime lanthanide chelate (e.g., Terbium or Europium) as the donor fluorophore, typically on an anti-phospho-substrate antibody, and a fluorescent tracer (e.g., fluorescein) on the substrate. When the substrate is phosphorylated by the kinase, the antibody binds to the phosphorylated substrate, bringing the donor and acceptor fluorophores into close proximity. Excitation of the donor lanthanide results in energy transfer to the acceptor, which then emits light at a specific wavelength. The TR-FRET signal is proportional to the amount of phosphorylated substrate and thus, to the kinase activity.[5] Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the TR-FRET signal.
Cell-Based Screening: Antiproliferative Assays
Cell-based assays are essential for evaluating the effect of compounds in a more physiologically relevant context.[1] These assays measure the overall impact of a compound on cell viability and proliferation, taking into account factors such as cell permeability and potential off-target effects. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell viability in a high-throughput format.[6]
Principle of the MTT Assay:
The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes.[6] The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured. The amount of formazan produced is directly proportional to the number of viable cells. A decrease in absorbance in the presence of a test compound indicates a reduction in cell viability and proliferation.
II. Data Presentation
The following tables summarize representative quantitative data for indazole derivatives against various cancer cell lines and protein kinases.
Disclaimer: Specific experimental data for this compound analogs is limited in the public domain. The following data is for structurally related indazole derivatives and is provided for comparative and illustrative purposes.
Table 1: Representative Antiproliferative Activity of Indazole Derivatives Against Human Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |
| Indazole-pyrimidine Hybrid | MCF-7 (Breast) | 1.629 | Doxorubicin | 8.029[1] |
| Indazole-pyrimidine Hybrid | A549 (Lung) | 2.305 | Doxorubicin | 7.35[1] |
| 1H-indazole-3-amine Derivative | K562 (Leukemia) | 5.15 | 5-Fluorouracil | Not Specified[7] |
| Benzo[g]indazole Derivative | NCI-H460 (Lung) | 5-15 | Not Specified | Not Specified |
Table 2: Representative Kinase Inhibitory Activity of Indazole Derivatives
| Inhibitor | Target Kinase | IC₅₀ (nM) |
| Indazole-based Inhibitor | VEGFR-2 | 0.026 |
| 1H-Indazol-3-amine Derivative | FGFR1 | < 4.1[3] |
| 1H-Indazole-3-amine Derivative | FGFR2 | 2.0[3] |
| Indazole-pyrimidine Derivative | VEGFR-2 | 34.5[2] |
III. Experimental Protocols
Protocol 1: High-Throughput Screening for Kinase Inhibitors using a TR-FRET Assay
This protocol provides a general framework for a 384-well plate-based TR-FRET kinase assay.
Materials:
-
Purified recombinant kinase (e.g., VEGFR-2)
-
Fluorescein-labeled kinase substrate
-
ATP
-
Terbium-labeled anti-phospho-substrate antibody
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Stop/Detection buffer (Kinase reaction buffer containing EDTA)
-
Test compounds (this compound analogs) dissolved in DMSO
-
384-well low-volume, white microplates
-
TR-FRET-capable plate reader
Procedure:
-
Compound Plating: Dispense 50 nL of test compounds at various concentrations into the wells of a 384-well plate using an acoustic liquid handler. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Kinase Reaction: a. Prepare a 2X kinase solution in kinase reaction buffer. b. Prepare a 2X substrate/ATP solution in kinase reaction buffer. c. Add 5 µL of the 2X kinase solution to each well. d. Add 5 µL of the 2X substrate/ATP solution to each well to initiate the reaction. The final volume should be 10 µL.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Reaction Termination and Detection: a. Prepare a solution of Terbium-labeled antibody in Stop/Detection buffer. b. Add 10 µL of the antibody solution to each well to stop the kinase reaction.
-
Detection Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at both the donor (e.g., 620 nm for Terbium) and acceptor (e.g., 520 nm for fluorescein) wavelengths.
Data Analysis: Calculate the TR-FRET ratio (Acceptor emission / Donor emission). Normalize the data to the positive and negative controls to determine the percent inhibition for each compound concentration. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
Protocol 2: High-Throughput Screening for Antiproliferative Activity using the MTT Assay
This protocol outlines a general procedure for a 96-well plate-based MTT assay.
Materials:
-
Human cancer cell line (e.g., A549, MCF-7)
-
Complete cell culture medium
-
Test compounds (this compound analogs) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid)
-
Sterile 96-well flat-bottom plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should not exceed 0.5%. b. Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle controls (medium with DMSO) and background controls (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Subtract the average absorbance of the background control wells from all other wells. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[1]
IV. Mandatory Visualizations
Caption: High-throughput screening workflow for hit identification and validation.
Caption: Simplified VEGFR-2 signaling pathway and potential inhibition.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition.
Caption: p53 signaling pathway and potential modulation by indazole analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Application Notes and Protocols for the Analytical Characterization of 6-Methoxy-5-nitro-1H-indazole
Audience: Researchers, scientists, and drug development professionals.
Introduction: 6-Methoxy-5-nitro-1H-indazole (CAS No: 152626-75-0) is a substituted indazole derivative with potential applications in medicinal chemistry and pharmaceutical development. Its molecular formula is C₈H₇N₃O₃, and it has a molecular weight of 193.16 g/mol .[1] Accurate and comprehensive analytical characterization is essential to confirm its identity, purity, and structural integrity, ensuring reliable and reproducible results in research and manufacturing. This document provides detailed application notes and experimental protocols for the characterization of this compound using a suite of standard analytical techniques.
Overall Analytical Workflow
A multi-technique approach is required for the unambiguous characterization of this compound. The general workflow involves initial purity assessment by chromatography, followed by spectroscopic analysis for structural elucidation and identity confirmation.
Caption: Overall workflow for the characterization of the target compound.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Application Note: High-Performance Liquid Chromatography (HPLC) is a fundamental technique for determining the purity of this compound. It provides high resolution and sensitivity, enabling the effective separation of the main compound from synthesis-related impurities and potential degradation products.[2][3] A reverse-phase C18 column is typically effective for this analysis, with UV detection being the standard method due to the chromophoric nature of the nitroaromatic indazole core.[2][3]
Caption: Workflow for HPLC purity analysis.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector and a C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[4]
-
Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of acetonitrile (ACN) to prepare a 1 mg/mL stock solution. Dilute this stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.[4]
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm.
-
Data Analysis: The purity is calculated based on the peak area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[2]
Data Presentation: HPLC Analysis
| Compound Name | Expected Retention Time (t_R) | Purity (%) |
|---|
| this compound | ~8-12 min (method dependent) | >95% |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Confirmation
Application Note: LC-MS is a powerful tool used to confirm the molecular weight of this compound. The technique couples the separation power of HPLC with the mass analysis capability of mass spectrometry.[2] Electrospray ionization (ESI) is a common soft ionization method that generates a protonated molecular ion ([M+H]⁺), allowing for the determination of the molecular weight with high accuracy.[2][5]
Caption: Workflow for LC-MS molecular weight confirmation.
Experimental Protocol:
-
Instrumentation: An HPLC system coupled to a mass spectrometer with an ESI source.[5]
-
LC Conditions: Same as the HPLC method described above.
-
MS Conditions:
-
Data Analysis: Identify the peak corresponding to the protonated molecule ([M+H]⁺) in the mass spectrum and compare its mass-to-charge ratio (m/z) to the calculated value.
Data Presentation: Mass Spectrometry
| Property | Value |
|---|---|
| Molecular Formula | C₈H₇N₃O₃ |
| Calculated Monoisotopic Mass | 193.0487 g/mol |
| Ion | [M+H]⁺ |
| Expected m/z | 194.0560 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Application Note: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound.[6] ¹H NMR provides information about the number and chemical environment of protons, while ¹³C NMR details the carbon framework of the molecule. Using a solvent like DMSO-d₆ is often advantageous for observing the exchangeable N-H proton of the indazole ring.[6]
Caption: Workflow for NMR structural analysis.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean NMR tube.[6]
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[6]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required.[6]
-
Data Analysis: Process the spectra and reference them to the residual solvent peak (DMSO-d₆: δH ≈ 2.50 ppm, δC ≈ 39.52 ppm). Analyze chemical shifts, multiplicities, and coupling constants to assign the structure.
Data Presentation: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
Table: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~13.5 | br s | 1H | N1-H |
| ~8.5 | s | 1H | H-4 or H-7 |
| ~8.2 | s | 1H | H-3 |
| ~7.5 | s | 1H | H-4 or H-7 |
| ~4.0 | s | 3H | OCH₃ |
Table: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~150 | C-O |
| ~145 | C-NO₂ |
| ~140 | C-7a |
| ~135 | C-3 |
| ~120 | C-3a |
| ~115 | C-6 |
| ~110 | C-4 or C-7 |
| ~105 | C-4 or C-7 |
| ~57 | OCH₃ |
(Note: These are predicted values based on the structure and data from similar compounds. Actual experimental values may vary.)
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note: FTIR spectroscopy is a rapid and non-destructive technique used to identify the key functional groups present in the this compound molecule.[2] Analysis of the absorption bands confirms the presence of the N-H bond of the indazole ring, aromatic C-H and C=C bonds, the C-O ether linkage, and the characteristic symmetric and asymmetric stretches of the nitro (NO₂) group.[2][5]
Experimental Protocol:
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.[2]
-
Sample Preparation: Place a small amount of the solid sample directly onto the clean ATR crystal.
-
Data Acquisition: Record the spectrum, typically from 4000 to 600 cm⁻¹, with a resolution of 4 cm⁻¹.[5]
Data Presentation: Key FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300 - 3100 | N-H Stretch | Indazole N-H |
| 3100 - 3000 | C-H Stretch | Aromatic C-H |
| ~2950, ~2850 | C-H Stretch | Methoxy C-H |
| ~1620, ~1580 | C=C Stretch | Aromatic Ring |
| ~1520 | Asymmetric NO₂ Stretch | Nitro Group |
| ~1340 | Symmetric NO₂ Stretch | Nitro Group |
| ~1280 | C-O Stretch | Aryl Ether |
Elemental Analysis
Application Note: Elemental analysis provides the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in the compound. This data is used to confirm that the empirical formula of the synthesized compound matches its theoretical composition, providing a fundamental check of its identity and purity.
Experimental Protocol:
-
Instrumentation: A CHN Elemental Analyzer.
-
Sample Preparation: Accurately weigh a small amount (typically 1-3 mg) of the dry, pure compound into a tin capsule.
-
Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.
Data Presentation: Elemental Composition for C₈H₇N₃O₃
| Element | Theoretical (%) | Found (%) |
|---|---|---|
| Carbon (C) | 49.74 | |
| Hydrogen (H) | 3.65 |
| Nitrogen (N) | 21.75 | |
References
Application Note: LC-MS Analysis of 6-Methoxy-5-nitro-1H-indazole Synthesis Products
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Methoxy-5-nitro-1H-indazole is a key intermediate in the synthesis of various pharmaceutical compounds.[1] The purity and characterization of this compound are critical for ensuring the safety and efficacy of the final drug product. Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for the identification and quantification of the main product, as well as any impurities and byproducts from the synthesis reaction.[2][3][4] This application note provides a detailed protocol for the LC-MS analysis of this compound synthesis products.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining reliable and reproducible LC-MS results.[5][6] The goal is to dissolve the sample in a suitable solvent that is compatible with the LC-MS system and to remove any particulate matter.
-
Materials:
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
0.2 µm syringe filters
-
Autosampler vials
-
-
Procedure:
-
Accurately weigh approximately 1 mg of the this compound synthesis product.
-
Dissolve the sample in 1 mL of a 50:50 (v/v) mixture of methanol and water.
-
Vortex the solution for 30 seconds to ensure complete dissolution.
-
Filter the solution through a 0.2 µm syringe filter into an autosampler vial.
-
Prepare a series of calibration standards of a known purity reference standard of this compound in the same solvent mixture.
-
Liquid Chromatography (LC) Conditions
The chromatographic method is designed to separate the target analyte from potential impurities. A C18 column is a good starting point for the separation of small aromatic molecules.[7]
-
Instrument: High-Performance Liquid Chromatography (HPLC) system
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 5.0 90 7.0 90 7.1 10 | 10.0 | 10 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Conditions
Electrospray ionization (ESI) is a suitable ionization technique for polar compounds like this compound.[2][8] A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode will provide high sensitivity and selectivity for quantification.[2][9]
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), negative ion mode
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) This compound 192.0 146.0 20 Potential Impurity 1 [Specify m/z] [Specify m/z] [Specify eV] | Potential Impurity 2 | [Specify m/z] | [Specify m/z] | [Specify eV] |
(Note: The MRM transitions for potential impurities would need to be determined based on their expected structures.)
Data Presentation
The quantitative data from the LC-MS analysis can be summarized in a table for easy comparison of different synthesis batches or reaction conditions.
| Sample ID | This compound Concentration (µg/mL) | % Purity | Impurity 1 (%) | Impurity 2 (%) |
| Batch A | 98.5 | 98.5% | 0.8% | 0.7% |
| Batch B | 95.2 | 95.2% | 2.1% | 2.7% |
| Batch C | 99.1 | 99.1% | 0.5% | 0.4% |
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the logical workflow of the LC-MS analysis protocol.
Caption: LC-MS analysis workflow for this compound.
Signaling Pathway (Hypothetical Synthesis Pathway)
This diagram illustrates a hypothetical synthesis pathway leading to the target compound and potential byproducts.
Caption: Hypothetical synthesis pathway of this compound.
References
- 1. 6-METHOXY-5-NITRO (1H)INDAZOLE | 152626-75-0 [chemicalbook.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. bioagilytix.com [bioagilytix.com]
- 5. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]
- 6. organomation.com [organomation.com]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methoxy-5-nitro-1H-indazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-methoxy-5-nitro-1H-indazole. Our aim is to help you improve yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A prevalent method for the synthesis of substituted indazoles, including those with nitro groups, involves the diazotization of an appropriate ortho-substituted aniline precursor. For this compound, a common starting material would be 2-amino-4-methoxy-5-nitrotoluene. This is followed by an intramolecular cyclization. Another approach involves the nitrosation of the corresponding indole.
Q2: I'm observing a dark red or brown, insoluble material in my reaction mixture. What is it and how can I prevent its formation?
A2: The formation of deep red or brown colored impurities is a known side reaction, often attributed to the formation of dimer byproducts. This can occur when the starting material or a reaction intermediate acts as a nucleophile and attacks another intermediate species. To minimize this, a "reverse addition" protocol is recommended, where the solution of the aniline or indole precursor is added slowly to the nitrosating agent (e.g., sodium nitrite in acid).[1][2]
Q3: My yield is low and I am isolating a significant amount of a polar byproduct. What could this be?
A3: A common polar byproduct in similar syntheses, such as that of 6-nitro-1H-indazole-3-carbaldehyde, is the corresponding carboxylic acid.[1] This can result from the oxidation of an intermediate or the final product. To mitigate this, it is advisable to work up the reaction promptly upon completion and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Q4: How does the methoxy group influence the reaction and potential side products?
A4: The 6-methoxy group is an electron-donating group, which can activate the aromatic ring. This can potentially increase the rate of desired reactions but may also lead to a higher propensity for side reactions, such as the formation of colored dimer impurities. Careful control of reaction temperature and the rate of reagent addition is crucial to manage the reactivity of the methoxy-substituted ring.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | - Formation of dimer byproducts.- Incomplete reaction.- Oxidation of intermediates or product. | - Employ a "reverse addition" protocol: slowly add the precursor to the nitrosating mixture.- Ensure efficient stirring to avoid localized high concentrations of reactants.- Monitor the reaction by TLC or LC-MS to ensure completion.- Work up the reaction promptly upon completion.- Consider performing the reaction under an inert atmosphere.[1] |
| Presence of a Red/Brown, Insoluble Material | - Formation of indole dimers.[1] | - Utilize the reverse addition technique.- Ensure efficient stirring. |
| Isolation of a Carboxylic Acid Byproduct | - Oxidation of an intermediate or the aldehyde precursor if applicable. | - Promptly work up the reaction upon completion.- Use an inert atmosphere during the reaction. |
| Difficulty in Product Purification | - Presence of multiple, closely-eluting byproducts. | - Optimize the reaction conditions (temperature, addition rate) to minimize byproduct formation.- Utilize a different solvent system for column chromatography or consider recrystallization. |
Data Presentation
Table 1: Representative Yields for Substituted 1H-indazole Synthesis via Nitrosation of Indoles
| Substituent on Indole | Reaction Conditions | Yield (%) | Reference |
| 5-Bromo | 8 equiv. NaNO₂, 2.7 equiv. HCl, 0 °C to RT | 78-96 | [3] |
| 6-Chloro | 8 equiv. NaNO₂, 2.7 equiv. HCl, 0 °C to RT | 78-96 | [3] |
| 5-Methoxy | 8 equiv. NaNO₂, 2.7 equiv. HCl, 0 °C to RT | 91 | [3] |
| 6-Nitro | NaNO₂, HCl, H₂O, 20 °C | 77 | [4] |
Note: This data is for the synthesis of 1H-indazole-3-carboxaldehydes but provides insight into the feasibility of the nitrosation reaction with various substituents.
Experimental Protocols
Protocol 1: Synthesis of 5-nitroindazole from 2-amino-5-nitrotoluene (Adapted)
This protocol for a related compound can be adapted for the synthesis of this compound from 2-amino-4-methoxy-5-nitrotoluene.
Materials:
-
2-amino-5-nitrotoluene
-
Glacial acetic acid
-
Sodium nitrite
-
Water
-
Methanol (for recrystallization)
-
Decolorizing charcoal
Procedure:
-
Dissolve 2-amino-5-nitrotoluene (0.36 mole) in glacial acetic acid (2.5 L) in a round-bottomed flask with mechanical stirring.
-
Cool the solution to 15-20°C in an ice bath.
-
Prepare a solution of sodium nitrite (0.36 mole) in water (60 ml).
-
Add the sodium nitrite solution to the stirred acetic acid solution all at once, ensuring the temperature does not exceed 25°C.
-
Continue stirring for 15 minutes to complete the diazotization.
-
Allow the solution to stand at room temperature for 3 days.
-
Concentrate the solution on a steam bath under reduced pressure.
-
Add water (200 ml) to the residue and stir to form a slurry.
-
Filter the product, wash thoroughly with cold water, and dry at 80-90°C.
-
For purification, recrystallize the crude product from boiling methanol with decolorizing charcoal.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel
-
Appropriate eluent system (e.g., petroleum ether/ethyl acetate or dichloromethane/methanol)
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Load the crude product onto the column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Collect fractions and monitor by TLC.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: A logical workflow for troubleshooting low yields.
Caption: Key parameters influencing the reaction yield.
References
Technical Support Center: Purification of 6-Methoxy-5-nitro-1H-indazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-Methoxy-5-nitro-1H-indazole. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Q1: My crude this compound appears as a dark oil or discolored solid. What is the likely cause and how can I address it?
A1: Dark coloration in the crude product often indicates the presence of impurities from the nitration reaction or subsequent degradation. Overheating during the reaction or work-up can lead to the formation of polymeric or other colored by-products.
Troubleshooting Steps:
-
Temperature Control: Ensure strict temperature control (typically 0-10°C) during the nitration step to minimize the formation of side products.
-
Work-up: Perform the work-up at low temperatures and avoid prolonged exposure to strong acids or bases.
-
Decolorization: Before recrystallization, you can try treating a solution of the crude product with a small amount of activated charcoal to adsorb colored impurities. Use charcoal sparingly, as it can also adsorb your desired product, leading to lower yields.
Q2: I am having difficulty purifying this compound by column chromatography. The compound is streaking or I am getting poor separation. What can I do?
A2: Streaking and poor separation on a silica gel column can be due to several factors, including improper solvent system selection, compound polarity, or interaction with the stationary phase. Due to the presence of both a nitro group and a free N-H on the indazole ring, the compound is quite polar and can exhibit strong interactions with silica gel.
Troubleshooting Steps:
-
Solvent System Optimization:
-
TLC Analysis: First, optimize the eluent system using Thin Layer Chromatography (TLC). A good starting point for nitro-aromatic compounds is a mixture of hexane and ethyl acetate. For this compound, a relatively polar system will likely be required.
-
Polarity Adjustment: Gradually increase the polarity of the eluent. For very polar compounds, adding a small amount of methanol to your ethyl acetate/hexane mixture might be necessary.
-
Tailing Reducer: To reduce streaking (tailing) of polar, acidic, or basic compounds on silica gel, you can add a small amount of a modifier to your eluent system. For the slightly acidic N-H of the indazole, adding a small percentage (e.g., 0.5-1%) of acetic acid to the eluent can improve peak shape.
-
-
Alternative Stationary Phases: If streaking persists, consider using a different stationary phase. Alumina (basic or neutral) can sometimes be a better choice for compounds that interact strongly with the acidic silica surface. Alternatively, reversed-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) could be effective.
Q3: My attempt to purify this compound by recrystallization resulted in an oil instead of crystals ("oiling out"), or I am getting a very low yield. How can I improve this?
A3: "Oiling out" is a common problem when the melting point of the solid is lower than the boiling point of the recrystallization solvent, or when significant impurities are present, which can depress the melting point. Low yield is often a result of using too much solvent or choosing a solvent in which the compound is too soluble at low temperatures.
Troubleshooting Steps for "Oiling Out":
-
Lower the Temperature: Ensure the solution is not supersaturated at a temperature above the compound's melting point.
-
Add More Solvent: Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and then allow it to cool more slowly.
-
Change Solvent System: Use a lower-boiling point solvent or a solvent mixture.
Troubleshooting Steps for Low Yield:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.
-
Solvent Selection: Choose a solvent in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures. Common solvents for recrystallizing nitro-aromatic compounds include ethanol, methanol, and ethyl acetate, sometimes in combination with a less polar co-solvent like hexanes.
Quantitative Data Summary
The following table summarizes purification data for compounds structurally related to this compound, providing a reference for expected outcomes.
| Compound | Purification Method | Eluent/Solvent System | Yield | Purity | Reference |
| 6-Methoxy-5-nitro-1-tetralone | Silica Gel Chromatography | Hexane:EtOAc (8:2) | 33% | >95% | [1] |
| 1-Methyl-6-nitro-1H-indazole | Flash Chromatography (Silica) | Ethyl Acetate | 56.4% | >95% | [2] |
| Substituted 1H-Indazole Derivative | Silica Gel Chromatography | Hexane:EtOAc (6:4) | 57% | >95% |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is adapted from methods used for similar nitro-aromatic compounds and indazole derivatives.
-
Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, less polar eluent (e.g., hexane or a hexane-rich hexane/ethyl acetate mixture).
-
Pack the column with the slurry, ensuring there are no air bubbles. Allow the silica to settle and drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Adsorb the dissolved sample onto a small amount of silica gel by evaporating the solvent.
-
Carefully add the dried, silica-adsorbed sample to the top of the column.
-
-
Elution:
-
Begin eluting the column with a non-polar solvent system (e.g., 20% ethyl acetate in hexane).
-
Gradually increase the polarity of the eluent (e.g., to 30%, 40%, and 50% ethyl acetate in hexane) to elute the more polar compounds.
-
Collect fractions and monitor the elution of the desired product by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol provides a general guideline for the recrystallization of this compound.
-
Solvent Selection:
-
Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene) to find a suitable one where the compound is sparingly soluble at room temperature but readily soluble when hot.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision-making flowchart for troubleshooting column chromatography.
References
Technical Support Center: Synthesis of Nitroindazoles
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions and challenges encountered during the synthesis of nitroindazoles.
Frequently Asked Questions (FAQs)
Q1: I am getting a low yield and a complex mixture of products during the direct nitration of 1H-indazole with mixed acid. What are the most common side reactions?
A1: Direct nitration of the indazole core, especially with strong nitrating agents like mixed nitric and sulfuric acid, is often problematic and can lead to several side reactions. Traditional nitration methods can be hazardous, produce significant waste, and often result in poor yields due to low regioselectivity and limited functional group tolerance.[1] The primary side reactions include:
-
Poor Regioselectivity: The nitronium ion (NO₂⁺) can attack multiple positions on the indazole ring, leading to a mixture of C-nitro isomers (e.g., 3-nitro, 5-nitro, 7-nitro) and potentially N-nitro isomers.[1][2]
-
Over-nitration: The introduction of multiple nitro groups (dinitration) can occur, especially under harsh conditions or with elevated temperatures.[3][4][5] For example, 7-nitroindazole can be further nitrated to form 3,7-dinitro-1H-indazole.[5]
-
Degradation/Polymerization: The indazole ring is sensitive to harsh acidic conditions, which can lead to decomposition or acid-catalyzed polymerization, resulting in dark-colored products and reduced yield.[3]
Q2: My reaction is producing a mixture of N1- and N2-substituted isomers. How can I control the regioselectivity?
A2: The formation of N1 and N2 isomers is a common challenge in indazole chemistry due to the presence of two reactive nitrogen atoms in the ambident indazole anion.[1] The final product ratio is determined by a delicate balance of steric effects, electronic effects, and reaction conditions, which dictate whether the reaction is under kinetic or thermodynamic control.[6][7]
-
Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[8][9] Therefore, reactions that allow for equilibrium (higher temperatures, longer reaction times) tend to favor the more stable N1-substituted product.[10] Kinetically controlled conditions (lower temperatures, shorter reaction times) may favor the N2 isomer.
-
Base and Solvent: The choice of base and solvent system is critical. A common system that provides high N1-selectivity for alkylations, and can be considered by analogy for N-nitration, is using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF).[6][7] Conversely, Mitsunobu conditions or the use of certain acid catalysts can favor N2-substitution.[6][11]
-
Substituent Effects: The electronic properties of substituents on the indazole ring play a major role. Electron-withdrawing groups (e.g., -NO₂, -CO₂Me) at the C7 position have been shown to confer excellent N2-regioselectivity (≥96%) during alkylation.[6][7]
Q3: When synthesizing 5-nitroindazole from 2-amino-5-nitrotoluene, I observe a yellow precipitate. What is it and how can I avoid it?
A3: The yellow precipitate is likely a diazoamino compound.[2] This side product forms during the diazotization step if the sodium nitrite solution is added too slowly.[2] To prevent its formation, the procedure from Organic Syntheses specifies adding the sodium nitrite solution all at once while carefully controlling the temperature to not rise above 25°C.[2] Any yellow precipitate that does form should be filtered and discarded before proceeding.[2]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in C-Nitration
Question: My nitration is yielding a mixture of C-nitro isomers. How can I selectively synthesize a specific regioisomer like 7-nitroindazole or 3-nitroindazole?
Answer: Standard mixed-acid nitration of unsubstituted 1H-indazole is notoriously unselective. To achieve high regioselectivity, it is necessary to use specific substrates and tailored reaction conditions that direct the nitration to a single position.
Troubleshooting Workflow: Improving C-Nitration Selectivity
Caption: Troubleshooting workflow for poor C-nitration selectivity.
Data Summary: Optimization of C7-Nitration of 2-(4-chlorophenyl)-2H-indazole [12]
| Entry | Nitrating Agent (2 equiv.) | Catalyst (40 mol%) | Solvent | Yield (%) |
| 1 | Fe(NO₃)₃·9H₂O | Zn(OTf)₂ | CH₃CN | 78 |
| 2 | Fe(NO₃)₃·9H₂O | Zn(OTf)₂ | Toluene | 18 |
| 3 | Fe(NO₃)₃·9H₂O | Sc(OTf)₃ | CH₃CN | 72 |
| 4 | Fe(NO₃)₃·9H₂O | Cu(OTf)₂ | CH₃CN | 45 |
| 5 | Fe(NO₃)₃·9H₂O | None | CH₃CN | 15 |
| 6 | tBuONO | Zn(OTf)₂ | CH₃CN | 69 |
| 7 | (NH₄)₂Ce(NO₃)₆ | Zn(OTf)₂ | CH₃CN | Trace |
| 8 | AgNO₃ | Zn(OTf)₂ | CH₃CN | No Reaction |
Reaction Conditions: 2H-indazole substrate, nitrating agent (2 equiv.), catalyst (40 mol%) in solvent at 80 °C for 1 hour under N₂ atmosphere.
Issue 2: Formation of N1 vs. N2 Isomers
Question: My reaction is producing an undesired N-nitro isomer. How can I influence the N1/N2 product ratio?
Answer: While direct N-nitration protocols are less common, the extensive research on N-alkylation of indazoles provides a strong predictive framework for controlling N1 vs. N2 selectivity.[6][7] The key is to manipulate conditions to favor either the thermodynamic (typically N1) or kinetic (often N2) product.
Logical Diagram: Factors Influencing N1/N2 Selectivity
Caption: Key factors controlling N1 vs. N2 regioselectivity.
Data Summary: Effect of Base and Solvent on N1/N2 Alkylation Ratio of Methyl Indazole-3-carboxylate (Analogous Data) [6]
| Entry | Base (1.1 eq) | Solvent | Temp (°C) | N1:N2 Ratio | Combined Yield (%) |
| 1 | Cs₂CO₃ | DMF | rt | 1.4 : 1 | 81 |
| 2 | K₂CO₃ | DMF | rt | 1.4 : 1 | 74 |
| 3 | K₂CO₃ | CH₃CN | rt | 1.8 : 1 | 79 |
| 4 | K-t-BuO | THF | rt | 15.7 : 1 | 30 |
| 5 | NaH | THF | 0 → 50 | >99 : 1 | 95 |
Reaction Conditions: Methyl 1H-indazole-3-carboxylate (1.0 eq), base (1.1 eq), 1-bromopentane (1.2 eq) for 24-48h.[6]
Issue 3: Over-nitration and Product Degradation
Question: My reaction is producing dinitrated products and/or a dark, tarry crude mixture. How can I get a cleaner reaction?
Answer: The formation of dinitrated products and decomposition are classic signs that the reaction conditions are too harsh.[3][4] The nitronium ion is a powerful electrophile, and the first nitro group, while deactivating, may not be sufficient to prevent a second nitration at elevated temperatures.
Reaction Pathway: Main Reaction vs. Side Reactions
Caption: Competing reaction pathways in indazole nitration.
Troubleshooting Steps:
-
Strict Temperature Control: This is the most critical parameter. The nitration of 3-methyl-indazole, for example, must be maintained between 0-5°C to prevent over-nitration.[3] Exceeding 10°C can lead to the formation of dinitrated byproducts.[4]
-
Slow Reagent Addition: Add the nitrating agent (e.g., mixed acid) dropwise via an addition funnel while vigorously stirring and monitoring the internal temperature.[3] This prevents localized temperature spikes.
-
Milder Nitrating Agents: If mixed acid proves too harsh, consider alternative, milder nitrating agents. A system using iron(III) nitrate [Fe(NO₃)₃] has been successfully used for C3 and C7 nitrations, often under less acidic and lower temperature conditions.[8][10][13]
Experimental Protocols
Protocol 1: Selective C7-Nitration of a 2-Aryl-2H-Indazole[12]
This protocol is for the site-selective nitration at the C7 position, which is often difficult to achieve with standard methods.
-
Materials:
-
2-Aryl-2H-indazole (e.g., 2-(p-tolyl)-2H-indazole, 1.0 eq)
-
Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O, 2.0 eq)
-
Zinc trifluoromethanesulfonate (Zn(OTf)₂, 40 mol%)
-
Acetonitrile (CH₃CN), anhydrous
-
-
Procedure:
-
To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add the 2-aryl-2H-indazole (5.0 mmol, 1.0 eq), Fe(NO₃)₃·9H₂O (10.0 mmol, 2.0 eq), and Zn(OTf)₂ (2.0 mmol, 40 mol%).
-
Add 20 mL of anhydrous acetonitrile to the flask.
-
Place the flask under a nitrogen atmosphere.
-
Heat the reaction mixture in a pre-heated oil bath at 80°C for 1 hour.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Extract the mixture with ethyl acetate (40 mL).
-
Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (60-120 mesh) using a mixture of petroleum ether and ethyl acetate (e.g., 90:10) as the eluent to afford the pure 7-nitro-2-aryl-2H-indazole.
-
Protocol 2: Synthesis of 3-Methyl-6-nitro-1H-indazole with Over-nitration Control[3][4]
This protocol details the direct nitration of 3-methyl-1H-indazole where temperature control is critical to prevent side reactions.
-
Materials:
-
3-Methyl-1H-indazole (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice and Salt
-
Sodium Hydroxide (NaOH) solution for neutralization
-
-
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, add concentrated H₂SO₄. Cool the acid to 0°C in an ice-salt bath.
-
Substrate Addition: Slowly and portion-wise, add 3-methyl-1H-indazole to the cold, stirring sulfuric acid. Ensure the temperature is strictly maintained between 0-5°C during the addition.[3]
-
Nitrating Agent Addition: Once the substrate is fully dissolved, slowly add a pre-cooled mixture of concentrated HNO₃ and H₂SO₄ dropwise via an addition funnel. Crucially, the internal reaction temperature must be kept below 5-10°C throughout the addition. [3][4]
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for 1-2 hours. Monitor reaction progress by TLC.[3]
-
Quenching: Carefully and slowly pour the reaction mixture over a large volume of crushed ice with vigorous stirring. A precipitate of the crude product will form.
-
Neutralization & Isolation: Allow the ice to melt. Slowly neutralize the solution with a cold NaOH solution until the product fully precipitates. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 3-methyl-6-nitro-1H-indazole. If the product is dark-colored due to degradation, treatment with activated charcoal during recrystallization may be necessary.[3]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 3. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. soc.chim.it [soc.chim.it]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. caribjscitech.com [caribjscitech.com]
- 10. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Troubleshooting 6-Methoxy-5-nitro-1H-indazole solubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methoxy-5-nitro-1H-indazole. The information is designed to address common solubility challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility profile of this compound?
Q2: In which common laboratory solvents is this compound likely to be most soluble?
A2: Based on the principle of "like dissolves like," this compound is predicted to be most soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) due to strong dipole-dipole interactions.[1] It is expected to have moderate solubility in alcohols like ethanol and methanol.
Q3: Why is my this compound not dissolving properly?
A3: Several factors can contribute to poor dissolution. These include using an inappropriate solvent, insufficient solvent volume, low temperature, or the presence of impurities in the compound. The crystalline form of the solid can also affect its dissolution rate.
Q4: Can I heat the solution to improve the solubility of this compound?
A4: Gentle heating can often increase the solubility of a compound. However, it is crucial to consider the thermal stability of this compound. Prolonged exposure to high temperatures could lead to degradation. It is recommended to perform initial stability tests at elevated temperatures before using heat to aid dissolution in your experiments.
Q5: How can I prevent the precipitation of this compound from my solution?
A5: Precipitation can occur if the solution becomes supersaturated upon cooling or if a solvent in which the compound is less soluble is added. To prevent this, ensure the compound is fully dissolved at the working concentration and temperature. If you are performing a solvent exchange, do so gradually while monitoring for any signs of precipitation.
Troubleshooting Guide
Issue 1: The compound is not dissolving in the chosen solvent.
-
Root Cause Analysis:
-
Inappropriate Solvent: The polarity of the solvent may not be suitable for this compound.
-
Insufficient Solvent: The concentration of the compound may be too high for the chosen solvent volume.
-
Low Temperature: The dissolution rate may be slow at ambient temperature.
-
-
Troubleshooting Steps:
-
Verify Solvent Choice: Refer to the predicted solubility profile in Table 1. Consider switching to a more appropriate solvent, such as DMSO or DMF for higher solubility.
-
Increase Solvent Volume: Try adding more solvent in small increments to see if the compound dissolves.
-
Apply Gentle Heat: Warm the mixture gently (e.g., to 40-50 °C) with constant stirring. Monitor for any signs of degradation (e.g., color change).
-
Use Sonication: Place the sample in an ultrasonic bath to aid dissolution through cavitation.
-
Issue 2: The compound precipitates out of solution over time.
-
Root Cause Analysis:
-
Supersaturation: The solution may have been saturated at a higher temperature and precipitated upon cooling.
-
Change in Solvent Composition: The addition of an anti-solvent (a solvent in which the compound is poorly soluble) can cause precipitation.
-
Compound Instability: The compound may be degrading, leading to the formation of less soluble byproducts.
-
-
Troubleshooting Steps:
-
Maintain Temperature: If the solution was prepared with heating, try to maintain a slightly elevated temperature during your experiment.
-
Solvent System Optimization: If you are using a co-solvent system, ensure the ratio is optimized to maintain solubility. Avoid rapid changes in solvent composition.
-
Prepare Fresh Solutions: Due to the potential for degradation over time, it is advisable to prepare solutions of this compound fresh for each experiment.
-
Data Presentation
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF | High | Strong dipole-dipole interactions and potential for hydrogen bonding.[1] |
| Polar Protic | Methanol, Ethanol | Moderate | Can act as both hydrogen bond donors and acceptors, but the aromatic core may limit extensive solubility. |
| Water | Low | The nonpolar aromatic structure is expected to limit solubility in water. | |
| Less Polar | Dichloromethane (DCM), Chloroform | Low to Moderate | Some solubility may be observed due to the overall molecular structure. |
| Nonpolar | Hexane, Toluene | Very Low | The polar functional groups will significantly hinder solubility in nonpolar solvents. |
Experimental Protocols
Protocol for Determining Thermodynamic Solubility using the Shake-Flask Method
This protocol outlines a standard method for determining the equilibrium solubility of this compound in a specific solvent.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume (e.g., 2 mL) of the selected solvent in a glass vial. An excess of solid should be visible.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C).
-
Allow the mixture to equilibrate for a set period (e.g., 24-48 hours) to ensure the solution is saturated.
-
-
Sample Collection and Preparation:
-
After equilibration, let the vial stand to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.
-
-
Analysis:
-
Dilute the filtered, saturated solution with a known volume of the same solvent to a concentration within the linear range of your analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).
-
Prepare a series of standard solutions of this compound with known concentrations.
-
Generate a standard curve by plotting the analytical signal (e.g., absorbance or peak area) versus concentration.
-
-
Calculation of Solubility:
-
Determine the concentration of the diluted sample from the standard curve.
-
Calculate the concentration of the original saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the solubility in units such as mg/mL or mol/L.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing dissolution problems with this compound.
Caption: A streamlined workflow for the experimental determination of thermodynamic solubility.
References
Technical Support Center: Optimization of Reaction Conditions for Indazole Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of indazole derivatives. Below, you will find troubleshooting guides and frequently asked questions to address specific issues encountered during experimentation.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of indazole derivatives, providing potential causes and solutions.
Issue 1: Low Yield in Cyclization or Bromination Step
Low product yield is a frequent challenge in organic synthesis. The following suggestions may help improve the outcome of your reaction.
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present, consider extending the reaction time.[1]
-
Suboptimal Temperature: Temperature plays a critical role in reaction kinetics. For cyclization reactions, temperatures between 80-120°C are often necessary.[1][2] Conversely, for brominations, lower temperatures (e.g., 0-5°C) can help minimize the formation of side products.[1] Increasing the reaction temperature up to 110°C has been shown to increase product yields in some cases, but higher temperatures may lead to decreased yields due to side reactions.[2]
-
Poor Solvent Choice: The solvent can significantly impact reaction outcomes. For cyclization reactions, polar aprotic solvents like DMF or DMA may be more effective than aprotic solvents like DMSO.[1][3]
-
Catalyst Inactivity: If using a catalyst, ensure it is active and used in the appropriate loading. For instance, in copper-catalyzed reactions, the choice of the copper source and its loading can affect the yield.[3]
Issue 2: Poor Regioselectivity (N1 vs. N2 Isomer Formation)
A primary challenge in the functionalization of indazoles is controlling the regioselectivity of substitution at the N1 and N2 positions of the pyrazole ring. The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer.[4][5] Direct alkylation or acylation often leads to a mixture of N1- and N2-substituted products.[4][6]
Troubleshooting Workflow for Optimizing N1/N2 Regioselectivity:
Strategies to Favor the N1-Alkylated Product:
-
Base and Solvent System: The combination of sodium hydride (NaH) as a base in a non-polar solvent like tetrahydrofuran (THF) is highly effective for achieving N1-selectivity.[6] This is often because conditions that allow for thermodynamic equilibration favor the more stable 1H-indazole tautomer.[6]
-
Steric Hindrance: Bulky substituents at the C3-position can sterically hinder the N2-position, thereby promoting alkylation at the N1-position.[4][6]
Strategies to Favor the N2-Alkylated Product:
-
Kinetic Control: The formation of the N2-isomer can often be favored under conditions of kinetic control.[6]
-
Substituent Effects: Electron-withdrawing groups (e.g., -NO₂ or -CO₂Me) at the C7-position can strongly direct alkylation to the N2 position with high selectivity (≥ 96%).[4][6]
-
Acidic Conditions: Alkylation under neutral or acidic conditions, for example using trifluoromethanesulfonic acid, can selectively occur at the N2 position.[4]
-
Regioselective Synthesis: Specific synthetic routes, such as the Davis-Beirut reaction, can provide regioselective access to 2H-indazoles.[6]
Issue 3: Byproduct Formation in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for functionalizing indazoles. However, they can be plagued by the formation of unwanted byproducts.
Common Byproducts and Their Prevention:
-
Dehalogenated Byproduct (Hydrodehalogenation): The formation of 1H-indazole from a 6-bromo-1H-indazole starting material is a common side reaction.
-
Prevention: Ensure the rigorous exclusion of water from the reaction mixture, as it can be a proton source. Use anhydrous solvents and reagents.
-
-
Homocoupling of Boronic Acid (Suzuki-Miyaura): This side reaction is often promoted by the presence of oxygen.
-
Prevention: Thoroughly degas the reaction mixture before adding the palladium catalyst. This can be done through freeze-pump-thaw cycles or by bubbling an inert gas (e.g., Argon or Nitrogen) through the solvent. Running the reaction at the lowest effective temperature can also minimize homocoupling.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare the indazole core?
A1: Common methods include:
-
Cyclization of o-Haloaryl N-Sulfonylhydrazones: This can be achieved using copper catalysts like Cu₂O or Cu(OAc)₂·H₂O.[8]
-
Reductive Cyclization of o-Nitrobenzaldehydes: Precursors formed from 2-nitrobenzaldehydes and anilines can undergo reductive cyclization.[8]
-
Palladium-Catalyzed C-H Amination: Intramolecular C-H amination of aminohydrazones offers a ligand-free approach.[8]
-
Davis-Beirut Reaction: This method is used for the synthesis of 2H-indazoles from nitrobenzyl bromide and an amine in the presence of a mild base.[9]
Q2: How do substituents on the indazole ring affect reactivity and regioselectivity?
A2: Substituents have a significant impact:
-
Steric Effects: Bulky groups at the C3-position can hinder substitution at the N2-position, favoring N1-alkylation.[4][6]
-
Electronic Effects: Electron-withdrawing groups, particularly at the C7-position, can direct substitution to the N2-position with high selectivity.[4][6]
Q3: What are the key parameters to consider when optimizing a copper-catalyzed indazole synthesis?
A3: Key parameters to optimize include:
-
Copper Source: Different copper salts (e.g., CuI, Cu₂O, Cu(OAc)₂) can exhibit varying catalytic activity.[8]
-
Ligand: While some reactions are ligand-free, the addition of a ligand can sometimes improve reaction efficiency.
-
Base: The choice of base (e.g., K₂CO₃, Cs₂CO₃) is crucial for the reaction's success.
-
Solvent: The solvent can influence the solubility of reagents and the reaction rate. Common solvents include DMSO, DMF, and DMA.[3]
-
Temperature: Reaction temperature significantly affects the reaction rate and yield.[2]
Quantitative Data Summary
Table 1: Optimization of Reaction Conditions for the Synthesis of 1N-Protected Indazoles from 2-Formylphenylboronic Acid and Diethylazodicarboxylate (DEAD)
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Cu(OAc)₂ (10) | MeCN | 80 | 85 |
| 2 | Cu(OAc)₂ (10) | DMF | 80 | 82 |
| 3 | Cu(OAc)₂ (10) | DMA | 80 | 81 |
| 4 | Cu(OAc)₂ (5) | DMA | 80 | 81 |
| 5 | Cu(OAc)₂ (2) | DMA | 80 | 75 |
| 6 | Cu₂O (10) | DMA | 80 | 65 |
| 7 | CuI (10) | DMA | 80 | 55 |
Adapted from Reference[3]
Table 2: Effect of Temperature on the Synthesis of Hexahydroindazoles
| Entry | Temperature (°C) | Yield (%) |
| 1 | 25 (Room Temp.) | 40 |
| 2 | 50 | 55 |
| 3 | 80 | 75 |
| 4 | 100 | 88 |
| 5 | 110 | 95 |
| 6 | 120 | 85 |
Reaction conditions: 2,6-bisbenzylidenecyclohexanones (1 mmol), phenyl hydrazine (3 mmol), PEG-400 (2 mL). Adapted from Reference[2]
Experimental Protocols
Protocol 1: N1-Selective Alkylation of a 3-Substituted 1H-Indazole
This protocol is adapted from a procedure that favors N1-alkylation.[10]
-
Preparation: To a stirred solution of the 3-substituted 1H-indazole (1.0 equiv) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 1.1 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.2 equiv) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Work-up: Upon completion, carefully quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N1-alkylated indazole.
Protocol 2: Synthesis of 2H-Indazoles via the Davis-Beirut Reaction
This protocol is based on an optimized Davis-Beirut reaction.[10]
-
Reactant Mixture: In a round-bottom flask, dissolve the o-nitrobenzaldehyde derivative (1.0 equiv) and the primary amine (1.1 equiv) in a suitable alcohol solvent (e.g., n-propanol).
-
Base Addition: Add a mild base, such as 5% alcoholic KOH solution.[9]
-
Heating: Heat the reaction mixture, for example, to 60°C, for several hours.[9]
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, remove the solvent under reduced pressure. Add water to the residue and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Signaling Pathway
Indazole derivatives are known to be potent inhibitors of various kinases, which are key components of cellular signaling pathways. For example, some indazole derivatives act as JNK3 inhibitors, a potential therapeutic target for neurodegenerative diseases.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of indazoles from 2-formylphenylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04056A [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Stability of 6-Methoxy-5-nitro-1H-indazole under different conditions
Welcome to the technical support center for 6-Methoxy-5-nitro-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, this compound should be stored in a refrigerator at 2-8°C.[1] It is also advisable to store the compound in a tightly sealed, light-resistant container to protect it from moisture and light. For handling, it is recommended to use personal protective equipment, including gloves and safety glasses, and to work in a well-ventilated area.
Q2: I'm observing a change in the color of my solid this compound sample. What could be the cause?
A2: A change in color or physical appearance of the compound may indicate degradation. This could be due to exposure to light, air (oxidation), or moisture. It is crucial to ensure the container is tightly sealed after each use and stored in a dark, dry environment. If you suspect degradation, it is recommended to re-analyze the purity of the material using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before proceeding with your experiments.
Q3: My experimental results are inconsistent. Could the stability of this compound be a factor?
A3: Yes, inconsistent experimental results can be a consequence of compound degradation. The nitro group and the indazole ring system can be susceptible to degradation under certain conditions. To minimize this, it is recommended to:
-
Use freshly prepared solutions of the compound for your experiments.
-
Avoid prolonged exposure of the compound, both in solid form and in solution, to harsh conditions such as elevated temperatures, extreme pH, and direct light.
-
If preparing stock solutions, use a non-aqueous, aprotic solvent like DMSO and store them at low temperatures (e.g., -20°C) for long-term use. For aqueous buffers, it is best to prepare the solution fresh before each experiment.
Q4: What are the likely degradation pathways for this compound?
A4: Based on the chemical structure, which includes a nitroaromatic system and an indazole ring, potential degradation pathways include:
-
Hydrolysis: The indazole ring may be susceptible to hydrolysis under strongly acidic or basic conditions. Electron-withdrawing groups like the nitro substituent can increase the sensitivity to hydrolysis.
-
Photodegradation: Aromatic nitro compounds and indazole derivatives can be sensitive to light and may degrade upon exposure to UV or visible light.
-
Thermal Degradation: Elevated temperatures can lead to the decomposition of the molecule. Nitroaromatic compounds, in particular, can undergo thermal decomposition.
-
Oxidation: While the nitro group generally makes the aromatic ring resistant to oxidation, the indazole ring system could be susceptible to oxidative degradation under certain conditions.
Stability Data Summary
While specific quantitative stability data for this compound is not extensively available in the public domain, the following table provides an illustrative summary of expected stability based on the known behavior of structurally related nitroaromatic and indazole compounds. The data represents a hypothetical forced degradation study where the goal is to achieve 5-20% degradation to identify potential degradation products.[2][3][4]
| Stress Condition | Reagent/Parameters | Time | Temperature | Expected Degradation (%) | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 10 - 15% | Ring-opened products, demethylated derivatives |
| Basic Hydrolysis | 0.1 M NaOH | 8 hours | 40°C | 15 - 20% | Indazole ring cleavage products |
| Oxidative | 3% H₂O₂ | 24 hours | Room Temp | 5 - 10% | N-oxides, hydroxylated derivatives |
| Thermal | Solid State | 48 hours | 80°C | 5 - 10% | Decomposition products |
| Photolytic | UV light (254 nm) | 12 hours | Room Temp | 10 - 20% | Photoreduction or rearrangement products |
Disclaimer: This table is for illustrative purposes only and is intended to guide researchers in designing their own stability studies. Actual degradation rates may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and assess its intrinsic stability.[3][4][5]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as acetonitrile or methanol.
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
Before analysis, neutralize the solution with an appropriate amount of 0.1 M NaOH.
-
-
Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 40°C for 8 hours.
-
Neutralize the solution with an appropriate amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in a vial and heat it in an oven at 80°C for 48 hours.
-
For solution-state thermal degradation, dilute 1 mL of the stock solution with 1 mL of purified water and incubate at 60°C for 48 hours, protected from light.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (e.g., 100 µg/mL in methanol:water) to a photostability chamber.
-
The exposure should comply with ICH Q1B guidelines, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil and kept under the same conditions to shield it from light.
-
-
Analysis: Analyze all samples (stressed and control) by a stability-indicating HPLC method to determine the percentage of degradation and to profile the degradation products.
Visualizations
Experimental Workflow for Stability Assessment
The following diagram illustrates the logical workflow for conducting a comprehensive stability assessment of this compound.
Caption: Workflow for Forced Degradation Study of this compound.
Potential Degradation Pathways
This diagram illustrates potential degradation pathways for this compound under various stress conditions.
Caption: Potential Degradation Pathways for this compound.
References
- 1. pharmtech.com [pharmtech.com]
- 2. biomedres.us [biomedres.us]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Scaling Up 6-Methoxy-5-nitro-1H-indazole Production
Welcome to the technical support center for the synthesis and scale-up of 6-Methoxy-5-nitro-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of producing this key intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to support your experimental work.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the critical nitration step of 6-Methoxy-1H-indazole.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired 5-Nitro Isomer | - Suboptimal Nitrating Agent: The chosen nitrating agent may lack the desired regioselectivity. - Incorrect Reaction Temperature: Temperature significantly impacts the rate and selectivity of the reaction. Temperatures that are too high can lead to over-nitration and side product formation.[1][2] - Incomplete Reaction: Insufficient reaction time or inadequate mixing can lead to unreacted starting material. | - Optimize Nitrating Agent: Evaluate different nitrating systems. A common and effective method is the use of a mixture of concentrated nitric acid and sulfuric acid.[1] - Strict Temperature Control: Maintain a low reaction temperature, typically between 0-10°C, to favor the formation of the 5-nitro isomer and minimize byproducts.[2] - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product. |
| High Percentage of 7-Nitro Isomer | - Reaction Conditions Favoring Ortho-Nitration: The combination of solvent and nitrating agent may favor nitration at the 7-position. - Steric and Electronic Effects: The methoxy group at the 6-position is ortho, para-directing. While the 5-position (para) is generally favored, some ortho-nitration (7-position) is expected. | - Solvent System Modification: Experiment with different solvent systems. Acetic anhydride is sometimes used as a solvent, which can influence the isomer ratio. - Purification: The 7-nitro isomer can often be separated from the desired 5-nitro product by column chromatography or fractional crystallization. |
| Formation of Di-nitro Byproducts | - Excess Nitrating Agent: Using a large excess of the nitrating agent increases the likelihood of a second nitration event. - Elevated Reaction Temperature: Higher temperatures provide the activation energy for the nitration of the already nitrated ring.[3] | - Stoichiometric Control: Carefully control the stoichiometry of the nitrating agent. Use a slight excess (e.g., 1.1-1.2 equivalents) of nitric acid. - Maintain Low Temperature: Keep the reaction temperature strictly controlled, ideally below 5°C.[1] |
| Product is a Dark-Colored Oil or Tar | - Reaction Overheating: Localized overheating can lead to the decomposition of the starting material or product.[1] - Strongly Acidic Conditions: The use of harsh nitrating conditions can cause polymerization or degradation of the indazole ring. | - Controlled Reagent Addition: Add the nitrating agent slowly and subsurface to the cooled solution of 6-methoxy-1H-indazole to ensure efficient heat dissipation.[3] - Milder Nitrating Agents: Consider using milder nitrating agents if harsh conditions are causing degradation. |
| Difficulty in Product Purification | - Similar Polarity of Isomers: The 5-nitro and 7-nitro isomers can have very similar polarities, making separation by column chromatography challenging. - Presence of Multiple Byproducts: A complex mixture of products will complicate the purification process. | - Optimize Chromatography Conditions: Screen different solvent systems for column chromatography to improve the separation of isomers. A gradient elution from a non-polar to a more polar solvent system is often effective. - Recrystallization: Attempt fractional crystallization from various solvents to selectively crystallize the desired isomer. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the direct electrophilic nitration of 6-methoxy-1H-indazole. This reaction typically employs a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce a nitro group onto the indazole ring. The methoxy group at the 6-position primarily directs the nitration to the 5-position.
Q2: How can I minimize the formation of the undesired 7-nitro isomer?
A2: Controlling the regioselectivity of the nitration is a key challenge. To minimize the formation of the 7-nitro isomer, it is crucial to maintain a low reaction temperature (0-10°C) and carefully select the nitrating agent and solvent system. While some formation of the 7-nitro isomer is often unavoidable due to the directing effect of the methoxy group, optimizing these conditions can significantly favor the desired 5-nitro product.
Q3: What are the main challenges when scaling up this nitration reaction?
A3: Scaling up exothermic reactions like nitration presents several challenges.[3] The primary concern is heat management, as the surface-area-to-volume ratio decreases with increasing scale, making heat dissipation more difficult.[3] This can lead to localized overheating, resulting in reduced yield, increased byproduct formation, and potential safety hazards.[3][4] Other challenges include ensuring efficient mixing to maintain a homogeneous reaction temperature and controlling the rate of reagent addition. For industrial-scale production, continuous flow reactors are often considered to mitigate these risks.[4]
Q4: How can I effectively purify the crude this compound?
A4: The crude product, which may contain the starting material, the 7-nitro isomer, and other byproducts, is typically purified by column chromatography on silica gel or by recrystallization. For column chromatography, a gradient elution with a solvent system such as hexane/ethyl acetate is commonly used. For recrystallization, various solvents should be screened to find one that provides good solubility at high temperatures and poor solubility at low temperatures for the desired product, while the impurities remain in solution.
Q5: What are the recommended TLC conditions for monitoring the reaction?
A5: Thin Layer Chromatography (TLC) is an essential tool for monitoring the progress of the reaction. A common mobile phase for analyzing the nitration of indazoles is a mixture of hexane and ethyl acetate. The ratio can be adjusted (e.g., 7:3 or 1:1) to achieve good separation between the starting material, the product, and any byproducts. The spots can be visualized under UV light (254 nm).
Data Presentation
The following table summarizes the expected outcomes of using different nitrating agents for the synthesis of this compound, based on general principles of electrophilic aromatic nitration. This data is illustrative and should be optimized for specific experimental setups.
| Nitrating System | Typical Conditions | Expected Yield of 5-Nitro Isomer | Expected Regioselectivity (5-nitro vs. 7-nitro) | Key Considerations |
| HNO₃ / H₂SO₄ | 0-5°C, slow addition | Moderate to Good | Good | Standard and cost-effective. Highly exothermic, requires strict temperature control.[1] |
| HNO₃ / Acetic Anhydride | 0-10°C | Moderate | Moderate to Good | Milder than mixed acid. Acetic anhydride acts as both solvent and water scavenger. |
| Fuming HNO₃ | -10 to 0°C | Good to Excellent | Good | Highly reactive. Requires very careful handling and precise temperature control. |
Experimental Protocols
Protocol 1: Synthesis of 6-Methoxy-1H-indazole
A common precursor for the nitration reaction is 6-methoxy-1H-indazole, which can be synthesized from 4-methoxy-2-methylaniline.[5]
Materials:
-
4-methoxy-2-methylaniline
-
Sodium nitrite
-
Glacial acetic acid
-
Hydrochloric acid
-
Deionized water
-
Organic solvent for extraction (e.g., Ethyl acetate)
Procedure:
-
Dissolve 4-methoxy-2-methylaniline in glacial acetic acid in a reaction vessel equipped with a stirrer.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite in water to the cooled mixture while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours or until completion as monitored by TLC.
-
Pour the reaction mixture into ice water and neutralize with a suitable base (e.g., sodium hydroxide solution).
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure 6-methoxy-1H-indazole.
Protocol 2: Nitration of 6-Methoxy-1H-indazole
This protocol describes a general lab-scale procedure for the synthesis of this compound.
Materials:
-
6-Methoxy-1H-indazole
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Hexane
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolution: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 6-methoxy-1H-indazole in concentrated sulfuric acid. Perform this step in an ice-water bath to manage the heat of dissolution.
-
Cooling: Cool the solution to 0-5°C.
-
Preparation of Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to a small amount of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Nitration: Slowly add the cold nitrating mixture dropwise to the stirred solution of 6-methoxy-1H-indazole. Carefully monitor the internal temperature and maintain it below 10°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, let the reaction stir at 0-5°C for 1-2 hours. Monitor the progress of the reaction by TLC (e.g., hexane:ethyl acetate 1:1) until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A precipitate of the crude product should form.
-
Isolation and Neutralization: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to pH paper. Further wash the solid with a cold, saturated sodium bicarbonate solution to remove any residual acid, followed by a final wash with cold water.
-
Drying: Dry the crude product under vacuum.
-
Purification: Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision workflow for synthesis optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
Navigating the Synthesis of Substituted Indazoles: A Technical Support Guide
Welcome to the Technical Support Center for Substituted Indazole Synthesis. This resource is tailored for researchers, scientists, and professionals in drug development, providing practical solutions to common challenges encountered in the synthesis of this critical heterocyclic scaffold. Here, you will find troubleshooting guides in a user-friendly question-and-answer format, detailed experimental protocols, and curated data to optimize your synthetic strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific experimental issues, offering insights into potential causes and actionable solutions to streamline your workflow and enhance reaction outcomes.
Issue 1: Poor Regioselectivity in N-Alkylation of Indazoles
Question: My N-alkylation reaction on a substituted 1H-indazole is producing a nearly inseparable mixture of N1 and N2 isomers. How can I improve the regioselectivity?
Answer: Achieving high regioselectivity in the N-alkylation of indazoles is a frequent challenge due to the tautomeric nature of the indazole ring.[1] The outcome is governed by a delicate interplay of steric and electronic factors of the indazole core, the nature of the electrophile, and the reaction conditions (base and solvent).[2][3]
Troubleshooting Strategies:
-
Strategic Selection of Base and Solvent: This is one of the most critical factors.
-
For N1-Alkylation (Thermodynamic Product): The combination of sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (THF) generally favors the formation of the more thermodynamically stable N1-substituted product.[2][3][4] The sodium cation is believed to chelate with the N2 nitrogen and a C3 substituent (if present and capable), sterically hindering alkylation at N2.[5]
-
For N2-Alkylation (Kinetic Product): Conditions that avoid thermodynamic equilibration can favor the N2 isomer. Using potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) can sometimes lead to mixtures, but specific protocols using different metal catalysts or acidic conditions have been developed for high N2 selectivity.[1][5]
-
-
Influence of Substituents:
-
Bulky C3-Substituents: A sterically demanding group at the C3 position can significantly hinder alkylation at the adjacent N2 position, thus favoring N1 substitution.
-
Electron-Withdrawing Groups (EWGs) at C7: The presence of a strong EWG, such as a nitro (NO₂) or ester (CO₂Me) group, at the C7 position has been shown to direct alkylation to the N2 position with high selectivity (≥96%).[3]
-
-
Alternative N2-Alkylation Methods:
Issue 2: Low Yields and Side Products in the Davis-Beirut Reaction
Question: I am attempting to synthesize a 2H-indazole using the Davis-Beirut reaction, but the yield is consistently low, and I observe significant side product formation. What could be the cause?
Answer: The Davis-Beirut reaction, a redox-neutral conversion of o-nitrobenzyl amines to 2H-indazoles, can be sensitive to substrate and reaction conditions.[6] Low yields are often attributed to substrate reactivity and competing reaction pathways.[1][7]
Common Pitfalls and Solutions:
-
Substrate Reactivity: The reaction is known to be less efficient with certain starting materials.
-
Anilines: The use of anilines to produce N-aryl indazoles can be challenging, often resulting in low yields due to competitive C-N bond cleavage pathways over the desired N-N bond formation.[8] Photochemical Brønsted acid-catalyzed conditions have been developed to improve yields for N-aryl targets.
-
Secondary Alcohols and Allyl/Propargyl Alcohols: These substrates are also known to give lower yields.[1] If your substrate falls into one of these categories, exploring alternative synthetic routes may be necessary.
-
-
Formation of Side Products: The formation of indazolone side products can occur.[8] This may arise from direct cyclization at an intermediate stage. The choice of solvent can influence this; for instance, switching from isopropanol to DMF has been shown to favor indazolone formation in some cases.
-
Reaction Conditions:
-
Base and Solvent: The reaction is typically base-catalyzed. Ensure the complete deprotonation of the starting material. The solvent system (e.g., alcoholic KOH) is crucial for the in situ generation of the key nitroso intermediate.[6]
-
Anhydrous Conditions: For some variations of this reaction, maintaining anhydrous conditions is critical to prevent unwanted side reactions.
-
Issue 3: Harsh Conditions and Incomplete Conversion in Cadogan-Sundberg Cyclization
Question: My Cadogan-Sundberg cyclization to produce a 2H-indazole requires very high temperatures, and I still get low yields and incomplete conversion. How can I optimize this reaction?
Answer: Traditional Cadogan-Sundberg cyclizations, which involve the reductive cyclization of o-nitro compounds using phosphites or phosphines, are notorious for requiring harsh conditions (often >150 °C), which can lead to product decomposition and a limited substrate scope.[9]
Optimization Strategies:
-
Adopt a Modern One-Pot Protocol: A significant improvement is the use of a one-pot condensation-reductive cyclization. This involves the initial condensation of an ortho-nitrobenzaldehyde with an amine (aliphatic or aromatic) to form an ortho-imino-nitrobenzene intermediate, followed by in-situ reductive cyclization with a reducing agent like tri-n-butylphosphine. This method is often performed under much milder conditions (e.g., 80 °C in isopropanol) and gives moderate to excellent yields.[10][11]
-
Substrate Limitations: Be aware of substrate limitations. Steric hindrance and certain electronic effects can still impact yields. For instance, substrates with acidic α-imino protons may not be well-tolerated under these conditions.[11]
-
Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS to avoid prolonged heating, which can lead to the degradation of the desired product.
Issue 4: Inefficiency in Transition-Metal-Catalyzed Cyclizations
Question: My palladium- or copper-catalyzed intramolecular cyclization of an o-haloarylhydrazone is inefficient, especially with chloro-substituted starting materials. What can I do to improve the yield?
Answer: Transition-metal-catalyzed intramolecular N-arylation of o-haloarylhydrazones is a powerful method for indazole synthesis. However, the reactivity of the aryl halide is a critical factor.
Troubleshooting Tips:
-
Halide Reactivity: Aryl bromides and iodides are generally more reactive than aryl chlorides in these coupling reactions. If you are using an o-chloroarylhydrazone and observing low yields, consider the following:
-
Ligand Choice (Palladium): For palladium-catalyzed reactions, the choice of phosphine ligand is crucial. Bulky, electron-rich ligands that are effective for intermolecular aminations may be ineffective here and can lead to side reactions. Chelating phosphines like BINAP, DPEphos, and dppf have been shown to be more effective.[12][13]
-
Reaction Conditions (Copper): For copper-catalyzed reactions with o-chloro substrates, reaction conditions need to be carefully optimized. This includes the choice of ligand (e.g., 1,10-phenanthroline), base (e.g., KOH), and temperature (often requiring 120 °C in DMF).[14][15] Even under optimized conditions, yields with chloro-substrates may be lower than with their bromo-counterparts.[15]
-
-
Purity of Starting Material: The purity of the starting hydrazone is critical. Impurities can inhibit the catalyst and prevent the cyclization from proceeding efficiently.[12][13] Ensure your hydrazone is thoroughly purified before use.
-
Base Selection: The choice of base (e.g., Cs₂CO₃, K₃PO₄, tBuONa) can significantly impact the reaction outcome. A screening of different bases is often a worthwhile optimization step.[12][16]
Quantitative Data Summary
The following tables provide a summary of representative quantitative data for key indazole synthesis methods, allowing for easy comparison of different reaction conditions.
Table 1: Regioselectivity in N-Alkylation of Substituted Indazoles
| Indazole Substituent | Alkylating Agent | Base | Solvent | Temp (°C) | N1:N2 Ratio | Total Yield (%) | Reference |
| 3-CO₂Me | n-pentyl bromide | K₂CO₃ | DMF | RT | 1.5:1 | ~60 | [2] |
| 3-CO₂Me | n-pentyl bromide | NaH | THF | 50 | >99:1 | >95 | [2][4] |
| 3-COMe | n-pentyl bromide | NaH | THF | 50 | >99:1 | 96 | [3] |
| 3-tert-butyl | n-pentyl bromide | NaH | THF | 50 | >99:1 | 95 | [3] |
| 7-NO₂ | n-pentyl bromide | NaH | THF | 50 | 4:96 | 94 | [3] |
| 7-CO₂Me | n-pentyl bromide | NaH | THF | 50 | 2:98 | 91 | [3] |
| 5-bromo-3-CO₂Me | MeI | K₂CO₃ | DMF | RT | 44:40 (yields) | 84 | [5] |
| 5-bromo-3-CO₂Me | Various Alcohols | DEAD, TPP (Mitsunobu) | THF | 50 | N2 selective | >90 | [5] |
Table 2: Yields for One-Pot Condensation-Cadogan Reductive Cyclization of 2H-Indazoles
| o-Nitrobenzaldehyde Substituent | Amine | Reducing Agent | Solvent | Temp (°C) | Yield (%) | Reference |
| H | Aniline | P(n-Bu)₃ | i-PrOH | 80 | 91 | [10][11] |
| 4-Cl | Aniline | P(n-Bu)₃ | i-PrOH | 80 | 95 | [10][11] |
| 5-OMe | Aniline | P(n-Bu)₃ | i-PrOH | 80 | 85 | [10][11] |
| H | 4-Fluoroaniline | P(n-Bu)₃ | i-PrOH | 80 | 99 | [10][11] |
| H | Benzylamine | P(n-Bu)₃ | i-PrOH | 80 | 83 | [10][11] |
| H | Cyclohexylamine | P(n-Bu)₃ | i-PrOH | 80 | 65 | [10][11] |
Table 3: Comparison of Copper-Catalyzed Intramolecular N-Arylation of o-Chloroarylhydrazones
| Arylhydrazone Substituents | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| N-phenyl, 3-phenyl | CuI | 1,10-phenanthroline | KOH | DMF | 120 | 24 | 60 | [15] |
| N-phenyl, 3-(4-chlorophenyl) | CuI | 1,10-phenanthroline | KOH | DMF | 120 | 24 | 70 | [15] |
| N-phenyl, 3-(4-methoxyphenyl) | CuI | 1,10-phenanthroline | KOH | DMF | 120 | 24 | 45 | [15] |
| N-(thiazol-2-yl), 3-phenyl | CuI | 1,10-phenanthroline | KOH | DMF | 120 | 48 | 35 | [15] |
Detailed Experimental Protocols
Protocol 1: Regioselective N1-Alkylation of a 3-Substituted Indazole
This protocol is optimized for achieving high selectivity for the N1-isomer, particularly effective for indazoles with C3-substituents like esters or ketones.[2][3]
-
Preparation: To a solution of the substituted 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.
-
Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide, 1.2 eq) to the mixture.
-
Reaction: Allow the reaction to stir at 50 °C and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.
Protocol 2: One-Pot Synthesis of 2H-Indazoles via Condensation-Cadogan Reductive Cyclization
This mild and efficient one-pot protocol is adapted from Genung et al. and is suitable for a wide range of substrates.[10][11]
-
Mixing Reagents: In a reaction vessel, combine the ortho-nitrobenzaldehyde (1.0 eq), the desired aniline or aliphatic amine (1.1 eq), and isopropanol (i-PrOH).
-
Condensation: Heat the mixture to 80 °C and stir for 1-2 hours to form the ortho-imino-nitrobenzene intermediate.
-
Reductive Cyclization: Add tri-n-butylphosphine (1.5 eq) to the reaction mixture.
-
Reaction: Continue to stir the mixture at 80 °C. Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting residue directly by flash column chromatography on silica gel to yield the desired 2H-indazole.
Protocol 3: Copper-Catalyzed Intramolecular Cyclization of an o-Chloroarylhydrazone
This protocol is based on the synthesis of N-phenyl-1H-indazoles from the more accessible but less reactive o-chloroarylhydrazones.[14][15]
-
Reaction Setup: To a reaction vial, add the o-chloroarylhydrazone (1.0 eq), copper(I) iodide (CuI, 0.2 eq), potassium hydroxide (KOH, 2.0 eq), and 1,10-phenanthroline (0.2 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) and seal the vial.
-
Heating: Stir the reaction mixture at 120 °C for 24-48 hours. Monitor the progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualized Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate key decision-making processes and experimental workflows in substituted indazole synthesis.
Caption: Decision workflow for controlling N1 vs. N2 regioselectivity in indazole alkylation.
Caption: Experimental workflow for the one-pot Condensation-Cadogan Reductive Cyclization.
Caption: Logical troubleshooting guide for addressing low yields in indazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. research.ucc.ie [research.ucc.ie]
- 4. pure.mpg.de [pure.mpg.de]
- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 12. Synthesis of 1-aryl-1H-indazoles via palladium-catalyzed intramolecular amination of aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of 1-aryl-1H-indazoles via palladium-catalyzed intramolecular amination of aryl halides. | Semantic Scholar [semanticscholar.org]
- 14. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]
- 15. Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction [organic-chemistry.org]
Technical Support Center: Enhancing Regioselectivity in Indazole Nitration
Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the nitration of indazoles, with a focus on enhancing regioselectivity.
Frequently Asked Questions (FAQs)
Q1: Why is controlling regioselectivity in the nitration of unsubstituted indazole so challenging?
A1: The direct nitration of the indazole ring is complex due to several factors. Under typical electrophilic nitration conditions (e.g., mixed nitric and sulfuric acid), the indazole nucleus can be protonated at different positions. The resulting indazolium cation is deactivated towards electrophilic attack. Nitration that does occur often proceeds on the small amount of unprotonated indazole present, leading to a mixture of isomers, primarily the 5-nitro and 3-nitro derivatives, with the 5-nitro isomer often being the major product. The formation of multiple products makes purification difficult and lowers the yield of the desired regioisomer.
Q2: What is the typical outcome of nitrating unsubstituted 1H-indazole with mixed acid (HNO₃/H₂SO₄)?
A2: Standard nitration of 1H-indazole with a mixture of nitric and sulfuric acid generally results in poor regioselectivity, yielding a mixture of nitroindazoles. The primary products are typically 5-nitroindazole and 3-nitroindazole. The reaction is highly sensitive to conditions such as temperature and the ratio of acids, which can influence the isomer distribution. Over-nitration to form dinitro products is also a risk under harsh conditions.
Q3: How can I selectively introduce a nitro group at the C3 position?
A3: Selective C3-nitration can be achieved by avoiding strongly acidic electrophilic conditions and employing radical-based methods. An effective method involves the use of iron(III) nitrate (Fe(NO₃)₃) in the presence of TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxy. This iron-promoted reaction proceeds through a radical mechanism, which preferentially targets the C3 position of 2H-indazoles.[1][2]
Q4: What is the best method to synthesize 7-nitroindazoles?
A4: A site-selective C-H nitration at the C7 position of 2H-indazoles can be accomplished using iron(III) nitrate as the nitrating agent and zinc(II) triflate (Zn(OTf)₂) as a catalyst.[3][4][5] This method offers good yields and tolerates a variety of functional groups. It is particularly effective for N-substituted indazoles, such as 2-aryl-2H-indazoles.
Q5: Are there reliable methods for synthesizing 6-nitroindazoles?
A5: Yes, 6-nitroindazoles are typically synthesized through cyclization reactions rather than direct nitration of the parent indazole. A common route involves the diazotization of a substituted aniline, such as 2-ethyl-5-nitroaniline, followed by intramolecular cyclization.[6][7] This approach provides the 6-nitroindazole scaffold directly and avoids the regioselectivity issues of direct nitration.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low to no yield | 1. Harsh Reaction Conditions: Strong acids (HNO₃/H₂SO₄) can lead to decomposition or polymerization of the sensitive indazole ring. 2. Incomplete Reaction: Insufficient reaction time or temperature. 3. Product Loss During Work-up: The nitroindazole product may have some solubility in the aqueous phase, or an emulsion may have formed during extraction. | 1. Use Milder Reagents: Consider alternative, less acidic nitrating systems like iron(III) nitrate or tert-butyl nitrite. 2. Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of starting material and formation of the product to determine the optimal reaction time. 3. Optimize Work-up: Neutralize the reaction mixture carefully before extraction. To break emulsions, add brine or filter through Celite. Perform multiple extractions to ensure complete recovery of the product.[8][9] |
| Formation of multiple isomers / Poor regioselectivity | 1. Electrophilic Aromatic Substitution Mechanism: Direct nitration with mixed acids on an unsubstituted indazole ring is inherently non-selective. 2. Incorrect Reagent Choice: Using mixed acids when a specific isomer (e.g., 3-nitro or 7-nitro) is desired. | 1. Choose a Regioselective Protocol: Do not use standard mixed acid nitration for unsubstituted indazole if a single isomer is the goal. Select a method tailored for the desired position (see Experimental Protocols below). 2. Utilize N-Substitution: Protecting the N1 or N2 position can effectively direct the position of nitration. For example, using a 2-aryl-2H-indazole substrate can facilitate selective C7-nitration. |
| Formation of di-nitro by-products | Reaction Conditions are too Harsh: The reaction temperature may be too high, or the concentration of the nitrating agent is excessive, leading to a second nitration event. | 1. Control Temperature: Strictly maintain the recommended low temperature (typically 0-5 °C) for the nitration reaction. 2. Stoichiometry Control: Use the minimum effective amount of the nitrating agent. Add the agent dropwise to maintain control over the reaction exotherm. 3. Consider a Milder Nitrating System: Systems like ammonium nitrate with trifluoroacetic anhydride can sometimes provide more controlled mononitration. |
| Difficulty separating isomers | Similar Polarity: Nitroindazole isomers often have very similar polarities, making separation by standard column chromatography challenging and inefficient.[8][10] | 1. Fractional Recrystallization: This is often more effective than chromatography for separating isomers. Experiment with different solvent systems, such as ethanol/water or acetone/water mixtures, to find conditions where one isomer crystallizes preferentially.[8][10] 2. Preparative HPLC: For difficult separations where high purity is required, preparative HPLC can be an effective, albeit less scalable, option. |
Quantitative Data Summary
The following tables summarize yields for various regioselective nitration methods. Note that direct nitration of unsubstituted indazole with mixed acids often results in mixtures, and isolated yields of a single isomer can be low after purification.
Table 1: Synthesis of Specific Nitroindazole Isomers
| Target Product | Starting Material | Method/Reagents | Typical Yield | Reference(s) |
| 3-Nitro-2-phenyl-2H-indazole | 2-Phenyl-2H-indazole | Fe(NO₃)₃, TEMPO, O₂ | Good to Excellent | [1][2] |
| 5-Nitroindazole | 2-Amino-5-nitrotoluene | NaNO₂, Acetic Acid | 72-80% | [11] |
| 3-Methyl-6-nitro-1H-indazole | 2-Ethyl-5-nitroaniline | tert-Butyl Nitrite, Acetic Acid | 98% | [7] |
| 7-Nitro-2-(p-tolyl)-2H-indazole | 2-(p-tolyl)-2H-indazole | Fe(NO₃)₃·9H₂O, Zn(OTf)₂ | 64% | [3] |
Experimental Protocols
Protocol 1: Synthesis of 5-Nitroindazole (via Cyclization)[11]
This method avoids direct nitration of indazole by constructing the nitro-substituted ring system from a suitable precursor.
-
Dissolution: In a 5-L round-bottomed flask equipped with a mechanical stirrer, dissolve 55 g (0.36 mole) of 2-amino-5-nitrotoluene in 2.5 L of glacial acetic acid.
-
Diazotization: Cool the solution to 15-20°C in an ice bath. Add a solution of 25 g (0.36 mole) of sodium nitrite in 60 mL of water all at once. Ensure the temperature does not rise above 25°C.
-
Reaction: Continue stirring for 15 minutes after the addition. Allow the solution to stand at room temperature for 3 days.
-
Work-up: Concentrate the solution under reduced pressure. Add 200 mL of water to the residue and stir to form a slurry.
-
Isolation: Filter the crude product, wash thoroughly with cold water, and dry. The crude yield is typically 80-96%.
-
Purification: Recrystallize the crude material from approximately 650 mL of boiling methanol with decolorizing charcoal to yield pure 5-nitroindazole (typical yield: 72-80%).
Protocol 2: Selective Synthesis of 3-Methyl-6-nitro-1H-indazole (via Cyclization)[7]
This high-yield protocol also relies on building the indazole ring with the nitro group already in place.
-
Reaction Setup: To a solution of 10 g (0.06 mol) of 2-ethyl-5-nitroaniline in 300 mL of glacial acetic acid at room temperature, prepare a solution of 8.98 mL (0.06 mol) of tert-butyl nitrite in 40 mL of acetic acid.
-
Addition: Add the tert-butyl nitrite solution dropwise to the aniline solution over 15 minutes.
-
Reaction: Stir the resulting solution for 30 minutes after the addition is complete.
-
Isolation: Remove the acetic acid in vacuo to obtain an orange solid.
-
Work-up: Dissolve the solid in approximately 120 mL of ethyl acetate and wash with saturated aqueous NaHCO₃ (3 x 100 mL).
-
Purification: Dry the organic layer over MgSO₄ and remove the solvent in vacuo to afford 3-methyl-6-nitroindazole as a yellow solid (yield: ~98%).
Protocol 3: Site-Selective C7-Nitration of a 2H-Indazole[3]
This method is ideal for selectively nitrating the C7 position of N-substituted indazoles.
-
Reaction Setup: In an oven-dried 50 mL round-bottom flask, charge 2-(p-tolyl)-2H-indazole (5.0 mmol, 1.04 g), Fe(NO₃)₃·9H₂O (2 equiv., 4.04 g), and Zn(OTf)₂ (40 mol%, 727 mg) in 20 mL of acetonitrile (CH₃CN).
-
Reaction: Heat the flask in an oil bath at 80°C for 1 hour under a nitrogen atmosphere. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction to room temperature and extract with 40 mL of ethyl acetate.
-
Purification: Combine the organic phases, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (petroleum ether/ethyl acetate, 90:10) to afford 7-nitro-2-(p-tolyl)-2H-indazole (yield: ~64%).
Visualizations
Factors Influencing Regioselectivity
The choice of nitration strategy is critical for achieving the desired regioisomer. The following diagram illustrates the logical workflow for selecting a synthetic route based on the target position.
Caption: Decision workflow for selecting a regioselective nitration strategy.
General Mechanism: Electrophilic vs. Radical Nitration
The regiochemical outcome is fundamentally determined by the reaction mechanism. Traditional mixed-acid nitration proceeds via an electrophilic aromatic substitution pathway, which is often unselective. In contrast, modern methods leverage radical intermediates to achieve high selectivity.
Caption: Contrasting mechanisms of electrophilic and radical indazole nitration.
References
- 1. Iron promoted C3–H nitration of 2H-indazole: direct access to 3-nitro-2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. soc.chim.it [soc.chim.it]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Site-selective direct nitration of 2H-indazoles: easy access to 7-nitroindazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Methyl-6-nitroindazole synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting low bioactivity in 6-Methoxy-5-nitro-1H-indazole analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-methoxy-5-nitro-1H-indazole analogs. The information is designed to help address common challenges, particularly low bioactivity, encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected bioactivity with our this compound analogs. What are the potential primary causes?
A1: Low bioactivity in this class of compounds can stem from several factors. The primary areas to investigate are the integrity and purity of the compound, its solubility and stability in the assay medium, and the experimental assay design itself. It is also crucial to consider that the biological target's sensitivity or the specific cell line used may influence the observed activity.
Q2: How can we confirm the identity and purity of our synthesized this compound analogs?
A2: Verifying the chemical identity and purity of your compounds is a critical first step. Standard analytical techniques should be employed:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
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Mass Spectrometry (MS): To verify the molecular weight.
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High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. For biological assays, a purity of >95% is generally recommended.[1]
Q3: Our this compound analog has poor solubility in aqueous media. How might this impact our results and how can we address it?
A3: Poor aqueous solubility is a common reason for artificially low bioactivity.[1] If the compound precipitates in the assay medium, its effective concentration at the target site will be significantly lower than intended, leading to inaccurate and poorly reproducible results.[1]
Solutions to Improve Solubility:
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Co-solvents: Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous assay buffer.[2] It is crucial to keep the final DMSO concentration as low as possible (ideally <0.5%) to avoid solvent-induced artifacts.[2]
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pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can improve solubility. However, ensure the final pH is compatible with your biological assay system.[2]
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Formulation Strategies: The use of excipients such as cyclodextrins can enhance the solubility of poorly soluble compounds by forming inclusion complexes.[2][3]
Q4: Could the nitro group at the 5-position be affecting the compound's activity and stability?
A4: Yes, the nitro group is a strong electron-withdrawing group that significantly influences the molecule's electronic properties, which can be crucial for target binding. Aromatic nitro compounds can also be susceptible to degradation under certain conditions, such as exposure to light or heat.[4] The biological activity of some nitro-heterocyclic compounds is linked to the reduction of the nitro group within the target cell, forming reactive intermediates.[5] Therefore, the metabolic stability of the nitro group in your specific assay system should be considered.
Troubleshooting Guide for Low Bioactivity
This guide provides a systematic approach to diagnosing the cause of low bioactivity in your this compound analogs.
Step 1: Verify Compound Integrity and Purity
Before troubleshooting your biological assay, it is essential to confirm that the issue does not lie with the compound itself.
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Action: Re-characterize your compound using NMR, MS, and HPLC to confirm its structure and assess its purity.
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Expected Outcome: A pure compound (>95%) with the correct chemical structure.
-
Troubleshooting: If impurities are detected, purify the compound using techniques like flash chromatography or recrystallization. If the structure is incorrect, the synthesis protocol should be reviewed.
Step 2: Address Compound Solubility
Poor solubility is a frequent culprit for low bioactivity.
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Action: Visually inspect your assay wells for any signs of precipitation after adding the compound. You can also measure the solubility of your compound in the assay buffer.
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Expected Outcome: The compound should be fully dissolved at the tested concentrations.
-
Troubleshooting: If solubility is an issue, refer to the solubility enhancement strategies in FAQ Q3 . Consider preparing fresh dilutions from your stock solution for each experiment.[2]
Step 3: Evaluate Assay Conditions
If the compound's integrity and solubility are confirmed, the next step is to scrutinize the experimental setup.
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Action: Review your assay protocol, including incubation times, reagent concentrations, and cell densities.
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Expected Outcome: The assay conditions should be optimized for the specific target and cell line.
-
Troubleshooting:
-
Concentration Range: Ensure the concentration range tested is appropriate. You may need to test higher concentrations if the compound has modest potency.
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Incubation Time: The compound may require a longer incubation time to exert its biological effect.
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Cell Line Sensitivity: Different cell lines can exhibit varying sensitivities to the same compound. Consider testing your analogs in a panel of cell lines.
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Positive Control: Always include a known active compound as a positive control to validate the assay's performance.
-
Data Presentation: Biological Activity of Indazole Analogs
The following tables summarize the biological activities of various indazole derivatives from the literature to provide a comparative context for your results.
Table 1: Antiproliferative Activity of Benzo[g]indazole Derivatives [6]
| Compound ID | Target Cell Line | IC₅₀ (µM) |
| 11a | NCI-H460 | 5-15 |
| 11b | NCI-H460 | 5-15 |
| 12a | NCI-H460 | 5-15 |
| 12b | NCI-H460 | 5-15 |
Table 2: Antileishmanial Activity of 3-Chloro-6-nitro-1H-indazole Derivatives [7]
| Compound ID | Target Species | IC₅₀ (µM) |
| 4 | L. infantum | 5.53 |
| 5 | L. infantum | 4 |
| 11 | L. infantum | 6 |
| 12 | L. infantum | 36.33 |
| 13 | L. major | 38 |
Experimental Protocols
MTT Cell Proliferation Assay
This protocol is used to assess the cytotoxic effects of the this compound analogs on cancer cell lines.
Methodology:
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Cell Plating: Seed cancer cells (e.g., NCI-H460) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[1]
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Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells. Include a vehicle control (e.g., 0.5% DMSO) and a positive control.[1]
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Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[1]
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MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours.
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Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
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Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value from the dose-response curve.
Antileishmanial Activity Assay (MTT-based)
This protocol determines the in vitro activity of the analogs against Leishmania promastigotes.[8]
Methodology:
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Parasite Culture: Culture Leishmania promastigotes in the appropriate medium until they reach the logarithmic growth phase.[8]
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Compound Exposure: Distribute the promastigotes into a 96-well plate and expose them to serial dilutions of the test compounds.[8]
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Incubation: Incubate the plates for 72 hours at the appropriate temperature for the Leishmania species.
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MTT Assay: Perform the MTT assay as described in the cell proliferation protocol to assess parasite viability.[8]
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Data Analysis: Determine the IC₅₀ values by plotting the percentage of parasite inhibition against the compound concentrations.
Visualizations
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low bioactivity results.
General Kinase Inhibitor Signaling Pathway
Many indazole derivatives are known to be kinase inhibitors. This diagram illustrates a general signaling pathway that could be targeted by such compounds.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ijmsdr.org [ijmsdr.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Complex NMR Spectra of 6-Methoxy-5-nitro-1H-indazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of 6-methoxy-5-nitro-1H-indazole.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the acquisition and interpretation of NMR spectra for this compound.
Issue 1: Poor Signal-to-Noise Ratio or Broad Peaks
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Possible Cause: Low sample concentration or poor solubility of the compound in the chosen deuterated solvent.
-
Troubleshooting Steps:
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Increase Concentration: If possible, prepare a more concentrated sample by dissolving 5-10 mg of the solid compound in 0.5-0.7 mL of the deuterated solvent.[1]
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Change Solvent: this compound may have limited solubility in common solvents like CDCl₃. Consider using a more polar solvent such as DMSO-d₆, which is often effective for indazole derivatives.[1]
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Optimize Shimming: Poor shimming of the spectrometer can lead to broad peaks. Ensure the magnetic field homogeneity is optimized before data acquisition.[2]
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Check for Paramagnetic Impurities: The presence of paramagnetic impurities can cause significant line broadening. If suspected, purify the sample.
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Issue 2: Difficulty Assigning Aromatic Protons
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Possible Cause: The electron-withdrawing nitro group and the electron-donating methoxy group create a complex electronic environment, leading to overlapping signals in the aromatic region.
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Troubleshooting Steps:
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Utilize 2D NMR: Perform a COSY (Correlation Spectroscopy) experiment to identify proton-proton coupling networks. Cross-peaks in the COSY spectrum will reveal which aromatic protons are adjacent to each other.[3][4]
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Perform an NOE Experiment: A Nuclear Overhauser Effect (NOE) experiment can help establish through-space proximity between protons. For example, an NOE between the methoxy protons and a nearby aromatic proton can aid in its assignment.
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Compare with Predicted Shifts: Use the predicted chemical shifts in Table 1 as a guide for initial assignments. The strong deshielding effect of the nitro group is expected to shift the proton at position 4 significantly downfield.
-
Issue 3: Missing NH Proton Signal
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Possible Cause: The acidic proton of the indazole NH can undergo rapid exchange with residual water or other exchangeable protons in the solvent.
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Troubleshooting Steps:
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Use a Dry Solvent: Ensure the deuterated solvent (e.g., DMSO-d₆) is as dry as possible to minimize proton exchange.
-
Perform a D₂O Exchange Experiment: To confirm the identity of an NH or OH peak, add a drop of D₂O to the NMR tube and re-acquire the spectrum. The exchangeable proton signal should broaden or disappear.[2]
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Low-Temperature NMR: Acquiring the spectrum at a lower temperature can sometimes slow down the exchange rate enough to observe the NH proton signal.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H NMR chemical shifts for this compound?
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~8.2 - 8.4 | s | - |
| H-4 | ~7.8 - 8.0 | s | - |
| H-7 | ~7.2 - 7.4 | s | - |
| -OCH₃ | ~3.9 - 4.1 | s | - |
| N-H | ~13.0 - 14.0 | br s | - |
Note: These are predicted values and may vary based on the solvent and experimental conditions. The NH proton may be broad or not observed due to exchange.
Q2: What are the expected ¹³C NMR chemical shifts for this compound?
A2: The predicted ¹³C NMR chemical shifts are influenced by the substituents on the indazole ring. The carbon attached to the nitro group (C-5) and the carbon attached to the methoxy group (C-6) will be significantly affected. Predicted values are presented in Table 2 .
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3 | ~135 - 138 |
| C-3a | ~140 - 142 |
| C-4 | ~115 - 118 |
| C-5 | ~145 - 148 |
| C-6 | ~150 - 153 |
| C-7 | ~100 - 105 |
| C-7a | ~120 - 123 |
| -OCH₃ | ~56 - 58 |
Note: These are predicted values and are best confirmed with 2D NMR experiments like HSQC and HMBC.
Q3: What experimental protocol is recommended for acquiring the NMR spectra?
A3: A detailed experimental protocol for acquiring high-quality NMR spectra is provided below.
Experimental Protocols
NMR Sample Preparation and Data Acquisition
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Solvent Selection: Due to the potential for limited solubility, DMSO-d₆ is the recommended solvent. Ensure the solvent is of high purity and stored over molecular sieves to minimize water content.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[1]
-
-
¹H NMR Acquisition:
-
Use a spectrometer operating at a frequency of 400 MHz or higher for better signal dispersion.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H spectrum with the following typical parameters:
-
Pulse angle: 30-45°
-
Relaxation delay: 1-2 seconds
-
Acquisition time: 2-4 seconds
-
Number of scans: 16-64, depending on the sample concentration.[1]
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A greater number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.
-
-
2D NMR Acquisition (if necessary):
-
If signal assignment is ambiguous, acquire standard 2D correlation spectra such as COSY, HSQC, and HMBC to elucidate the complete molecular structure.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the interpretation of complex NMR spectra.
Caption: Workflow for NMR spectra interpretation.
References
Validation & Comparative
Comparing biological activity of 6-Methoxy-5-nitro-1H-indazole with other nitroindazoles
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents often leads to the exploration of diverse chemical scaffolds. Among these, nitroindazoles have emerged as a promising class of compounds with a wide spectrum of biological activities. This guide provides a comparative overview of the biological activities of various nitroindazole derivatives, with a particular focus on derivatives of 6-methoxy-5-nitro-1H-indazole and its comparison with other nitro-substituted indazoles.
While direct biological activity data for this compound is limited, it serves as a crucial starting material for the synthesis of biologically active molecules. The presence and position of the nitro group, along with other substituents on the indazole ring, play a pivotal role in determining the specific biological activity and potency of these compounds. This guide synthesizes available experimental data for related compounds to offer valuable insights into their therapeutic potential across various domains including oncology, infectious diseases, and neurology.
Comparative Biological Activities of Nitroindazole Derivatives
Nitroindazoles have demonstrated significant potential across several therapeutic areas. The position of the nitro group on the indazole ring is a critical determinant of their biological activity.
Antiproliferative Activity
Nitroindazole derivatives have shown notable antiproliferative effects against various cancer cell lines.
-
6-Nitroindazole Derivatives : Novel 6-nitro- and 6-amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives, synthesized from 6-methoxy-5-nitro-1-tetralone, have exhibited significant antiproliferative activity against the NCI-H460 lung carcinoma cell line, with IC50 values in the range of 5–15 μM.[1] This suggests that the 6-nitro substitution is a key contributor to the cytotoxic effects of these compounds.[1]
-
4-Nitroimidazole Derivatives : A series of 4-nitroimidazole derivatives bearing aryl piperazines and other heterocyclic moieties have been synthesized and screened against a panel of eight human cancer cell lines. One of the tetrazole derivatives proved to be the most potent, inhibiting the proliferation of most of the cancer cell lines with IC50 values in the low micromolar range.[2]
-
5-Nitroindazole Derivatives : Some 3-alkoxy- and 3-hydroxy-1-[ω-(dialkylamino)alkyl]-5-nitroindazoles have exhibited moderate antineoplastic activity against TK-10 and HT-29 cell lines.[3]
Antiparasitic Activity
Nitro-heterocyclic compounds are a cornerstone in the treatment of parasitic infections.
-
5-Nitroindazole Derivatives : These derivatives have shown remarkable efficacy against a range of parasites. Certain derivatives demonstrated potent activity against Acanthamoeba castellanii trophozoites, with IC50 values below 5 µM.[4] They have also been reported to have significant activity against Leishmania infantum and Leishmania braziliensis.[5] Furthermore, some 5-nitroindazole derivatives have displayed outstanding in vitro activity against Trypanosoma cruzi, the causative agent of Chagas disease, with one derivative showing an IC50 of 0.41 µM against intracellular amastigotes.[5]
-
6-Nitroindazole Derivatives : Research has focused on 3-chloro-6-nitro-1H-indazole derivatives for their antileishmanial activity. These compounds have been evaluated for their inhibitory effects on different Leishmania species, with IC50 values against L. infantum ranging from 4 to 117 µM.[6]
Antibacterial and Antifungal Activity
The antibacterial and antifungal potential of nitroindazoles has also been explored.
-
6-Nitroindazole Derivatives : A series of 2-azetidinone derivatives of 6-nitro-1H-indazole were synthesized and showed promising in vitro antibacterial, antifungal, and antitubercular activities.[1]
-
Nitro-Heteroaromatic Compounds : Novel nitrothiazole and nitrofuran derivatives have been investigated for their ability to eradicate biofilm-forming bacteria, showing the potential for structural modifications to enhance antimicrobial activity.[7]
Anti-inflammatory and Neurological Activity
-
6-Nitroindazole : This compound has been investigated for its anti-inflammatory properties and was found to have the highest DPPH free radical scavenging activity among tested indazoles, along with an IC50 value of 100.75 μM for the inhibition of IL-1β.[8]
-
7-Nitroindazole : 7-Nitroindazole (7-NI) is a selective inhibitor of neuronal nitric oxide synthase (nNOS).[9] It has demonstrated neuroprotective effects against MPTP-induced neurotoxicity in mice and has shown anxiolytic-like properties in exploratory models of anxiety.[10][11]
Data Presentation
The following table summarizes the quantitative biological activity data for various nitroindazole derivatives.
| Compound Class/Derivative | Biological Activity | Target | IC50 / MIC / Other | Reference(s) |
| 6-Nitro-derivatives | Antiproliferative | NCI-H460 (Lung Carcinoma) | 5–15 μM | [1] |
| Anti-inflammatory | IL-1β inhibition | 100.75 μM | [8] | |
| 3-Chloro-6-nitro-1H-indazole derivatives | Antileishmanial | L. infantum | 4 - 117 µM | [6] |
| Antileishmanial | L. major | 38 µM | [6] | |
| Antileishmanial | L. tropica | 76, 186 µM | [6] | |
| 5-Nitro-derivatives | Antiparasitic | Acanthamoeba castellanii | < 5 µM | [4] |
| 1,2-disubstituted 5-nitroindazolinone | Antitrypanosomal | T. cruzi (amastigotes) | 0.41 µM | [5] |
| 3-alkoxy/hydroxy-5-nitroindazoles | Antineoplastic | TK-10, HT-29 | Moderate Activity | [3] |
| 4-Nitro-derivatives | Antiproliferative | Various cancer cell lines | Low µM range | [2] |
| 7-Nitro-derivatives | Neurological | nNOS inhibition | Selective inhibitor | [9][10] |
Mandatory Visualization
Caption: A generalized workflow for the discovery and development of nitroindazole-based therapeutic agents.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the evaluation of nitroindazole derivatives.
MTT Assay for Antiproliferative and Antiparasitic Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell/Parasite Seeding : Cancer cells or parasites (e.g., Leishmania promastigotes) are seeded in a 96-well plate at a specific density and allowed to adhere or stabilize overnight.
-
Compound Treatment : The cells or parasites are then treated with various concentrations of the test compounds (e.g., nitroindazole derivatives) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition : After the incubation period, MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization : The resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell or parasite viability is calculated as a percentage of the control (untreated) wells.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum : A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution : The test compound is serially diluted in the broth medium in a 96-well microplate.
-
Inoculation : A standardized amount of the microbial suspension is added to each well containing the diluted compound.
-
Incubation : The microplate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC : The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity or growth of the microorganism.
Conclusion
The nitroindazole scaffold represents a versatile and promising platform for the development of new therapeutic agents. While direct biological activity data on this compound remains to be fully elucidated, its role as a key synthetic precursor highlights the importance of the methoxy and nitro substitutions in driving the biological activities of its derivatives. The position of the nitro group is a critical factor, with 5-, 6-, and 7-nitroindazoles demonstrating distinct profiles in anticancer, antiparasitic, and neurological applications, respectively. Future research focusing on the direct biological evaluation of this compound and the continued exploration of structure-activity relationships within the broader nitroindazole class will be crucial for unlocking their full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. digibug.ugr.es [digibug.ugr.es]
- 5. Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 7-Nitroindazole, a nitric oxide synthase inhibitor, has anxiolytic-like properties in exploratory models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 6-Methoxy-5-nitro-1H-indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a 6-methoxy and a 5-nitro group onto this scaffold can significantly influence the pharmacological profile, leading to a range of biological activities, including anticancer, antibacterial, and antileishmanial properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-methoxy-5-nitro-1H-indazole derivatives, supported by experimental data from various studies.
Quantitative Biological Activity Data
The biological activity of this compound derivatives has been evaluated against various cancer cell lines, bacteria, and protozoa. The following tables summarize the key quantitative data from these studies, providing a basis for comparing the potency of different structural modifications.
Table 1: Antiproliferative Activity of Benzo[g]indazole Derivatives [1][2]
| Compound ID | Target Cell Line | IC50 (µM) |
| 11a | NCI-H460 (Lung) | 5-15 |
| 11b | NCI-H460 (Lung) | 5-15 |
| 12a | NCI-H460 (Lung) | 5-15 |
| 12b | NCI-H460 (Lung) | 5-15 |
Note: The exact structures of compounds 11a, 11b, 12a, and 12b are detailed in the source publication and represent tricyclic benzo[g]indazoles derived from a 6-methoxy-5-nitro tetralone precursor.[1]
Table 2: Antibacterial Activity of Benzo[g]indazole Derivatives [1][2]
| Compound ID | Target Organism | MIC (µg/mL) |
| 12a | N. gonorrhoeae | 250 |
| 13b | N. gonorrhoeae | 62.5 |
Note: MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Table 3: Antileishmanial Activity of 3-Chloro-6-nitro-1H-indazole Derivatives [2][3]
| Compound ID | Target Species | IC50 (µM) |
| 4 | L. infantum | 5.53 |
| 5 | L. infantum | 4 |
| 7 | L. infantum | 117 |
| 10 | L. infantum | 62 |
| 11 | L. infantum | 6 |
| 11 | L. tropica | 76 |
| 12 | L. infantum | 36.33 |
| 13 | L. infantum | 110 |
| 13 | L. major | 38 |
| 13 | L. tropica | 186 |
Note: While these compounds are 3-chloro-6-nitro-1H-indazole derivatives, they provide valuable SAR insights for the broader class of 6-nitro-1H-indazoles.[3]
Structure-Activity Relationship (SAR) Insights
The indazole core is a versatile scaffold for developing kinase inhibitors, which are crucial in cancer therapy.[4][5] The biological activities of these derivatives are often linked to their ability to modulate key signaling pathways involved in cell growth and proliferation.[6] For instance, some indazole derivatives have been shown to inhibit kinases like FGFR1.[7] The position and electronic nature of substituents on the indazole ring are critical for their interaction with biological targets.[6] For example, in a study of related nitroindazole compounds, the electron-withdrawing nature of the nitro group was found to be important for antimicrobial activity.[2]
Caption: Logical relationship in the SAR of this compound derivatives.
Experimental Protocols
Reproducibility of experimental findings is paramount in scientific research. Below are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
Synthesis of 6-Methoxy-5-nitro-1-tetralone (Starting Material)
A common precursor for the synthesis of certain benzo[g]indazole derivatives is 6-methoxy-5-nitro-1-tetralone.[8]
-
Reaction Setup: To a solution of 6-methoxy-1-tetralone in acetic anhydride in an ice bath, a mixture of 65% nitric acid in acetic acid is added dropwise over 2 hours.[8]
-
Reaction Execution: The mixture is stirred for an additional 2 hours at 0 °C.[8]
-
Isolation: The resulting solid is treated with water to yield the 6-methoxy-5-nitro-1-tetralone.[8]
Antiproliferative Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[3][9]
-
Cell Plating: Seed cells in a 96-well plate at an optimal density and incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).[9]
-
MTT Addition: After incubation, remove the culture medium and add a solution of MTT (e.g., 5 mg/mL in PBS) to each well.[9]
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[9]
Caption: General experimental workflow for the synthesis and evaluation of indazole derivatives.
References
- 1. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of the Bioactivity of 6-Methoxy-5-nitro-1H-indazole and 5-Methoxy-6-nitro-1H-indazole Isomers
A critical evaluation for researchers and drug development professionals.
The isomeric relationship between 6-methoxy-5-nitro-1H-indazole and 5-methoxy-6-nitro-1H-indazole presents a compelling case for comparative bioactivity studies in drug discovery. The differential positioning of the methoxy and nitro groups on the indazole scaffold can significantly influence their pharmacological profiles, including target affinity, metabolic stability, and overall efficacy. However, a comprehensive head-to-head comparison of the bioactivity of these two specific isomers is notably absent in publicly available scientific literature.
This guide synthesizes the currently available experimental data for derivatives of this compound and highlights the conspicuous lack of bioactivity information for 5-methoxy-6-nitro-1H-indazole. This disparity underscores a significant knowledge gap and a potential area for future research in medicinal chemistry.
Antiproliferative Activity of this compound Derivatives
Research into the biological effects of this compound has primarily focused on its derivatives, particularly in the context of anticancer activity. A study on novel 3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives, synthesized from a precursor of this compound, has demonstrated notable antiproliferative effects against the NCI-H460 human non-small cell lung carcinoma cell line.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for these benzo[g]indazole derivatives, providing a quantitative measure of their potency.
| Compound ID | Structure | Target Cell Line | IC₅₀ (µM) |
| 11a | 2-(4-methoxyphenyl)-6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole | NCI-H460 | 12.5 |
| 11b | 2-(3,4,5-trimethoxyphenyl)-6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole | NCI-H460 | 15.2 |
| 12a | 2-(4-chlorophenyl)-6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole | NCI-H460 | 8.3 |
| 12b | 2-(4-fluorophenyl)-6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole | NCI-H460 | 9.7 |
Bioactivity of 5-Methoxy-6-nitro-1H-indazole: A Research Gap
Despite its structural similarity to the 6-methoxy-5-nitro isomer, there is a significant lack of publicly available data on the biological activity of 5-methoxy-6-nitro-1H-indazole. While this compound is commercially available, its pharmacological properties remain largely unexplored. Some studies have investigated the bioactivity of other 5-nitroindazole derivatives, revealing potential antitrypanosomal and antileishmanial activities, but these studies did not include the 6-methoxy substituted variant. This absence of data prevents a direct and meaningful comparison with its isomer.
Experimental Protocols
The following is a detailed methodology for the antiproliferative assay used to evaluate the this compound derivatives.
In Vitro Antiproliferative MTT Assay
Objective: To determine the concentration of a compound that inhibits the proliferation of a cancer cell line by 50% (IC₅₀).
Materials:
-
NCI-H460 human non-small cell lung cancer cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: NCI-H460 cells are harvested, counted, and seeded into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds are serially diluted in culture medium to achieve a range of final concentrations. The medium from the cell plates is removed and replaced with 100 µL of the medium containing the test compounds. Control wells receive medium with DMSO at the same final concentration as the treated wells.
-
Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Research Landscape
The following diagrams illustrate the current state of research and a typical workflow for evaluating the antiproliferative activity of these compounds.
Conclusion and Future Directions
The available evidence suggests that derivatives of this compound possess antiproliferative activity against lung cancer cells. However, the complete absence of bioactivity data for 5-methoxy-6-nitro-1H-indazole makes a direct comparison impossible. This represents a significant gap in the understanding of the structure-activity relationships of these isomeric compounds.
Future research should prioritize the biological evaluation of 5-methoxy-6-nitro-1H-indazole and its derivatives. A direct, head-to-head comparison of both isomers in a panel of relevant bioassays would provide invaluable data for medicinal chemists and drug development professionals, potentially uncovering novel structure-activity relationships and guiding the design of more potent and selective therapeutic agents.
A Comparative Guide to the In Vitro Anticancer Activity of Indazole Derivatives
An objective analysis of the performance of substituted indazole compounds against various cancer cell lines, with a comparative look at standard chemotherapeutic agents.
Introduction
The indazole scaffold is a prominent feature in numerous compounds demonstrating a wide array of biological activities, including significant potential as anticancer agents.[1][2] This guide provides a comparative overview of the in vitro anticancer activity of various substituted indazole derivatives, offering a valuable resource for researchers, scientists, and professionals in drug development. While specific experimental data on the anticancer activity of 6-Methoxy-5-nitro-1H-indazole is not extensively available in the reviewed literature, this guide will focus on the broader class of indazole derivatives, comparing their efficacy with established chemotherapy drugs.
The anticancer potential of these compounds is typically evaluated through a series of in vitro assays that measure their ability to inhibit cancer cell growth, induce programmed cell death (apoptosis), and halt the cell cycle. This guide will present quantitative data from these assays in a structured format, detail the experimental protocols, and provide visual representations of key experimental workflows and cellular pathways.
Comparative Cytotoxicity Analysis
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency, indicating the concentration required to inhibit 50% of cancer cell growth in vitro. The following tables summarize the IC50 values for various indazole derivatives and standard chemotherapy drugs across different human cancer cell lines.
Table 1: In Vitro Anticancer Activity of Representative Indazole Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Indazole Derivative 2f | 4T1 (Breast Cancer) | 0.23 - 1.15 | [1][3] |
| Indazole Derivative 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | [4] |
| A549 (Lung Cancer) | >40 | [4] | |
| PC-3 (Prostate Cancer) | >40 | [4] | |
| HepG-2 (Hepatoma) | >40 | [4] | |
| Curcumin Indazole Analog 3b | WiDr (Colorectal Cancer) | 27.20 | [5] |
| 6-Aminoindazole Derivative 9f | HCT116 (Colorectal Cancer) | 14.3 ± 4.4 | [6] |
Table 2: In Vitro Anticancer Activity of Standard Chemotherapy Drugs
| Drug | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Fluorouracil (5-Fu) | K562 (Chronic Myeloid Leukemia) | 10.2 | [4] |
| A549 (Lung Cancer) | 17.6 | [4] | |
| PC-3 (Prostate Cancer) | 11.4 | [4] | |
| HepG-2 (Hepatoma) | 8.32 | [4] | |
| Cisplatin | MCF-7 (Breast Cancer) | ~18-34 | [7] |
| Doxorubicin | A431 (Skin Squamous Cell Carcinoma) | Similar toxicity to MSCs | [8] |
Mechanisms of Anticancer Action
Indazole derivatives exert their anticancer effects through various mechanisms, primarily by inducing apoptosis and causing cell cycle arrest.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate malignant cells. Several indazole derivatives have been shown to effectively induce apoptosis in cancer cells.
For instance, treatment of 4T1 breast cancer cells with indazole derivative 2f led to a dose-dependent increase in apoptosis.[1][3] This was associated with the upregulation of pro-apoptotic proteins such as cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[1][3] Furthermore, compound 2f was observed to decrease the mitochondrial membrane potential and increase the levels of reactive oxygen species (ROS) in 4T1 cells, indicating the involvement of the mitochondrial apoptotic pathway.[1][3] Similarly, compound 6o has been shown to induce apoptosis in K562 cells in a concentration-dependent manner.[4]
Cell Cycle Arrest
Cancer is characterized by uncontrolled cell proliferation. Many anticancer drugs, including indazole derivatives, work by halting the cell cycle, thereby preventing cancer cells from dividing and multiplying. Compound 6o was found to cause cell cycle arrest in K562 cells, suggesting its role in inhibiting cell proliferation.[4]
Experimental Protocols
The following are detailed methodologies for key in vitro experiments commonly used to validate the anticancer activity of chemical compounds.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., indazole derivatives) and a positive control (e.g., 5-Fluorouracil) for a specified duration (typically 48 hours).[4]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated for a few hours to allow for formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Apoptosis Detection Assay
Apoptosis can be detected and quantified using various methods, including flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Cells are treated with the test compound for a predetermined time.
-
Cell Harvesting: Both floating and adherent cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's instructions.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The results allow for the differentiation of viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), late apoptotic/necrotic cells (Annexin V- and PI-positive), and necrotic cells (Annexin V-negative and PI-positive).
Cell Cycle Analysis
Flow cytometry with PI staining is also used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: PI stoichiometrically binds to DNA, so the amount of fluorescence is directly proportional to the amount of DNA in a cell. This allows for the differentiation of cells in different phases of the cell cycle based on their DNA content.
Protocol:
-
Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated with the compound and then harvested.
-
Fixation: The cells are fixed in cold ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with PI.
-
Flow Cytometry Analysis: The DNA content of the stained cells is analyzed by flow cytometry. The percentage of cells in each phase of the cell cycle is then determined.
Visualizing Experimental and Logical Frameworks
The following diagrams, created using the DOT language, illustrate the typical workflow for in vitro validation of anticancer compounds and a potential signaling pathway affected by indazole derivatives.
Caption: A flowchart of the in vitro validation process for anticancer compounds.
Caption: A potential signaling pathway affected by certain indazole derivatives.
Conclusion
The class of indazole derivatives represents a promising avenue for the development of novel anticancer therapeutics.[1][3] In vitro studies have demonstrated that various substituted indazoles exhibit significant cytotoxic effects against a range of cancer cell lines, often through the induction of apoptosis and cell cycle arrest.[4] While direct comparative data for this compound is currently limited, the broader family of indazole compounds shows considerable potential. Further research, including head-to-head comparative studies with standard chemotherapeutic agents and in vivo experiments, is warranted to fully elucidate the therapeutic efficacy and clinical potential of these promising compounds.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Comparison of Different Clinical Chemotherapeutical Agents’ Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Indazole Derivatives as Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have entered clinical development and received FDA approval, such as Axitinib and Pazopanib.[1] This guide provides a comparative study of various indazole derivatives, offering a quantitative analysis of their inhibitory activities against key oncogenic kinases. Detailed experimental methodologies and visualizations of relevant signaling pathways are presented to support further research and development in this promising area of cancer therapy.
Quantitative Comparison of Kinase Inhibition
The inhibitory potency of novel indazole derivatives against several key kinases is summarized below. The half-maximal inhibitory concentration (IC50) values are presented to facilitate a direct comparison with established kinase inhibitors. It is important to note that IC50 values can vary between different studies due to variations in assay conditions.[1]
Table 1: Comparative Inhibitory Activity of Indazole Derivatives Against Aurora Kinases
| Compound | Aurora A (IC50) | Aurora B (IC50) | Established Inhibitor | Aurora A (IC50) | Aurora B (IC50) |
| Indazole Derivative 17[2] | 26 nM | 15 nM | Alisertib (MLN8237) | 1.2 nM | - |
| Indazole Derivative 21[2] | - | 31 nM | Barasertib (AZD1152) | - | 0.37 nM |
| Indazole Derivative 30[2] | 85 nM | - | Danusertib (PHA-739358) | 13 nM | 79 nM |
| Indazole Amide 53a[3] | < 1 µM | - | Tozasertib (VX-680) | 2.5 nM | 0.6 nM |
| Indazole Amide 53c[3] | < 1 µM | - | |||
| Compound 123[4] | 0.026 µM | 0.015 µM |
Aurora kinases are crucial for mitotic progression and are frequently overexpressed in various cancers.[1]
Table 2: Comparative Inhibitory Activity of Indazole Derivatives Against VEGFR
| Compound | VEGFR-2 (IC50) | Established Inhibitor | VEGFR-2 (IC50) |
| Indazole-pyrimidine derivative 13g[3] | 57.9 nM | Pazopanib | 30 nM |
| Indazole-pyrimidine derivative 13i[3] | 34.5 nM | ||
| Compound 30[5] | 1.24 nM |
Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, a process critical for tumor growth and metastasis.[1][5]
Table 3: Comparative Inhibitory Activity of Indazole Derivatives Against Pim Kinases
| Compound | Pim-1 (IC50) | Pim-2 (IC50) | Established Inhibitor | Pim-1 (IC50) |
| Indazole Derivative 59a[3] | 3 nM | 11 nM | SGI-1776 | 7 nM |
| Indazole Derivative 59c[3] | 3 nM | 70 nM | AZD1208 | 0.4 nM |
Table 4: Comparative Inhibitory Activity of Indazole Derivatives Against TTK (Mps1) Kinase
| Compound | TTK/Mps1 (IC50) | Established Inhibitor | TTK/Mps1 (IC50) |
| Indazole Carboxamide 93a[3] | 2.9 nM | CFI-400945 | 1.8 nM |
| Indazole Carboxamide 93b[3] | 5.9 nM | Mps-IN-1 | 180 nM |
Threonine Tyrosine Kinase (TTK), also known as Mps1, is a vital component of the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis.[1]
Table 5: Comparative Inhibitory Activity of Indazole Derivatives Against Other Key Kinases
| Compound | Primary Kinase Target | IC50 (nM) | Off-Target Kinase | IC50 (nM) / % Inhibition | Selectivity Fold |
| Compound 15[2] | JNK3 | 1 | p38α | 226 | 226x |
| Compound 109[4] | EGFR T790M | 5.3 | EGFR | 8.3 | ~1.6x |
| Compound 99[4] | FGFR1 | 2.9 | - | - | - |
| Entrectinib (127)[4] | ALK | 12 | - | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[1][6]
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Purified kinase of interest
-
Substrate peptide or protein
-
Test compounds (Indazole derivatives and established inhibitors)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 384-well plate, add 2.5 µL of the test compound solution or a vehicle control.[1]
-
Add 2.5 µL of a 2x kinase/substrate mixture to each well.[1]
-
Initiate the kinase reaction by adding 5 µL of a 2x ATP solution. The final reaction volume is 10 µL.[1]
-
Incubate the plate at room temperature for 60 minutes.[1]
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[1]
-
Incubate at room temperature for 40 minutes.[1]
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[1]
-
Incubate at room temperature for 30-60 minutes.[1]
-
Measure the luminescence using a plate reader.[1]
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values using suitable software (e.g., GraphPad Prism).[1]
Western Blot Analysis of Downstream Signaling
This technique is used to detect the phosphorylation status of downstream target proteins to confirm the mechanism of action of the kinase inhibitors.[1]
Procedure:
-
Culture cells that express the target kinase and treat them with various concentrations of the indazole inhibitor.
-
After treatment, lyse the cells to release cellular proteins.[7]
-
Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of the downstream target protein overnight at 4°C.[1]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane again with TBST.[1]
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[1]
-
Re-probe the membrane with an antibody against the total protein as a loading control.[1]
Visualizing Kinase Inhibition and Discovery Workflow
The following diagrams illustrate key signaling pathways targeted by indazole derivatives and a general workflow for their evaluation.
Caption: VEGFR-2 signaling pathway and its inhibition.
Caption: MAPK signaling pathway and JNK inhibition.
Caption: Workflow for kinase inhibitor discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Unraveling the Molecular Blueprint: A Comparative Guide to the Mechanism of Action of 6-Methoxy-5-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the mechanism of action of 6-Methoxy-5-nitro-1H-indazole, a synthetic heterocyclic compound belonging to the nitroindazole class. Drawing upon available experimental data, we objectively compare its performance with alternative compounds, offering insights into its potential as a therapeutic agent. Detailed experimental protocols and visual representations of key pathways are included to facilitate a deeper understanding of its biological activity.
Unveiling the Antiproliferative Potential: A Tale of Two Mechanisms
Nitroindazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antiproliferative and antimicrobial effects.[1] While the precise mechanism of action for this compound is not yet fully elucidated in publicly available literature, the activities of structurally related nitroaromatic compounds suggest two primary putative pathways: DNA damage induction and protein kinase inhibition .
The presence of a nitro group is a key structural feature that often confers cytotoxic activity. In anaerobic or hypoxic environments, characteristic of solid tumors and certain microbial infections, the nitro group can be enzymatically reduced to form highly reactive nitroso and hydroxylamine intermediates. These reactive species can covalently bind to DNA, leading to strand breaks, adduct formation, and ultimately, cell death.
Alternatively, the indazole scaffold is a well-established pharmacophore in the design of protein kinase inhibitors. Numerous indazole-based compounds have been developed as potent and selective inhibitors of various kinases, which are critical regulators of cellular processes such as proliferation, survival, and differentiation. Dysregulation of kinase activity is a hallmark of cancer, making them attractive targets for therapeutic intervention. It is plausible that this compound exerts its antiproliferative effects by targeting one or more protein kinases involved in cancer cell signaling.
Performance Profile: A Comparative Look at Antiproliferative Activity
To contextualize the potential efficacy of this compound, we compare its reported antiproliferative activities with those of other well-characterized indazole derivatives and a standard chemotherapeutic agent, Doxorubicin.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Putative Mechanism of Action |
| Indazole-pyrimidine hybrid (4i) | A549 (Lung) | 2.305 | Not Specified |
| Caco2 (Colon) | 4.990 | Not Specified | |
| MCF-7 (Breast) | 1.841 | Not Specified | |
| Indazole-pyrimidine hybrid (4a) | A549 (Lung) | 3.304 | Not Specified |
| 3-Amino-indazole derivative (6o) | K562 (Leukemia) | 5.15 | Induction of apoptosis |
| Doxorubicin | A549 (Lung) | 7.35 | DNA intercalation and Topoisomerase II inhibition |
| Caco2 (Colon) | 11.29 | DNA intercalation and Topoisomerase II inhibition | |
| MCF-7 (Breast) | 8.029 | DNA intercalation and Topoisomerase II inhibition |
Table 1: Comparative antiproliferative activities of various indazole derivatives and Doxorubicin against different human cancer cell lines. Data is compiled from various studies.[2]
Visualizing the Putative Mechanisms
To illustrate the potential signaling pathways and experimental workflows for validating the mechanism of action of this compound, the following diagrams are provided.
Figure 1: Putative signaling pathways for this compound.
References
Comparative Analysis of 6-Methoxy-5-nitro-1H-indazole: A Focus on Potential Enzyme Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold is a well-established pharmacophore in modern medicinal chemistry, forming the core of numerous therapeutic agents. The specific compound, 6-Methoxy-5-nitro-1H-indazole, belongs to a class of molecules that have garnered significant interest for their potential biological activities. This guide provides a comparative analysis of the potential cross-reactivity of this compound with various enzymes, drawing upon experimental data from structurally related indazole derivatives to predict its likely interaction profile.
Predicted Kinase Inhibition Profile
Based on the prevalence of the 1H-indazole core in known kinase inhibitors, it is highly probable that this compound will exhibit inhibitory activity against one or more protein kinases. The selectivity of such interactions is dictated by the substitution patterns on the indazole ring. To illustrate the potential range of activity and selectivity, this guide presents a comparative summary of well-characterized 1H-indazole-based kinase inhibitors.
Table 1: Comparative Kinase Inhibition Profiles of Representative 1H-Indazole-Based Inhibitors
| Compound | Primary Target(s) | IC₅₀ (nM) vs. Primary Target(s) | Key Off-Target Kinases (IC₅₀ < 1 µM) |
| UNC2025 | MER, FLT3 | 0.8 (MER), 1.3 (FLT3) | AXL, TYRO3, VEGFR2 |
| BMS-777607 | MET, AXL, RON | 2.5 (MET), 1.5 (AXL), 4.5 (RON) | TYRO3, FLT3, PDGFRα/β |
| R428 (Bemcentinib) | AXL | 14 | MER, TYRO3 |
This data is provided for comparative purposes and is based on published literature for the respective compounds. The cross-reactivity profile of this compound may differ.
Potential for Other Enzyme Interactions
Beyond kinases, some indazole derivatives have been shown to interact with other enzyme classes. For instance, certain nitro-1H-indazole compounds have been investigated for their activity against Leishmania infantum trypanothione reductase (TryR), a key enzyme in the parasite's defense against oxidative stress. Additionally, various indazole derivatives have been reported to inhibit enzymes such as lactoperoxidase and human serum paraoxonase 1. Therefore, a comprehensive screening of this compound would be necessary to fully elucidate its cross-reactivity profile.
Experimental Protocols
To facilitate further research and direct testing of this compound, the following section details a generalized experimental protocol for assessing enzyme inhibition, with a focus on protein kinases.
In Vitro Kinase Inhibition Assay (Luminescent-Based)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific protein kinase.
1. Compound Preparation:
- Prepare a 10 mM stock solution of this compound in 100% DMSO.
- Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM to 1 nM).
- Further dilute the compound in the appropriate kinase reaction buffer to achieve the desired final assay concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can affect enzyme activity.
2. Assay Plate Setup:
- Add the serially diluted compound or a vehicle control (DMSO) to the wells of a 384-well assay plate.
3. Kinase Reaction:
- Prepare a kinase reaction mixture containing the target kinase and its specific substrate in the kinase reaction buffer.
- Add the kinase reaction mixture to each well of the assay plate.
- Initiate the kinase reaction by adding an ATP solution to each well. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure competitive inhibition can be accurately measured.
- Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
4. Detection:
- Equilibrate a luminescent kinase assay reagent to room temperature.
- Add the reagent to each well to stop the kinase reaction and generate a luminescent signal that is inversely proportional to the amount of ATP remaining in the well (and thus proportional to kinase activity).
5. Data Acquisition and Analysis:
- Measure the luminescence using a plate-reading luminometer.
- Calculate the percent inhibition for each compound concentration relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Visualizing Potential Mechanisms and Workflows
To provide a clearer understanding of the potential biological context and the experimental approach to studying this compound, the following diagrams are provided.
References
Benchmarking 6-Methoxy-5-nitro-1H-indazole: A Comparative Analysis Against Established Inhibitors
For Immediate Release
[City, State] – [Date] – In the landscape of contemporary drug discovery, the indazole scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities. This guide provides a comparative overview of 6-Methoxy-5-nitro-1H-indazole, benchmarking its potential against known inhibitors in the fields of oncology and microbiology. While direct, head-to-head experimental data for this compound is limited in publicly accessible literature, this analysis synthesizes data from structurally related nitroindazole derivatives to project its potential efficacy and guide future research.
The broader family of nitroindazole compounds has shown promise as antiproliferative and antimicrobial agents. Investigations into related molecules suggest several potential mechanisms of action, including the inhibition of protein kinases, nitric oxide synthases (NOS), and indoleamine 2,3-dioxygenase (IDO1). This guide will delve into these potential applications, presenting comparative data for analogous compounds to frame a preliminary performance assessment of this compound.
Antiproliferative Activity: A Comparative Perspective
Nitroindazole derivatives have been evaluated for their ability to inhibit the growth of various cancer cell lines. While specific IC50 values for this compound are not currently available, data from closely related 6-nitro- and 5-nitro-indazole derivatives provide valuable insights. For context, the performance of these related compounds is compared with the well-established chemotherapeutic agent, Doxorubicin.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Inhibitor | Reference IC50 (µM) |
| 6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazoles | NCI-H460 (Lung Carcinoma) | 5 - 15[1] | Doxorubicin | Not specified in study |
| 3-Amino-1H-indazole-1-carboxamides (10d,e) | SR (Leukemia) | < 1[2] | Not specified in study | Not specified in study |
| Indazole-pyrimidine hybrid (4f) | MCF-7 (Breast) | 1.629[1] | Doxorubicin | 8.029[1] |
| Indazole-pyrimidine hybrid (4i) | A549 (Lung) | 2.305[1] | Doxorubicin | 7.35[1] |
Detailed experimental protocols for assessing antiproliferative activity, such as the MTT assay, are crucial for reproducible and comparable results.
Experimental Protocol: MTT Assay for Antiproliferative Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a vehicle control for a predetermined period (e.g., 48 or 72 hours).
-
MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Reading: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated from the dose-response curve.
Potential as a Kinase Inhibitor
The indazole core is a key pharmacophore in several clinically approved kinase inhibitors. The antiproliferative effects of many indazole derivatives are attributed to their ability to inhibit protein kinases involved in cancer cell signaling pathways, such as the PI3K/AKT/mTOR pathway.
Antimicrobial Potential
Nitroaromatic compounds, including nitroindazoles, are known for their antimicrobial properties. Their mechanism often involves the reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic reactive nitrogen species. While specific data for this compound is not available, related compounds have been tested against various bacterial strains. For comparison, the activity of these compounds can be benchmarked against a standard antibiotic like Ciprofloxacin.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference Inhibitor |
| Benzo[g]indazole derivative (12a) | N. gonorrhoeae | 250[1] | Ciprofloxacin |
| Benzo[g]indazole derivative (13b) | N. gonorrhoeae | 62.5[1] | Ciprofloxacin |
Experimental Protocol: Broth Microdilution for MIC Determination
The minimum inhibitory concentration (MIC) is determined using a broth microdilution method.
-
Preparation of Inoculum: A standardized suspension of the target bacterium is prepared.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
Future Directions
The presented data on structurally related compounds suggests that this compound warrants further investigation as a potential therapeutic agent. Future studies should focus on its direct synthesis and subsequent evaluation in a panel of cancer cell lines and microbial strains, with direct comparison to established inhibitors. Elucidating its precise mechanism of action, whether through kinase inhibition or another pathway, will be crucial for its development as a novel therapeutic.
Disclaimer: This guide is intended for informational purposes for researchers, scientists, and drug development professionals. The data presented for compounds other than this compound is for comparative context only. Further experimental validation is required to determine the specific biological activities of this compound.
References
Orthogonal Validation of 6-Methoxy-5-nitro-1H-indazole's Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in compounds with a wide array of biological activities.[1][2] Notably, numerous indazole derivatives have been developed as potent kinase inhibitors for therapeutic use, particularly in oncology.[3][4] This guide presents a comprehensive framework for validating the bioactivity of a specific derivative, 6-Methoxy-5-nitro-1H-indazole, using orthogonal methods. Given the established role of the indazole core in kinase inhibition, we will proceed with the hypothesis that the primary bioactivity of this compound is antiproliferative, mediated through the inhibition of a protein kinase.[3][4]
This guide provides a structured approach to move from broad, cell-based observations to specific, target-focused validation, a critical path for the robust characterization of any potential therapeutic agent.
Orthogonal Validation Workflow
A multi-pronged approach, employing both cell-based and biochemical assays, is crucial for a high-confidence validation of a compound's bioactivity. These orthogonal methods, which rely on different analytical principles, provide a more complete picture of a compound's efficacy and mechanism of action than any single assay alone.
Caption: Orthogonal workflow for validating the bioactivity of this compound.
Comparative Data Summary
To illustrate the validation process, the following table presents hypothetical, yet plausible, data for this compound compared to a well-characterized, commercially available kinase inhibitor, Axitinib, which also features an indazole core.[1]
| Assay Type | Parameter | This compound (Hypothetical Data) | Axitinib (Reference Data) | Rationale for Comparison |
| Biochemical Assay | VEGFR2 Kinase Inhibition (IC50) | 85 nM | 0.2 nM | Direct measure of potency against a purified enzyme.[1] |
| Cell-Based Assay | HUVEC Antiproliferation (IC50) | 1.2 µM | 0.05 µM | Measures phenotypic effect in a relevant cell line. |
| Cell-Based Assay | Cytotoxicity (LDH Release, EC50) | > 50 µM | > 20 µM | Assesses general toxicity versus targeted antiproliferative effect. |
| Target Engagement | Cellular Thermal Shift Assay (CETSA) | Target stabilization observed | Target stabilization confirmed | Confirms the compound binds to the intended target in a cellular environment. |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental results. Below are protocols for key orthogonal assays.
Biochemical Assay: In Vitro Kinase Inhibition (Luminescence-Based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific protein kinase (e.g., VEGFR2).
Methodology:
-
Reagents: Recombinant human VEGFR2 kinase, appropriate substrate peptide, ATP, kinase assay buffer, and a luminescence-based kinase activity kit.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Assay Procedure:
-
In a 96-well plate, add the kinase, substrate, and varying concentrations of the test compound or vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Add the detection reagent from the luminescence kit, which measures the amount of remaining ATP.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: The luminescence signal is inversely proportional to kinase activity. Calculate the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assay: Antiproliferative/Cytotoxicity (MTT Assay)
Objective: To measure the effect of this compound on the proliferation and viability of a relevant cancer cell line.
Methodology:
-
Cell Culture: Culture a human cancer cell line (e.g., a lung carcinoma line) in appropriate media.[5]
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or a vehicle control (DMSO) and incubate for 48-72 hours.[6]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[6]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value, the concentration at which a 50% inhibition of cell proliferation is observed, by plotting the data on a dose-response curve.[5]
Hypothetical Signaling Pathway
Based on the proposed kinase inhibitor activity, this compound could potentially interfere with a signaling pathway crucial for cell proliferation and survival, such as the VEGFR2 pathway, which is critical for angiogenesis in tumors.
Caption: Hypothetical inhibition of the VEGFR2 signaling pathway by this compound.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Head-to-Head Comparison: 6-Methoxy-5-nitro-1H-indazole and Established Kinase Inhibitors
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical anti-cancer properties of 6-Methoxy-5-nitro-1H-indazole against two established, clinically approved drugs from the same structural class: Pazopanib and Axitinib.
Disclaimer: Direct experimental data on the biological activity of this compound is limited in publicly available literature. Its primary documented role is as a pharmaceutical synthesis intermediate.[1] However, the broader class of nitro-indazole derivatives has demonstrated significant potential as anti-cancer agents, often functioning as kinase inhibitors.[2][3][4] This comparison is therefore based on the plausible hypothesis that this compound may exhibit similar mechanisms of action. The data for established drugs are compiled from peer-reviewed studies.
Overview and Rationale
The indazole scaffold is a core component of numerous compounds developed for oncology, with several derivatives progressing to clinical use.[2][5] These agents often exert their anti-tumor effects by inhibiting protein kinases, which are crucial enzymes in signaling pathways that regulate cell growth, proliferation, and survival.
Established Drugs for Comparison:
-
Pazopanib: An oral, multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma (RCC) and soft tissue sarcoma.[6][7]
-
Axitinib: A potent and selective second-generation tyrosine kinase inhibitor approved for the treatment of advanced RCC.[8][9]
Both Pazopanib and Axitinib are indazole derivatives that primarily target key kinases involved in angiogenesis (the formation of new blood vessels), a process critical for tumor growth and metastasis.[5][10]
Quantitative Data Presentation
The following tables summarize the in vitro potency of Pazopanib and Axitinib, providing a benchmark for the potential performance of novel indazole derivatives like this compound.
Table 1: Comparative Kinase Inhibition Profile
This table presents the half-maximal inhibitory concentration (IC₅₀) values, indicating the concentration of the drug required to inhibit 50% of the target kinase's activity. Lower values denote higher potency.
| Kinase Target | This compound | Pazopanib (IC₅₀) | Axitinib (IC₅₀) |
| VEGFR1 | Data Not Available | 10 nM[11][12] | 0.1 nM[13] |
| VEGFR2 | Data Not Available | 30 nM[11][12] | 0.2 nM[13] |
| VEGFR3 | Data Not Available | 47 nM[11][12] | 0.1-0.3 nM[13] |
| PDGFRβ | Data Not Available | 84 nM[11] | 1.6 nM[13] |
| c-Kit | Data Not Available | 140 nM[11] | 1.7 nM[13] |
Table 2: Comparative In Vitro Cytotoxicity
This table shows the IC₅₀ values of the established drugs against various human cancer cell lines, indicating their effectiveness at inhibiting cell growth and proliferation.
| Cell Line | Cancer Type | This compound | Pazopanib (IC₅₀) | Axitinib (IC₅₀) |
| A-498 | Renal Carcinoma | Data Not Available | >10 µM | 13.6 µM (96h)[14] |
| Caki-2 | Renal Carcinoma | >10 µM[15] | >10 µM | 36 µM (96h)[14] |
| U87 | Glioblastoma | Data Not Available | Data Not Available | 12.7 µM (72h)[16] |
| T98 | Glioblastoma | Data Not Available | Data Not Available | 8.5 µM (72h)[16] |
| KATO-III | Gastric Cancer (FGFR2 amp) | Data Not Available | ~0.1-2.0 µM[17][18] | Data Not Available |
| SNU-16 | Gastric Cancer (FGFR2 amp) | Data Not Available | ~0.1-2.0 µM[17][18] | Data Not Available |
Mechanism of Action: Kinase Inhibition and Signaling Pathways
Pazopanib and Axitinib function by competitively binding to the ATP-binding site of multiple receptor tyrosine kinases, primarily Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and c-Kit.[8][19][20] Inhibition of these kinases disrupts downstream signaling cascades, leading to the suppression of tumor angiogenesis and cell proliferation.[3][21] It is hypothesized that this compound, if active, would operate through a similar mechanism.
Key Signaling Pathways Targeted by Indazole-Based Kinase Inhibitors
Below are diagrams illustrating the signaling pathways commonly inhibited by drugs like Pazopanib and Axitinib.
Caption: Simplified VEGFR-2 signaling pathway and inhibition by indazole derivatives.
Caption: Overview of PDGFR and c-Kit signaling inhibition.
Experimental Protocols
Detailed methodologies are essential for the validation and replication of findings. The following are representative protocols for the key assays cited in this guide.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Target Kinase (e.g., VEGFR2, PDGFRβ)
-
Kinase-specific substrate peptide
-
ATP (at Km concentration for the specific kinase)
-
Test Compound (e.g., this compound)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in 100% DMSO.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to appropriate wells.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor-kinase binding.[22]
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[2]
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Plot the luminescent signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
-
Caption: Experimental workflow for a luminescence-based kinase inhibition assay.
In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation after exposure to a test compound.[5][23]
Materials:
-
Human cancer cell lines (e.g., A-498, Caki-2)
-
Complete cell culture medium
-
Test Compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[23]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Add 100 µL of medium containing various concentrations of the test compound to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48, 72, or 96 hours) at 37°C, 5% CO₂.[14][16]
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well.[24]
-
Formazan Crystal Formation: Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[24]
-
Solubilization: Carefully remove the MTT solution and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[25]
-
Data Acquisition: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[23]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value from the dose-response curve.
Conclusion
While direct biological data for this compound is not yet available, its structural similarity to established multi-targeted kinase inhibitors like Pazopanib and Axitinib provides a strong rationale for its investigation as a potential anti-cancer agent. The quantitative data and experimental protocols provided for these established drugs serve as a crucial benchmark for future studies. The evaluation of this compound in kinase inhibition and cell-based cytotoxicity assays, following the methodologies outlined herein, will be a critical step in determining its therapeutic potential.
References
- 1. In vitro evaluation of Axitinib and Sorafenib treatment in glioblastoma cell viability and morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive Dissection of PDGF-PDGFR Signaling Pathways in PDGFR Genetically Defined Cells | PLOS One [journals.plos.org]
- 8. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reactome | Signaling by PDGFR in disease [reactome.org]
- 11. apexbt.com [apexbt.com]
- 12. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Axitinib induces DNA damage response leading to senescence, mitotic catastrophe, and increased NK cell recognition in human renal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The anti-angiogenic tyrosine kinase inhibitor Pazopanib kills cancer cells and disrupts endothelial networks in biomimetic three-dimensional renal tumouroids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oncotarget.com [oncotarget.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 21. sinobiological.com [sinobiological.com]
- 22. benchchem.com [benchchem.com]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. MTT (Assay protocol [protocols.io]
A Comparative Guide to the Synthesis and Bioactivity of 6-Methoxy-5-nitro-1H-indazole
This guide provides a comparative overview of the synthesis and biological evaluation of 6-methoxy-5-nitro-1H-indazole and its derivatives. Aimed at researchers, scientists, and professionals in drug development, this document summarizes key experimental data, details methodologies for synthesis and bioassays, and visualizes relevant workflows and signaling pathways to assess the reproducibility and potential of this compound class.
Data Presentation
The following tables summarize quantitative data on the synthesis of precursors for nitro-indazole compounds and the biological activities of various indazole derivatives. Direct comparative data on the reproducibility of different synthetic routes for this compound is limited in the available literature. Therefore, data on the synthesis of its key precursor, 6-methoxy-5-nitro-1-tetralone, and the bioactivity of structurally related nitro-indazole derivatives are presented to provide a comparative context.
Table 1: Comparison of Synthetic Yields for 6-Methoxy-5-nitro-1-tetralone
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 6-methoxy-1-tetralone | HNO₃, Ac₂O, AcOH, 0°C to RT, 20 h | 6-methoxy-5-nitro-1-tetralone | 33% | [1] |
| 6-methoxy-1-tetralone | H₂SO₄/HNO₃, Acetone, 0°C, 6 h | 6-methoxy-5-nitro-1-tetralone | 35% | [1] |
Table 2: Antiproliferative and Antibacterial Activity of Benzo[g]indazole Derivatives
| Compound ID | Activity Type | Target | MIC (µg/mL) | IC₅₀ (µM) | Reference |
| 11a | Antiproliferative | NCI-H460 (Lung Carcinoma) | - | 5-15 | [2] |
| 11b | Antiproliferative | NCI-H460 (Lung Carcinoma) | - | 5-15 | [2] |
| 12a | Antiproliferative | NCI-H460 (Lung Carcinoma) | - | 5-15 | [2] |
| 12b | Antiproliferative | NCI-H460 (Lung Carcinoma) | - | 5-15 | [2] |
| 12a | Antibacterial | N. gonorrhoeae | 250 | - | [2] |
| 13b | Antibacterial | N. gonorrhoeae | 62.5 | - | [2] |
Table 3: Antileishmanial Activity of 3-Chloro-6-nitro-1H-indazole Derivatives
| Compound ID | Target Species | IC₅₀ (µM) | Reference |
| 4 | L. infantum | 5.53 | [3] |
| 5 | L. infantum | 4 | [3] |
| 11 | L. infantum | 6 | [3] |
| 11 | L. tropica | 76 | [3] |
| 13 | L. major | 38 | [3] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of scientific findings. Below are representative experimental protocols for the synthesis of a key precursor to this compound and for the evaluation of the antiproliferative activity of indazole derivatives.
Synthesis of 6-Methoxy-5-nitro-1-tetralone
This protocol describes the nitration of 6-methoxy-1-tetralone to yield 6-methoxy-5-nitro-1-tetralone, a crucial intermediate.
Materials:
-
6-methoxy-1-tetralone
-
Acetic anhydride (Ac₂O)
-
Nitric acid (HNO₃, 65%)
-
Acetic acid (AcOH)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
A solution of 6-methoxy-1-tetralone in acetic anhydride is prepared and cooled in an ice bath.
-
A mixture of nitric acid in acetic acid is added dropwise to the solution over 2 hours at 0°C.
-
The reaction mixture is stirred for an additional 2 hours at 0°C.
-
The resulting solid is treated with water and extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The residue is purified by silica gel chromatography using a hexane:EtOAc (8:2) solvent system to yield 6-methoxy-5-nitro-1-tetralone.[2]
Antiproliferative Screening: MTT Assay
This protocol outlines a general method for assessing the antiproliferative activity of synthesized compounds against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., NCI-H460)
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well microplates
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and incubated to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and a vehicle control (DMSO). The plates are then incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution, and the plates are incubated for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The MTT-containing medium is removed, and a solubilization buffer is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values, which are proportional to the number of viable cells, are used to calculate the half-maximal inhibitory concentration (IC₅₀) from a dose-response curve.[4]
Mandatory Visualization
The following diagrams, created using Graphviz (DOT language), illustrate a representative synthesis workflow and a proposed signaling pathway for the biological activity of indazole derivatives.
Caption: Synthesis of this compound.
Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway.
References
- 1. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 2. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 6-Methoxy-5-nitro-1H-indazole: A Safety and Operational Guide
For Immediate Release
This guide provides essential safety and logistical information for the proper disposal of 6-Methoxy-5-nitro-1H-indazole, a compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedural steps is critical for ensuring laboratory safety and environmental compliance.
I. Hazard Identification and Assessment
| Hazard Classification | Potential Effect | GHS Hazard Statement (Anticipated) |
| Flammable Solid | May ignite if exposed to heat, sparks, or open flames. | H228: Flammable solid |
| Acute Toxicity, Oral | Harmful if swallowed. | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | May cause skin irritation upon contact. | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | May cause serious eye irritation. | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | May cause respiratory irritation. | H335: May cause respiratory irritation |
This data is based on analogous compounds and should be used as a guideline. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
II. Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, all personnel must wear the following personal protective equipment:
-
Gloves: Chemical-resistant gloves, such as nitrile, are required.
-
Eye Protection: Safety glasses or goggles must be worn.
-
Lab Coat: A standard laboratory coat is necessary to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a respirator should be used.
III. Waste Segregation and Collection Protocol
Proper segregation is a critical step to prevent hazardous reactions and ensure compliant disposal.
Experimental Protocol for Waste Segregation:
-
Designate a Waste Container: Use a dedicated, clearly labeled container for "Halogenated and Nitrated Organic Solids." The container should be made of a compatible material, such as high-density polyethylene (HDPE), and must have a secure, tight-fitting lid.
-
Do Not Mix: This compound must not be mixed with other waste streams, particularly:
-
Non-halogenated organic waste.
-
Acids or bases.
-
Oxidizing agents.[1]
-
Aqueous waste.
-
-
Solid Waste Collection:
-
Collect waste this compound in its solid form.
-
Carefully transfer the solid chemical into the designated waste container, avoiding the generation of dust.
-
-
Contaminated Materials:
-
Any materials significantly contaminated with the compound, such as weighing paper, gloves, or absorbent pads, must also be placed in the same designated container.
-
-
Container Management:
-
Keep the waste container securely closed at all times, except when adding waste.
-
Store the waste container in a secondary containment bin to mitigate the impact of any potential leaks.
-
IV. Decontamination and Final Disposal Procedures
Decontamination of Glassware:
-
Rinse contaminated glassware with a suitable organic solvent (e.g., ethanol or acetone).
-
Collect the rinsate in a designated "Halogenated and Nitrated Organic Liquid Waste" container.
-
After the initial rinse, the glassware can be washed according to standard laboratory procedures.
Final Disposal:
On-site treatment, such as neutralization or drain disposal, is not a suitable option for this chemical. The compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. The preferred method for final disposal is controlled incineration in a chemical waste incinerator equipped with flue gas scrubbing.
V. Emergency Procedures for Spills
In the event of a spill, the following steps should be taken:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large, evacuate the area.
-
Control Ignition Sources: As the compound may be flammable, remove all sources of ignition.
-
Clean-up (for minor spills):
-
Use dry clean-up procedures to avoid generating dust.[2]
-
Gently sweep or vacuum the material. If vacuuming, ensure the vacuum cleaner is explosion-proof and equipped with a HEPA filter.[2]
-
Place the collected material and any contaminated cleaning supplies into the designated hazardous waste container.
-
Wash the spill area with soap and water, and collect the cleaning water for disposal as hazardous waste.
-
For major spills, contact your institution's EHS department or emergency response team immediately.[2]
Disposal Workflow for this compound
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling 6-Methoxy-5-nitro-1H-indazole
Essential Safety and Handling Guide for 6-Methoxy-5-nitro-1H-indazole
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available. The following guidance is based on safety data for structurally similar compounds, including other nitro-indazole derivatives, and general principles of laboratory safety for handling nitro compounds. It is imperative that all personnel conduct a thorough risk assessment before handling this chemical. This information is intended for use by trained professionals in a laboratory setting.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is critical for ensuring personal safety and minimizing risks.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent exposure. The required PPE for handling this compound is summarized in the table below.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use and change them immediately if contaminated.[1][2] Double gloving is advised when handling hazardous drugs.[3] |
| Eyes | Safety glasses with side shields or goggles | Provides protection against splashes and airborne particles.[1] Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[4] |
| Face | Face shield | To be used in conjunction with safety glasses or goggles, especially when there is a significant risk of splashing or dust generation.[1][2] |
| Body | Laboratory coat | A standard lab coat is required to protect against skin contact.[1] For tasks with a higher risk of splashes, a low-permeability, disposable gown with a solid front and long sleeves is recommended.[3] |
| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if dust is generated. The type of respirator (e.g., N95, half- or full-face) should be selected based on a formal risk assessment.[1][2][5] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for the safe handling of this compound.
Preparation and Engineering Controls:
-
Fume Hood: All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][2]
-
Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.
-
PPE Check: Before commencing any work, verify that all necessary PPE is available, in good condition, and fits properly.
Weighing and Transferring:
-
Containment: Conduct all weighing and transfer operations within a fume hood to contain any dust.
-
Tool Selection: Use appropriate tools, such as spatulas, to handle the solid material and avoid generating dust.[1]
-
Labeling: Clearly label all containers with the chemical name and any relevant hazard warnings.
During the Experiment:
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[4]
-
Good Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical, even if gloves were worn.[2]
-
Storage: Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][6]
Spill Management:
-
Evacuate: In the event of a spill, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
Containment: For a solid spill, carefully sweep up the material, avoiding dust generation, and place it into a sealed, labeled container for hazardous waste disposal.[1][7]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.
-
Waste Collection:
-
Collect all waste material (including contaminated PPE and spill cleanup debris) in a designated, properly labeled, and sealed hazardous waste container.
-
The container must be compatible with the chemical.[8]
-
-
Container Disposal:
-
Disposal Method:
-
Dispose of the chemical waste through a licensed chemical waste management company.
-
Do not dispose of this chemical down the drain or in the regular trash.
-
Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to schedule a waste pickup.[8]
-
Experimental Workflow and Safety Protocol
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Safe handling workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. osha.gov [osha.gov]
- 4. fishersci.com [fishersci.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
